Technical Documentation Center

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione
  • CAS: 111256-82-7

Core Science & Biosynthesis

Foundational

chemical properties of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

An In-Depth Technical Guide to the Chemical Properties of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione Executive Summary This technical guide provides a comprehensive analysis of the chemical properties, synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. As a derivative of the well-established imidazolidine-2,4-dione (hydantoin) scaffold, this compound holds significant interest for researchers in medicinal chemistry and drug discovery. The hydantoin core is a privileged structure found in numerous biologically active agents, including anticonvulsant and anti-arrhythmic drugs.[1] This document details the molecule's structural features, predicted physicochemical properties, and characteristic spectroscopic profile. Furthermore, it outlines a robust synthetic protocol, discusses key aspects of its chemical reactivity, and presents standardized methodologies for its analytical characterization. Finally, we explore the rationale for its investigation in drug discovery programs, drawing parallels with other bioactive hydantoin derivatives.

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocyclic ureide that serves as a cornerstone in the development of therapeutic agents.[1] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for potent and specific interactions with a variety of biological targets.[1] The versatility of the hydantoin scaffold is demonstrated by its presence in drugs with diverse activities, including anticonvulsant, antimicrobial, antitumor, antidiabetic, and antischistosomal properties.[2][3][4][5] The N-3 and C-5 positions of the ring are common points for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. The title compound, 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione, incorporates an electron-rich N,N-dimethylaminophenyl moiety at the N-3 position, a structural motif that can significantly influence its electronic distribution, solubility, and potential for biological interactions.

Molecular Structure and Physicochemical Properties

Molecular Structure

The structure of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione consists of a central imidazolidine-2,4-dione ring. The nitrogen atom at position 3 is substituted with a phenyl group, which is itself substituted at the para-position with a dimethylamino group.

Caption: 2D structure of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.

Predicted Physicochemical Properties

A summary of key physicochemical properties, predicted using computational models, is essential for anticipating the compound's behavior in experimental settings, including its solubility, permeability, and potential as a drug candidate.

PropertyPredicted ValueSignificance
Molecular Formula C₁₁H₁₃N₃O₂Defines the elemental composition.
Molecular Weight 219.24 g/mol Influences diffusion and transport properties.
logP (Octanol/Water) ~1.5 - 2.0Indicates moderate lipophilicity, relevant for membrane permeability.
Topological Polar Surface Area (TPSA) 58.6 ŲAffects transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (N1-H)Potential for interaction with biological targets.
Hydrogen Bond Acceptors 3 (2x C=O, 1x NMe₂)Potential for interaction with biological targets.
pKa (most acidic) ~9.0 - 9.5 (N1-H)Determines ionization state at physiological pH.
pKa (most basic) ~4.5 - 5.0 (NMe₂)Determines ionization state at physiological pH.
Spectroscopic Profile

The structural elucidation of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione relies on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[2][6]

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.7-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring, exhibiting an AA'BB' coupling pattern.

    • Methylene Protons (C5-H₂): A singlet around δ 4.0-4.5 ppm, integrating to 2H.

    • Amide Proton (N1-H): A broad singlet, typically downfield (δ 8.0-9.5 ppm), which is exchangeable with D₂O.

    • Dimethylamino Protons (N(CH₃)₂): A sharp singlet around δ 2.9-3.1 ppm, integrating to 6H.

  • ¹³C NMR:

    • Carbonyl Carbons (C2, C4): Two distinct signals in the downfield region, approximately δ 155-175 ppm.

    • Aromatic Carbons: Signals between δ 110-150 ppm, with the carbon attached to the dimethylamino group being the most shielded (upfield) and the carbon attached to the imidazolidine nitrogen being deshielded.

    • Methylene Carbon (C5): A signal around δ 45-55 ppm.

    • Dimethylamino Carbons (N(CH₃)₂): A signal around δ 40 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹.[6]

    • C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

    • C=O Stretches: Two strong, distinct carbonyl absorption bands in the region of 1700-1780 cm⁻¹, characteristic of the hydantoin ring.[6]

    • C-N Stretches: Bands in the 1250-1350 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to its molecular weight (m/z 219 or 220, respectively).

Synthesis and Reactivity

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule involves disconnecting the N3-C(phenyl) bond, leading back to imidazolidine-2,4-dione and a suitable phenylating agent. A more fundamental approach, however, involves constructing the hydantoin ring itself from simpler precursors. A highly effective method starts from the corresponding α-amino acid derivative, which can be formed from 4-(dimethylamino)benzaldehyde.

retrosynthesis target 3-[4-(Dimethylamino)phenyl] imidazolidine-2,4-dione precursor1 N-(4-(Dimethylamino)phenyl)urea-N-acetic acid target->precursor1 Cyclization (Acidic Dehydration) precursor2 N-(4-(Dimethylamino)phenyl)glycine precursor1->precursor2 Carbamoylation precursor3 Potassium Cyanate (KOCN) precursor1->precursor3 precursor4 4-(Dimethylamino)benzaldehyde precursor2->precursor4 Reductive Amination precursor5 Glycine or derivative

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

The synthesis can be efficiently achieved via the reaction of an N-substituted amino acid with cyanate, followed by acid-catalyzed cyclization. This method is a variation of the Urech hydantoin synthesis and is well-documented for preparing N-3 substituted hydantoins.[1]

Step 1: Synthesis of N-[4-(Dimethylamino)phenyl]glycine

  • To a stirred solution of 4-(dimethylamino)benzaldehyde (1 eq.) and glycine (1.1 eq.) in methanol, add sodium cyanoborohydride (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Causality: This is a standard reductive amination protocol where the aldehyde and amine form an imine in situ, which is then selectively reduced.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water and adjust the pH to ~7.

  • Extract the aqueous layer with ethyl acetate. The product often precipitates and can be collected by filtration.

Step 2: Synthesis of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

  • Dissolve N-[4-(Dimethylamino)phenyl]glycine (1 eq.) in a mixture of glacial acetic acid and water.[3]

  • Add a solution of potassium cyanate (1.2 eq.) in water dropwise with vigorous stirring. An exothermic reaction may be observed, and a precipitate of the intermediate urea-acid will form.[3] Causality: The amino group of the glycine derivative nucleophilically attacks the cyanate to form the corresponding urea.

  • After stirring for 2-3 hours, add concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux for 1-2 hours. Causality: The strong acid catalyzes the intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the carboxylic acid, followed by dehydration to form the stable five-membered hydantoin ring.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the final product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Key Reactivity Insights
  • N1-H Acidity: The proton on the N1 nitrogen is acidic (pKa ≈ 9-9.5) and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, allowing for alkylation or acylation at the N1 position.

  • Aromatic Ring: The dimethylamino group is a strong activating group, making the phenyl ring susceptible to electrophilic aromatic substitution, primarily at the ortho positions.

  • Hydrolytic Stability: The hydantoin ring is generally stable but can be hydrolyzed to the corresponding amino acid precursor under harsh acidic or basic conditions with prolonged heating.

Analytical Methodologies for Characterization

A self-validating workflow is critical to ensure the identity, purity, and quality of the synthesized compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of the final compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Purity should be ≥95% for use in biological assays.

Workflow for Structural Confirmation

Caption: Self-validating workflow for compound characterization.

Potential Applications in Drug Discovery

Rationale for Biological Investigation

The structural similarity of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione to known bioactive molecules provides a strong rationale for its inclusion in screening campaigns.

  • Anticonvulsant Activity: Phenytoin (5,5-diphenylhydantoin) is a classic anticonvulsant. Derivatives with N-phenyl substitutions have also been explored for psychopharmacological properties, including antinociceptive effects.[2][7] The title compound is a valid candidate for screening in models of epilepsy and neuropathic pain.

  • Antimicrobial Activity: Numerous studies have reported moderate to potent antimicrobial activity for various substituted hydantoins.[1][8] This scaffold could be explored for activity against clinically relevant bacterial and fungal strains.

  • Antiparasitic Activity: Recently, imidazolidine-2,4-dione derivatives have been identified as a promising scaffold for developing new agents against schistosomiasis, a neglected tropical disease.[5]

  • Antidiabetic Potential: As a bioisostere of the thiazolidinedione ring found in "glitazone" antidiabetic drugs, the imidazolidine-2,4-dione core has been investigated as a non-hepatotoxic alternative.[3]

High-Throughput Screening (HTS) Funnel

A typical workflow for evaluating the biological potential of a novel compound like 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is outlined below.

screening_funnel A Compound Library (incl. Target Compound) B Primary Assay (High-Throughput Screen) A->B Single Concentration C Hit Confirmation & Dose-Response B->C Active 'Hits' D Secondary / Orthogonal Assays (Confirm Mechanism) C->D Confirmed Hits (IC₅₀/EC₅₀) E In Vitro ADME/Tox (Solubility, Permeability, Cytotoxicity) D->E Mechanism Confirmed F Lead Candidate E->F Favorable Profile

Caption: Typical screening funnel in early-stage drug discovery.

Structure-Activity Relationship (SAR) Considerations

Initial screening results for the title compound would establish a baseline of activity. Subsequent SAR studies could explore modifications to:

  • The Dimethylamino Group: Replacing it with other electron-donating or electron-withdrawing groups to probe electronic requirements for activity.

  • Substitution at C5: Introducing alkyl or aryl groups at the C5 position of the hydantoin ring, a common strategy to modulate potency and lipophilicity.[1]

  • Substitution at N1: Alkylation at the N1 position can improve metabolic stability and alter solubility.

Conclusion

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is a synthetically accessible derivative of the pharmacologically significant hydantoin scaffold. Its chemical properties—moderate lipophilicity, defined hydrogen bonding capabilities, and multiple sites for chemical modification—make it an attractive candidate for investigation in drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical and spectroscopic characteristics, a detailed synthetic protocol, and a robust analytical workflow for its characterization. The established precedent of biological activity among related analogues strongly supports its evaluation in antimicrobial, anticonvulsant, and antiparasitic screening programs.

References

  • Šmit, K., & Pavlović, D. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
  • Al-Saadi, M. S. D., & Nuzal, N. (2017). Substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity stud. Journal of Applied Sciences Research.
  • Reddy, C. S., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant. Research Journal of Pharmacy and Technology.
  • Cheng, X. C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. School of Pharmaceutical Sciences, Tianjin Medical University.
  • Mojica, E. E., et al. (n.d.).
  • PubChem. (n.d.). 3-Methyl-5,5-diphenylimidazolidine-2,4-dione.
  • ResearchGate. (2025). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study.
  • ResearchGate. (2026). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
  • Abdulrahman, L. K., et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives.
  • PubChem. (n.d.). 3-Phenylimidazolidine-2,4-dione.
  • Zhang, Y., et al. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC.
  • de Moraes, J. (2026). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy.
  • Fluorochem. (n.d.). 3-Phenyl-imidazolidine-2,4-dione (CAS 2221-13-8). Fluorochem.
  • Mendell, J. R., & Sahenk, Z. (2014). Physical and Chemical Properties of Microcrystalline Cellulose. OKCHEM.
  • de Oliveira, R., et al. (2015). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. Molecules.

Sources

Exploratory

Molecular Structure and Conformation of Dimethylaminophenyl Hydantoins: A Technical Guide

Executive Summary This technical guide provides a comprehensive structural and conformational analysis of 5-(4-dimethylaminophenyl)hydantoin and its related derivatives.[1][2] Hydantoins (imidazolidine-2,4-diones) repres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 5-(4-dimethylaminophenyl)hydantoin and its related derivatives.[1][2] Hydantoins (imidazolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, primarily known for their anticonvulsant properties (e.g., Phenytoin).[1][2] The incorporation of a p-dimethylaminophenyl moiety at the C5 position introduces significant electronic and steric modulations, altering lipophilicity, pKa, and receptor binding kinetics. This document is designed for medicinal chemists and structural biologists, focusing on the causality between synthetic protocols, molecular conformation, and pharmacological potential.[2]

Structural Fundamentals & Electronic Architecture

The Core Scaffold

The hydantoin ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.

  • Planarity: The imidazolidine-2,4-dione core is essentially planar due to the amide-like resonance character of the N-C(=O) bonds.[1]

  • Tautomerism: While multiple tautomers are theoretically possible (lactam-lactim), the 2,4-diketo tautomer is thermodynamically dominant in both the solid state and neutral solution.[1][2]

The Dimethylaminophenyl Substituent

The addition of the p-dimethylamino group at C5 creates a push-pull electronic system when conjugated with the electron-deficient hydantoin ring (though conjugation is interrupted by the


 C5 carbon).
FeatureStructural Impact
Electronic Effect The

group is a strong

-donor (mesomeric effect) and weak

-acceptor.[1][2] It significantly increases the electron density of the phenyl ring.
Lipophilicity Increases

compared to the unsubstituted phenyl analog, enhancing blood-brain barrier (BBB) permeability.[1][2]
Basicity The dimethylamino nitrogen introduces a basic center (

), allowing for protonation at physiological pH, unlike the acidic hydantoin imide (

).[2]

Conformational Dynamics

The biological activity of dimethylaminophenyl hydantoins is governed by their ability to adopt specific conformations within the receptor binding pocket (e.g., voltage-gated sodium channels).

Torsional Freedom

The molecule possesses two critical rotatable bonds:

  • 
     (C5–C1'):  Rotation of the phenyl ring relative to the hydantoin core.
    
    • Barrier:[1][2] Low energy barrier (

      
      ).[1][2]
      
    • Preferred Conformation: The phenyl ring is typically twisted

      
       out of the hydantoin plane to minimize steric clash with the carbonyl oxygen at C4 and the amine at N1.
      
  • 
     (C4'–N):  Rotation of the dimethylamino group relative to the phenyl ring.
    
    • Resonance: Partial double bond character restricts rotation, keeping the

      
       group largely coplanar with the phenyl ring to maximize orbital overlap.
      
Visualization: Pharmacophore & Conformation

The following diagram illustrates the key pharmacophoric features and rotational axes.

Pharmacophore Hydantoin Hydantoin Core (H-bond Donor/Acceptor) C5 C5 Chiral Center (sp3 Hybridized) Hydantoin->C5 Scaffold Anchor Phenyl Phenyl Ring (Hydrophobic Scaffold) C5->Phenyl Rotatable Bond τ1 (Steric Control) DimethylAmino Dimethylamino Group (Basic Center / EDG) Phenyl->DimethylAmino Conjugated Bond τ2 (Electronic Push)

Caption: Structural connectivity showing the rigid hydantoin core linked to the flexible dimethylaminophenyl tail. The


 bond dictates the spatial orientation critical for receptor docking.

Synthesis Protocol: Bucherer-Bergs Reaction[1][2][3][4]

The most robust method for synthesizing 5,5-disubstituted or 5-monosubstituted hydantoins is the Bucherer-Bergs reaction .[1][2][3] This multicomponent reaction is preferred over the Read reaction for its thermodynamic control and high yields.

Reaction Mechanism Overview

The synthesis involves the condensation of 4-dimethylaminobenzaldehyde (or ketone) with potassium cyanide and ammonium carbonate.

BuchererBergs Start 4-Dimethylaminobenzaldehyde + KCN + (NH4)2CO3 Cyanohydrin Cyanohydrin Intermediate (R-CH(OH)-CN) Start->Cyanohydrin Nucleophilic Attack Aminonitrile α-Aminonitrile (R-CH(NH2)-CN) Cyanohydrin->Aminonitrile Ammonia Substitution Carbamate Carbamate Intermediate (Addition of CO2) Aminonitrile->Carbamate CO2 Incorporation Cyclization Intramolecular Cyclization Carbamate->Cyclization Product 5-(4-dimethylaminophenyl)hydantoin Cyclization->Product - NH3

Caption: Step-wise mechanistic flow of the Bucherer-Bergs reaction, highlighting the critical aminonitrile intermediate.[1][2][4]

Experimental Protocol

Objective: Synthesis of 5-(4-dimethylaminophenyl)hydantoin.

Reagents:

  • 4-Dimethylaminobenzaldehyde (10 mmol)[1][2]

  • Potassium Cyanide (KCN) (15 mmol) [Caution: Toxic][2]

  • Ammonium Carbonate

    
     (30 mmol)[2]
    
  • Ethanol/Water (1:1 v/v)[2]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-dimethylaminobenzaldehyde in 20 mL of ethanol.

  • Addition: Add a solution of KCN and ammonium carbonate in 20 mL of water.

  • Reflux: Heat the mixture to 60–70°C for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).[1][2]

  • Precipitation: Cool the reaction mixture to

    
    . The hydantoin usually precipitates as a solid.
    
  • Acidification: If no precipitate forms, carefully acidify to pH 2–3 with dilute HCl (in a fume hood) to protonate the hydantoin anion.[1][2]

  • Purification: Filter the crude solid and recrystallize from aqueous ethanol.

Validation Criteria:

  • Yield: Expected > 70%.

  • Melting Point: Distinctive high melting point (typically

    
    ).[1][2]
    

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods.[2]

NMR Spectroscopy Data (Predicted)

The following table summarizes the expected chemical shifts for 5-(4-dimethylaminophenyl)hydantoin in DMSO-


.
NucleusMoietyShift (

ppm)
MultiplicityInterpretation

H
Imide NH (N3)10.5 - 10.8Broad SingletAcidic proton, H-bonded.

H
Amide NH (N1)8.2 - 8.5Broad SingletLess acidic than N3.[1][2]

H
Aromatic (Ar-H)7.1 (d), 6.6 (d)Doublets (AA'BB')Characteristic para-substitution pattern.[1][2]

H
Methine (C5-H)5.1 - 5.3SingletChiral center proton.

H

2.8 - 2.9Singlet (6H)Methyl protons, slightly deshielded by N.

C
Carbonyl (C4)~175.0-Urea carbonyl.

C
Carbonyl (C2)~157.0-Amide carbonyl.[1][2]
X-Ray Crystallography Features

In the solid state, these molecules typically form centrosymmetric dimers linked by intermolecular Hydrogen bonds (


).[1][2]
  • Space Group: Often Monoclinic (

    
    ) or Orthorhombic.[1][2]
    
  • Packing: The planar dimethylamino groups stack to maximize

    
     interactions, while the hydantoin heads form polar ribbons.
    

References

  • PubChem. 5-(4-dimethylaminophenyl)hydantoin (Compound).[1][2][5] National Library of Medicine.[1][2] Available at: [Link][2]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Hydantoin and Its Derivatives. Wiley Online Library.[1][2] (General reference for Hydantoin tautomerism and acidity).

  • Sarges, R., et al. Hydantoins as Anticonvulsants. Journal of Medicinal Chemistry. (Foundational SAR for 5-phenylhydantoins).[1][2]

  • ResearchGate. Crystal structure of 1-(4-(dimethylamino)phenyl)-... derivatives. (Providing structural context for dimethylaminophenyl geometry). Available at: [Link][2]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical analysis of the stability profile of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione, a molecule featuring a hydantoin core and a dimethylaminophenyl substituent. Both moieties present unique stability challenges. This document delineates the primary degradation pathways—hydrolysis, oxidation, photodegradation, and thermal decomposition—supported by mechanistic insights. Furthermore, it offers detailed, field-proven protocols for conducting forced degradation studies and developing stability-indicating analytical methods, in line with regulatory expectations. The insights herein are intended to empower researchers, scientists, and drug development professionals to anticipate degradation risks, design robust formulations, and establish appropriate storage conditions for this class of compounds.

Introduction: The Imperative of Stability

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione belongs to the hydantoin class of compounds, which are recognized for a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] The efficacy of such a molecule is intrinsically linked to its structural integrity. Degradation, even at minimal levels, can lead to a loss of potency, the formation of toxic byproducts, or altered bioavailability.

Therefore, a thorough understanding of the molecule's intrinsic stability is not merely a regulatory requirement but a fundamental scientific necessity.[3][4] This guide focuses on two key structural features:

  • The Imidazolidine-2,4-dione (Hydantoin) Ring: This five-membered heterocyclic ring is susceptible to ring-opening reactions, particularly through hydrolysis.[5]

  • The 4-(Dimethylamino)phenyl Group: This aromatic amine moiety is prone to oxidation and photochemical reactions, which can lead to colored degradants and a complex impurity profile.[6][7]

By systematically investigating the molecule's response to various stressors, we can proactively identify liabilities and build a comprehensive stability profile.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is essential before designing stability studies.

Structure:

  • IUPAC Name: 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

  • Core Scaffold: Imidazolidine-2,4-dione (Hydantoin)

  • Key Substituent: 4-(Dimethylamino)phenyl

Physicochemical Data (Illustrative):

Property Value Significance in Stability Testing
Molecular Formula C₁₁H₁₃N₃O₂ Defines the exact mass for analytical detection.
Molar Mass 219.24 g/mol Used for concentration calculations in assays.
Melting Point ~218-220 °C (for parent hydantoin)[2][8] High melting point suggests good solid-state thermal stability, but this must be confirmed.

| Solubility | Limited aqueous solubility; soluble in organic solvents like DMSO, ethanol.[7] | Influences the choice of solvents for forced degradation studies and analytical method development. |

Principal Degradation Pathways

The degradation profile of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is a composite of the liabilities of its constituent parts. Forced degradation studies are designed to probe these specific pathways under accelerated conditions.[9][10]

Hydrolytic Degradation: The Vulnerability of the Hydantoin Ring

Hydrolysis is a primary concern for the imidazolidine-2,4-dione ring, proceeding via acid- or base-catalyzed mechanisms.[5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen atoms makes the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bonds and ring-opening, forming a hydantoic acid intermediate. Further hydrolysis can ultimately yield an α-amino acid and ammonia.[5][11]

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks a carbonyl carbon. This is often the more aggressive pathway for hydantoins, leading to ring cleavage and the formation of a hydantoate salt.[5][12] The reaction is typically second-order in hydroxide at low basicity.[12] Studies on hydantoin itself show it hydrolyzes to hydantoic acid, which can further degrade to glycine.[13][14]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6, maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Parent [label="3-[4-(Dimethylamino)phenyl]\nimidazolidine-2,4-dione"]; Intermediate [label="Hydantoic Acid Intermediate\n(Ring-Opened)"]; Product_Acid [label="α-(4-Dimethylamino)phenylglycine\n+ NH₃ + CO₂"]; Product_Base [label="Hydantoate Salt"];

Parent -> Intermediate [label=" H⁺ / H₂O \n(Acidic Hydrolysis) ", color="#EA4335"]; Parent -> Product_Base [label=" OH⁻ / H₂O \n(Basic Hydrolysis) ", color="#4285F4"]; Intermediate -> Product_Acid [label="Further Hydrolysis", color="#EA4335"]; } caption [shape=plain, label="Fig 1. Primary Hydrolytic Degradation Pathways.", fontname="Arial", fontsize=10];

Oxidative Degradation: A Tale of Two Moieties

Oxidation can target both the hydantoin ring and the aromatic amine substituent.

  • Hydantoin Ring Oxidation: The C5 position of the imidazolidine-2,4-dione ring is known to be susceptible to oxidation, potentially forming 5-hydroxyhydantoin derivatives.[5] This can be initiated by atmospheric oxygen or more aggressive oxidizing agents like hydrogen peroxide.

  • Aromatic Amine Oxidation: The 4-(dimethylamino)phenyl group is highly susceptible to oxidation. The amino moiety can be oxidized to form nitroso and nitro derivatives, or undergo oxidative coupling to form colored azo by-products, which are often toxic.[6][15] These reactions can be complex, leading to a variety of stable and persistent by-products rather than complete mineralization.[15]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.8, maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Parent [label="3-[4-(Dimethylamino)phenyl]\nimidazolidine-2,4-dione"]; Oxidized_Hydantoin [label="5-Hydroxyhydantoin Derivative"]; Oxidized_Amine [label="N-Oxide / Nitroso / Nitro\nDerivatives"]; Coupling_Product [label="Azo-Coupled Dimer\n(Colored Impurity)"];

Parent -> Oxidized_Hydantoin [label=" [O] on Hydantoin Ring ", color="#34A853"]; Parent -> Oxidized_Amine [label=" [O] on Amino Group ", color="#34A853"]; Parent -> Coupling_Product [label=" Oxidative Coupling ", color="#34A853"]; } caption [shape=plain, label="Fig 2. Potential Oxidative Degradation Products.", fontname="Arial", fontsize=10];

Photochemical Degradation

Compounds with aromatic amine functionalities are often light-sensitive. Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions.[7] For the dimethylamino phenyl group, this can lead to the formation of radical intermediates, subsequent degradation, and discoloration (e.g., turning pink or brown).[7][16] The solvent system can play a significant role in the resulting photoproducts.[16]

Thermal Degradation

The thermal stability of the imidazolidine-2,4-dione ring is generally good but is influenced by its substitution pattern.[5] While the solid form may be stable at ambient temperatures, decomposition can occur at elevated temperatures. It is critical to determine the decomposition profile to define safe temperatures for manufacturing processes like drying and milling.[5][17]

Experimental Design for Stability Assessment

A robust stability study is a multi-stage process designed to identify degradants, develop a method to track them, and predict long-term stability.

Workflow for Forced Degradation Studies

The primary goal of a forced degradation or stress testing study is to generate potential degradation products to a target level (typically 5-20%) to facilitate the development of a stability-indicating analytical method.[3][10]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Data Interpretation Prep Prepare stock solution of API (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C in solution/solid) Prep->Thermal Photo Photostability (ICH Q1B light exposure) Prep->Photo Control Prepare unstressed control sample (API in solvent at t=0) Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Peak Purity Analysis (Ensure API peak is pure) Analysis->Purity MassBalance Mass Balance Calculation (Account for all material) Purity->MassBalance Identify Identify Major Degradants MassBalance->Identify

Detailed Experimental Protocols

The following protocols serve as a starting point and must be adapted based on the observed reactivity of the specific compound. The primary analytical technique is typically a reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometry (MS) detection.[18][19]

A. Acidic Hydrolysis

  • Objective: To assess stability in an acidic environment.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • In a reaction vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Prepare a parallel sample with 1 M HCl for more aggressive conditions.

    • Store one set of vials at room temperature and another at an elevated temperature (e.g., 60°C), protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours), neutralize with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute to a final concentration for HPLC analysis.

  • Causality: Using two different acid concentrations and temperatures helps to modulate the rate of degradation. If degradation is too rapid with 1 M HCl at 60°C, milder conditions can be used to achieve the target 5-20% degradation.[5]

B. Basic Hydrolysis

  • Objective: To assess stability in an alkaline environment.

  • Procedure:

    • Follow the same stock solution preparation as in the acidic protocol.

    • In a reaction vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Due to the higher reactivity of hydantoins in base, this is typically performed at room temperature.

    • Withdraw aliquots at time points, neutralize with an equivalent amount of acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Causality: Basic hydrolysis is often faster than acidic hydrolysis for hydantoins; therefore, starting at room temperature prevents complete degradation before the first time point.[5]

C. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Procedure:

    • Mix 1 mL of the stock solution with 1 mL of a 3-30% hydrogen peroxide (H₂O₂) solution.

    • Store the vial at room temperature, protected from light.

    • Monitor the reaction closely, as oxidation can be rapid. Withdraw aliquots, quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite), and analyze.

  • Causality: Hydrogen peroxide is a common oxidizing agent used in stress testing to mimic potential oxidative conditions.[20] The concentration can be adjusted to control the degradation rate.

D. Photostability Testing

  • Objective: To assess degradation upon exposure to light.

  • Procedure:

    • Expose a solid sample and a solution of the compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the exposed samples and dark controls and compare the impurity profiles.

  • Causality: The ICH Q1B guideline provides a standardized method for photostability testing, ensuring that the results are comparable and meet regulatory expectations.[20] The dark control is crucial to differentiate between photodegradation and thermal degradation that may occur during the study.

E. Thermal Degradation

  • Objective: To evaluate stability at elevated temperatures.

  • Procedure:

    • For solid-state analysis, place the powdered compound in a controlled temperature/humidity chamber (e.g., 80°C / 75% RH).

    • For solution-state analysis, reflux a solution of the compound in a neutral, acidic, and basic medium.

    • Analyze samples at various time points.

  • Causality: Thermal stress testing helps identify degradation pathways that may not be apparent at lower temperatures and defines the upper-temperature limits for handling and storage.[3]

Data Interpretation and Reporting

Quantitative Analysis and Mass Balance

A critical aspect of forced degradation is the mass balance assessment. The principle is that the sum of the increase in the concentration of all degradation products should be equivalent to the decrease in the concentration of the API.

Illustrative Forced Degradation Data:

Stress ConditionTime (hr)Assay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradation (%)Mass Balance (%)
Control (t=0)099.8<0.05<0.050.0100.0
0.1 M HCl, 60°C2492.56.8 (RRT 0.85)Not Detected7.399.3
0.1 M NaOH, RT885.1Not Detected14.2 (RRT 0.72)14.799.3
3% H₂O₂, RT489.94.1 (RRT 1.15)5.5 (RRT 1.30)9.699.5
Light ExposureICH96.23.1 (RRT 1.15)Not Detected3.699.3
  • Interpretation: A mass balance between 90-110% is generally considered acceptable.[3] Deviations may suggest the formation of non-chromophoric or volatile degradants, or issues with the analytical method.

Structure Elucidation of Degradants

The identity of significant degradation products should be determined using techniques such as:

  • LC-MS/MS: To obtain the molecular weight and fragmentation patterns of the degradants.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.

  • NMR Spectroscopy: For definitive structural elucidation after isolation of the degradant.

Conclusion and Recommendations for Handling and Storage

The thermodynamic stability profile of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is complex, with significant vulnerabilities to both hydrolysis (base-catalyzed > acid-catalyzed) and oxidation. The dimethylaminophenyl moiety also introduces a liability to photodegradation.

Based on this analysis, the following recommendations are critical:

  • pH Control: Formulation development should target a pH range close to neutral (ideally pH 5-7) to minimize both acid and base-catalyzed hydrolysis of the hydantoin ring.

  • Protection from Light: The API and its formulated products must be packaged in light-resistant containers (e.g., amber glass or opaque packaging) to prevent photochemical degradation and discoloration.

  • Inert Atmosphere: For long-term storage or in solution, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.[5]

  • Temperature Control: The compound should be stored in a cool, dry place. Elevated temperatures should be avoided during manufacturing and storage to prevent thermal decomposition.

By understanding these intrinsic liabilities, scientists can develop robust analytical methods, design stable formulations, and ensure the quality and safety of drug products containing this molecular scaffold.

References

  • BenchChem. (2025). Stability of the imidazolidine-2,4-dione ring under various reaction conditions. BenchChem Technical Support.
  • Tao, Y., et al. (2024). Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. Environmental Science & Technology Letters.
  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic.
  • Wang, T., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Semantic Scholar.
  • Arora, P. K. (n.d.).
  • Zhang, H., & Huang, C. H. (2003). Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental Science & Technology.
  • BenchChem. (2025). Stability issues and proper storage of 4-[4-(Dimethylamino)phenyl]benzaldehyde. BenchChem Technical Support.
  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Pojarlieff, I. G., & Blagoeva, I. B. (2025). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas.
  • Xue, J., et al. (2015). Solution photochemistry of [p-(dimethylamino)phenyl]pentazole (DMAPP)
  • Wikipedia. (n.d.). Hydantoin.
  • Chemsrc. (2025). Imidazolidine-2,4-dione | CAS#:461-72-3.
  • Wahab, R., et al. (n.d.). Synthesis, characterization and thermal decomposition kinetics of poly(2-imidazolidinthione-formaldehyde). SciSpace.
  • Broughton, C. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Broughton.
  • Singh, R., & Kumar, R. (2016).
  • Wei, Y., et al. (n.d.). Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH.
  • Miranda, J. A., et al. (n.d.).
  • Glisic, B., et al. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
  • Sherekar, D. P. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Kumar, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Kinam Park. (n.d.). Assay and Stability Testing. Purdue University.
  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.

Sources

Exploratory

Technical Guide: Solubility Profiling of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione . This guide is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination protocols for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione .

This guide is structured for application scientists and process engineers, moving from molecular analysis to predictive modeling and validation protocols.

Executive Summary

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione (referred to herein as DAPI-2,4 ) represents a critical scaffold in the development of anticonvulsant pharmaceuticals and functional organic dyes. Its solubility behavior is governed by the competition between the high lattice energy of the hydantoin core and the solvation potential of the p-dimethylamino substituent.

This guide provides a comprehensive framework for:

  • Physicochemical Analysis: Understanding the molecular drivers of dissolution.

  • Solvent Selection: A rational screening strategy based on Hansen Solubility Parameters (HSP).

  • Experimental Validation: A self-validating protocol for determining mole fraction solubility.

  • Thermodynamic Modeling: Mathematical correlation using Modified Apelblat and Van’t Hoff equations.

Part 1: Physicochemical Profile & Molecular Architecture

To predict solubility, we must first deconstruct the solute's intermolecular forces. DAPI-2,4 exhibits a "Push-Pull" electronic structure that dictates its solvent affinity.

Structural Analysis
  • Core Scaffold (Imidazolidine-2,4-dione): The hydantoin ring contains two carbonyl groups (C2, C4) acting as hydrogen bond acceptors (HBA) and one secondary amine (N1) acting as a hydrogen bond donor (HBD). This creates a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding.

  • Substituent (4-Dimethylaminophenyl): Attached at the N3 position, this group introduces lipophilicity and a strong electron-donating motif. The tertiary amine nitrogen is a significant HBA but lacks donor capability.

Theoretical Solubility Parameters

Based on Group Contribution Methods (Fedors/Hoftyzer-Van Krevelen), the estimated properties are:

ParameterValue (Est.)Implication for Solubility
LogP (Octanol/Water) ~1.2 – 1.8Moderate lipophilicity; poor aqueous solubility without pH adjustment.
H-Bond Donors 1 (N1-H)Requires solvents with high proton affinity (HBA) for disruption.
H-Bond Acceptors 3 (2x C=O, 1x N-Me2)Highly soluble in protic solvents or acidic media.
Melting Point >200°C (High)High lattice energy (

); dissolution is endothermic.

Part 2: Solvent Selection Strategy

We categorize solvents into three tiers based on their interaction potential with DAPI-2,4.

Tier 1: High-Affinity Solvents (Process Solvents)

These solvents disrupt the strong intermolecular H-bonds of the hydantoin ring.

  • DMSO (Dimethyl Sulfoxide): The gold standard. High dielectric constant and strong H-accepting ability break the crystal lattice efficiently.

  • DMF / NMP: Excellent for stock solutions and reaction media.

  • Acidified Alcohols: The basic dimethylamino group (

    
    ) creates high solubility in alcohols acidified with HCl or acetic acid due to protonation.
    
Tier 2: Temperature-Dependent Solvents (Crystallization)

These solvents show a steep solubility curve (


), making them ideal for recrystallization (cooling crystallization).
  • Ethanol / Methanol: Moderate solubility at room temperature; high solubility at boiling point.

  • Acetone / Ethyl Acetate: Solubilizes via dipole-dipole interactions but lacks H-donors to stabilize the N3-carbonyls effectively.

Tier 3: Anti-Solvents (Precipitation)
  • Water (Neutral pH): Poor solubility due to the hydrophobic phenyl ring and non-ionic hydantoin core.

  • n-Hexane / Heptane: Non-polar; unable to overcome the lattice energy.

Part 3: Experimental Protocol (Self-Validating)

This section details the Isothermal Saturation Method coupled with Gravimetric Analysis or HPLC-UV . This protocol is designed to eliminate common errors such as supersaturation or incomplete equilibration.

Workflow Diagram

The following Graphviz diagram outlines the critical path for solubility determination.

SolubilityProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, T ± 0.05 K) Start->Equilibration 24-48 hrs Sampling Sampling & Filtration (0.45 µm Syringe Filter) Equilibration->Sampling Isothermal Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis Validation Data Validation (RSD < 2%) Analysis->Validation Validation->Equilibration Fail End Report x_i Validation->End Pass

Figure 1: Isothermal Saturation Workflow. Note the feedback loop from Validation to Equilibration to ensure steady-state saturation.

Detailed Methodology
  • Preparation: Add excess DAPI-2,4 solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature (

    
    ) with a water bath circulator (uncertainty 
    
    
    
    K).
    • Critical Check: Ensure solid phase is present throughout the experiment. If the solid dissolves completely, add more.

  • Time Course: Allow equilibration for 24 hours .

  • Sampling: Stop agitation and allow phases to settle for 30 minutes. Withdraw supernatant using a pre-heated glass syringe.

  • Filtration: Filter through a 0.45 µm PTFE membrane (pre-saturated with solvent to prevent adsorption).

  • Quantification:

    • Method A (HPLC): Dilute filtrate with mobile phase (e.g., ACN:Water 50:50). Detect at

      
       (approx. 250-280 nm).
      
    • Method B (Gravimetric): Evaporate solvent in a tared vessel under vacuum until constant mass is achieved.

Part 4: Thermodynamic Modeling

To translate experimental data into predictive power, use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

).
The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the non-ideal solution behavior and enthalpy of solution.
      
      
      accounts for the temperature dependence of the enthalpy.
Thermodynamic Parameters (Van't Hoff Analysis)

For a deeper mechanistic understanding, calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value (Endothermic). Solubility increases with temperature.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation: Positive value. The process is not spontaneous for the bulk solid; energy (mixing) is required to overcome the lattice.

  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Positive value. The disorder increases as the ordered crystal lattice breaks down into the solvent.

Solute-Solvent Interaction Logic

The following diagram illustrates the thermodynamic forces at play.

Thermodynamics cluster_0 Solvent Specific Factors Lattice Crystal Lattice Energy (Barrier) Result Solubility (Gibbs Energy) Lattice->Result Opposes (-) Solvation Solvation Enthalpy (Driver) Solvation->Result Promotes (+) (H-Bonding) Entropy Entropy of Mixing (Driver) Entropy->Result Promotes (+) (Disorder) Polarity Polarity (Dielectric) Polarity->Solvation HBond H-Bond Acidity/Basicity HBond->Solvation

Figure 2: Thermodynamic Energy Landscape. Solubility is the net result of overcoming Lattice Energy via Solvation and Entropy.

Part 5: Data Presentation Template

When reporting your results, use the following standardized table format to ensure comparability with literature data (e.g., J. Chem. Eng. Data standards).

Table 1: Experimental Mole Fraction Solubility (


) of DAPI-2,4 
T (K)Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Toluene (

)
293.15




298.15




303.15




308.15




RAD (%) 1.2% 0.9% 1.5% 2.1%

(Note: Values above are representative placeholders based on hydantoin analogs [1, 2]. Actual experimental values must be determined using the protocol in Part 3.)

References

  • Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations. Source: Industrial & Engineering Chemistry Research (ACS Publications). Context: Discusses the thermodynamic interactions of hydantoin rings with organic solutes and solvents. URL:[Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Source: Journal of Chemical & Engineering Data.[1] Context: Provides comparative solubility data for imidazole-based scaffolds in polar and non-polar solvents. URL:[Link]

  • Synthesis of New Imidazolidin-2,4-dione Derivatives. Source: Molecules (MDPI). Context: Details recrystallization solvents (Ethanol/Water) for phenyl-substituted hydantoins, serving as a baseline for solubility behavior. URL:[Link]

  • Prediction of Drugs Solubility in Mono-Solvent Systems. Source: Pharmaceutical Sciences.[2] Context: Validates the use of the Apelblat model for predicting solubility of pharmaceutical intermediates. URL:[Link][3]

Sources

Foundational

Comprehensive Technical Guide: N-Substituted Phenylhydantoin Derivatives

This guide serves as a technical reference for researchers and drug development professionals focusing on the medicinal chemistry and pharmacology of N-substituted phenylhydantoin derivatives. Executive Summary The hydan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers and drug development professionals focusing on the medicinal chemistry and pharmacology of N-substituted phenylhydantoin derivatives.

Executive Summary

The hydantoin scaffold (imidazolidine-2,4-dione) remains a privileged structure in medicinal chemistry due to its four distinct points of diversity and proven bioavailability. While 5,5-diphenylhydantoin (Phenytoin) established the class as a cornerstone of antiepileptic therapy, recent advancements have shifted focus toward N-substituted derivatives . These modifications—specifically at the N1 and N3 positions—are critical for overcoming the poor aqueous solubility of the parent compounds, modulating lipophilicity (LogP) for blood-brain barrier (BBB) penetration, and expanding therapeutic utility into antimicrobial and anticancer domains.

This guide analyzes the synthetic pathways, Structure-Activity Relationships (SAR), and pharmacological mechanisms of these derivatives, providing actionable protocols for their synthesis and evaluation.

Chemical Architecture & Synthesis

The Core Scaffold

The phenylhydantoin core consists of a five-membered ring containing two nitrogen atoms (N1, N3) and two carbonyl groups (C2, C4). The presence of a phenyl group at C5 is the primary pharmacophore for anticonvulsant activity.[1]

  • N3 (Imide Nitrogen): The most acidic proton (

    
    ), making it the primary site for alkylation under basic conditions.
    
  • N1 (Amide Nitrogen): Less acidic; functionalization here often reduces anticonvulsant potency but is explored for antimicrobial applications.

  • C5 (Quaternary Center): Essential for hydrophobic interaction with the voltage-gated sodium channel.

Synthetic Strategies

Two primary pathways dominate the synthesis of the core, followed by N-functionalization.

Pathway A: Bucherer-Bergs Reaction (Thermodynamic Control)

Ideal for accessing 5,5-disubstituted hydantoins from ketones.

  • Mechanism: Carbonyl condensation with ammonium carbonate and cyanide forms a cyanohydrin intermediate, which rearranges to the hydantoin.

  • Utility: Best for aliphatic/aromatic mixed substituents at C5.

Pathway B: Biltz Synthesis (Condensation)

Preferred for symmetrical 5,5-diphenyl derivatives.

  • Mechanism: Condensation of benzil with urea in the presence of base (KOH/NaOH).

  • Causality: The 1,2-diketone structure of benzil dictates the formation of the heterocycle via a benzilic acid rearrangement-like mechanism.

Pathway C: Regioselective N-Alkylation

Post-synthetic modification is the standard route for N-substituted derivatives.

  • Regioselectivity: Under basic conditions (e.g.,

    
    /Acetone), the N3 proton is removed first, leading to N3-alkylation .
    
  • N1-Alkylation: Requires protecting N3 or using specific steric/electronic directing groups, as N1 is less nucleophilic.

Visualization of Synthetic Logic

SynthesisPathways Ketone Ketone/Aldehyde (R1-C(=O)-R2) Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Ketone->Bucherer Benzil Benzil (Ph-CO-CO-Ph) Biltz Biltz Synthesis (Urea, KOH, EtOH) Benzil->Biltz Core 5,5-Disubstituted Hydantoin Core Bucherer->Core Cyclization Biltz->Core Rearrangement Base Base Treatment (NaH or K2CO3) Core->Base Anion N3-Anion (Thermodynamic) Base->Anion Deprotonation (pKa ~8.3) Product N3-Substituted Phenylhydantoin Anion->Product SN2 Attack on Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: Synthetic workflow comparing Bucherer-Bergs and Biltz pathways leading to regioselective N3-alkylation.

Structure-Activity Relationship (SAR)

The biological activity of N-substituted phenylhydantoins is tightly governed by steric and electronic parameters.

PositionModificationEffect on Activity (Anticonvulsant)Effect on Activity (Antimicrobial/Anticancer)
C5 Phenyl groupEssential. Hydrophobic binding to Na+ channel.Essential for lipophilicity and membrane interaction.
C5 Second substituentAlkyl (Methyl/Ethyl) preferred. Two phenyls (Phenytoin) maximize potency.Variable. Bulky groups can enhance anticancer specificity.
N3 Alkyl (Methyl/Ethyl)Maintains or slightly reduces potency (e.g., Mephenytoin). Improves Lipophilicity.Critical. N3-benzyl/alkyl groups often enhance antimicrobial efficacy.
N3 Polar (e.g., Phosphate)Prodrug Strategy. Fosphenytoin uses N3-phosphorylation to increase water solubility, cleaved in vivo.Generally reduces direct activity but improves delivery.
N1 Alkyl/ArylGenerally abolishes anticonvulsant activity (steric clash).Explored for specific enzyme inhibition (e.g., aldose reductase).
SAR Logic Diagram

SAR_Logic Center Hydantoin Scaffold C5 C5 Position (Critical Pharmacophore) Center->C5 N3 N3 Position (Modulation Point) Center->N3 N1 N1 Position (Steric Sensitivity) Center->N1 C5_Req Requirement: At least one Phenyl ring for Na+ channel binding C5->C5_Req N3_Mod Modification: Small alkyl = Active (Mephenytoin) Phosphate = Soluble Prodrug (Fosphenytoin) N3->N3_Mod N1_Lim Limitation: Substitution here usually decreases anticonvulsant activity N1->N1_Lim

Caption: Pharmacophore map highlighting the functional constraints at C5, N3, and N1 positions for biological activity.

Pharmacological Mechanisms

Anticonvulsant Action (Neuronal Stabilization)

The primary mechanism for N-substituted phenylhydantoins (like mephenytoin and ethotoin) mirrors that of phenytoin.

  • Target: Voltage-gated Sodium Channels (

    
    ) in the inactive state.
    
  • Action: The drug binds to the channel pore from the intracellular side, stabilizing the inactivated state . This prevents the channel from recovering quickly, thereby blocking high-frequency repetitive firing (seizure activity) without affecting normal low-frequency action potentials.[1]

  • N-Substitution Impact: N3-alkylation increases lipophilicity, facilitating faster BBB crossing, but the group is often metabolically removed (N-dealkylation) to generate the active species (e.g., Mephenytoin

    
     Nirvanol).
    
Anticancer & Antimicrobial Potential

Recent literature identifies novel mechanisms for specific N-substituted derivatives:

  • Anticancer: 3-(4-substituted benzyl)-5-phenylhydantoins have shown antiproliferative effects by inhibiting MMP-9 (Matrix Metalloproteinase-9) , reducing tumor invasion potential.

  • Antimicrobial: N-alkylated thiohydantoins (sulfur analogs) disrupt bacterial cell membranes and inhibit cell wall synthesis. The lipophilic N-alkyl chain acts as a membrane anchor.

Experimental Protocols

Protocol: Synthesis of 5,5-Diphenylhydantoin (Biltz Method)

Standardization for generating the core scaffold.

  • Reagents: Benzil (0.05 mol), Urea (0.075 mol), 30% aqueous NaOH (15 mL), Ethanol (75 mL).

  • Reaction: Combine benzil and urea in ethanol. Add NaOH solution.

  • Reflux: Heat the mixture at reflux (

    
    ) for 2-3 hours. The deep blue-violet color of the benzil anion will fade to yellow/clear upon completion.
    
  • Workup: Cool to room temperature. Pour into 250 mL ice-water.

  • Precipitation: Acidify carefully with concentrated HCl to pH 2-3. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Melting Point (

    
    ); IR (Carbonyl stretches at 1720, 1770 
    
    
    
    ).
Protocol: Regioselective N3-Alkylation

Self-validating step: The disappearance of the N3-H stretch in IR confirms substitution.

  • Reagents: 5,5-Diphenylhydantoin (10 mmol),

    
     (anhydrous, 15 mmol), Alkyl Halide (e.g., Iodomethane, 12 mmol), Acetone (dry, 50 mL).
    
  • Activation: Stir hydantoin and

    
     in acetone at reflux for 30 mins to form the potassium salt (N3 anion).
    
  • Addition: Add alkyl halide dropwise.

  • Reflux: Continue reflux for 4-6 hours. Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Workup: Filter off inorganic salts (

    
    , KX). Evaporate solvent.
    
  • Purification: Recrystallize from Ethanol.

  • Validation:

    
    -NMR will show a singlet (3H) for 
    
    
    
    at
    
    
    ppm.

References

  • Wadghane, S., et al. (2023).[2] A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.

  • Obradović, A., et al. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropyl-5-Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anticancer Agents in Medicinal Chemistry.

  • Sudani, B. R. (2024).[3] The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan.

  • Konnert, L., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Reaction Chemistry & Engineering.

  • Al-Mulla, A. (2017). Synthesis and Characterization of Some New N-Substituted Hydantoins. Journal of Saudi Chemical Society.

  • Baek, D., et al. (2025). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications.[4]

Sources

Exploratory

Electronic Modulation of Hydantoin Scaffolds: The Dimethylamino Effect

Topic: Electronic Effects of Dimethylamino Group on Hydantoin Ring Systems Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary The hydantoin (im...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of Dimethylamino Group on Hydantoin Ring Systems Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The hydantoin (imidazolidine-2,4-dione) nucleus remains a privileged scaffold in medicinal chemistry, serving as the core for anticonvulsants (e.g., phenytoin), anti-androgens (e.g., nilutamide), and skeletal muscle relaxants (e.g., dantrolene).[1][2] While lipophilicity and steric bulk are traditionally optimized via C5-substitution, the introduction of a dimethylamino (DMA) group offers a potent lever for manipulating the electronic landscape of the ring.

This guide analyzes the dualistic impact of the DMA group:

  • Conjugated Electronic Perturbation: When attached to C5-aryl substituents, the DMA group acts as a strong

    
    -donor, altering 
    
    
    
    and hydrogen-bond donor/acceptor ratios.
  • N-Mannich Base Functionalization: When linked via a methylene bridge to N3, the DMA group functions as a solubilizing promoiety, creating ionizable prodrugs that circumvent the poor aqueous solubility of classical hydantoins.

Electronic Fundamentals: The "Push-Pull" Dynamics

The electronic environment of the hydantoin ring is defined by the acidity of the N3-H proton (


 for phenytoin) and the electrophilicity of the C2/C4 carbonyls. The dimethylamino group, characterized by a strong Hammett resonance constant (

), drastically shifts this equilibrium when conjugated to the system.
1.1 Resonance Effects on Acidity (C5-Aryl Substitution)

When a p-dimethylaminophenyl group is positioned at C5, the lone pair on the nitrogen donates electron density into the aromatic ring, which can be transmitted to the hydantoin core if planarity permits.

  • Mechanism: The +M (mesomeric) effect increases electron density at the hydantoin ring carbons.

  • Impact on

    
    :  The hydantoin anion (conjugate base) relies on delocalization of the negative charge across O2 and O4. Electron-donating groups (EDGs) like DMA destabilize this anion by intensifying electron repulsion.
    
  • Result: The

    
     of the N3-H increases (becomes less acidic), typically shifting from ~8.3 to >9.0. This reduces the fraction of ionized drug at physiological pH (7.4), increasing membrane permeability (
    
    
    
    ) but potentially lowering aqueous solubility.
1.2 Visualization of Electronic Resonance

ResonanceEffect cluster_0 Physicochemical Outcome DMA Dimethylamino Group (-N(CH3)2) Phenyl Phenyl Ring (π-System) DMA->Phenyl +M Effect (e- donation) Hydantoin Hydantoin Ring (C5 Position) Phenyl->Hydantoin Inductive/Resonance Transmission Anion N3-Anion (Destabilized) Hydantoin->Anion Increases Electron Density Outcome Increased pKa (Lower Acidity) Reduced Anion Stability Anion->Outcome

Figure 1: Electronic destabilization of the hydantoin anion by the electron-donating dimethylamino group.

Synthetic Pathways & Protocol Design

To exploit these effects, two distinct synthetic strategies are employed depending on the desired position of the DMA group.

2.1 Pathway A: The Bucherer-Bergs Reaction (C5-Functionalization)

Used to synthesize 5,5-disubstituted hydantoins where the DMA group is part of the aryl ketone starting material.

  • Reagents: 4'-Dimethylaminoacetophenone, Potassium Cyanide (KCN), Ammonium Carbonate

    
    .
    
  • Conditions: 50% Ethanol/Water, 60°C, sealed tube (to retain

    
     and 
    
    
    
    ).
  • Critical Step: The formation of the intermediate hydantoic acid requires excess ammonium carbonate to drive the equilibrium toward ring closure.

2.2 Pathway B: Mannich Condensation (N3-Functionalization)

Used to create N-aminomethyl prodrugs. This reaction introduces the DMA group via a methylene linker, converting the acidic imide into a basic tertiary amine.

  • Reagents: Hydantoin substrate, Formaldehyde (37% aq), Dimethylamine.

  • Mechanism: Electrophilic attack of the iminium ion (

    
    ) on the nucleophilic N3 of the hydantoin.
    
2.3 Experimental Protocol: Synthesis of Mannich Base Prodrug

Standard Operating Procedure (SOP) for N3-((dimethylamino)methyl)-5,5-diphenylhydantoin

  • Preparation: Dissolve 10 mmol of 5,5-diphenylhydantoin (Phenytoin) in 15 mL of ethanol.

  • Activation: Add 15 mmol of Formaldehyde (37% solution) and stir at reflux for 15 minutes.

  • Amination: Add 15 mmol of Dimethylamine (40% aqueous solution) dropwise.

  • Reaction: Reflux for 2-4 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). The product will be more polar than the starting material.

  • Isolation: Cool to 0°C. The Mannich base often precipitates. If not, remove solvent in vacuo (do not use high heat as the reaction is reversible).

  • Recrystallization: Recrystallize from anhydrous ethanol/ether.

    • Note: Avoid aqueous acidic workups, as the product hydrolyzes back to phenytoin.

Physicochemical Consequences

The introduction of the DMA group alters the spectral and solubility profile of the molecule.

PropertyUnsubstituted Hydantoin (e.g., Phenytoin)C5-(p-DMA-Phenyl) AnalogN3-DMA-Methyl Analog (Mannich Base)
Electronic Character Weak Acid (

)
Weaker Acid (

)
Basic (

for amine)
UV

~215 nm (End absorption)~260-280 nm (Red shift due to conjugation)~220 nm (No conjugation extension)
Water Solubility Very Low (< 20

g/mL)
Low (unless salt formed)High (as HCl salt)
Log P 2.47~2.8 (More lipophilic neutral form)Variable (pH dependent)
H-Bonding Donor (N3-H), Acceptor (C2/C4=O)Donor (N3-H), Acceptor (C2/C4=O, N-Me2)No Donor (N3 blocked), Acceptor (N-Me2)
3.1 Spectral Validation (NMR)
  • 
    -NMR (DMSO-
    
    
    
    ):
    • The N3-H signal (usually broad singlet at

      
       11.0 ppm) disappears  in the N3-Mannich base.
      
    • A new singlet appears at

      
       ~2.2 ppm (
      
      
      
      ) and a singlet at
      
      
      ~4.9 ppm (
      
      
      ).
    • For C5-DMA derivatives, the aromatic region shows the characteristic AA'BB' system, and the N3-H signal shifts upfield (shielded) due to increased electron density in the ring.

Pharmacological Implications: The Prodrug Strategy

The most significant application of the dimethylamino group in hydantoin chemistry is the Mannich base prodrug approach .

Classical hydantoins (like phenytoin) suffer from erratic oral absorption and precipitation at the injection site due to low solubility. By attaching a dimethylaminomethyl group at N3:

  • Solubility: The tertiary amine can be protonated to form a stable hydrochloride salt, increasing water solubility by orders of magnitude.

  • Bioactivation: At physiological pH (7.4), the Mannich base undergoes spontaneous hydrolysis (half-life

    
     typically 10–30 mins), releasing the active hydantoin, formaldehyde, and dimethylamine.
    
  • Permeability: The unprotonated fraction of the Mannich base is highly lipophilic, facilitating rapid Blood-Brain Barrier (BBB) crossing before hydrolysis.

4.1 Hydrolysis Mechanism & Pathway

HydrolysisPathway Figure 2: Spontaneous bioactivation of Dimethylamino-Mannich base prodrugs at physiological pH. Prodrug Mannich Base Prodrug (N3-CH2-N(CH3)2) Transition Immonium Intermediate [R-N-CH2=N+(CH3)2] Prodrug->Transition Rate Limiting Step (C-N Bond Cleavage) Active Active Hydantoin (N3-H) Transition->Active Hydrolysis Byproducts Byproducts: Formaldehyde + Dimethylamine Transition->Byproducts Decomposition Water + H2O / pH 7.4 Water->Transition

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Stella, V. J. (2010). Prodrugs: challenges and rewards. Part 1: Prodrugs of phenytoin.Springer, 1-25. (Focus on Mannich bases as solubility enhancers).
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

  • Brouillette, W. J., et al. (1994). Synthesis and anticonvulsant activity of 5,5-diphenylhydantoin Mannich bases. Journal of Pharmaceutical Sciences.
  • Knabe, J., & Baldauf, J. (1986). Hydantoin derivatives as drugs. Archiv der Pharmazie.

(Note: Ensure all chemical synthesis is performed in a fume hood, particularly when handling formaldehyde and cyanides.)

Sources

Foundational

Structural Dynamics of Hydantoin Derivatives: A Guide to Crystal Packing and X-Ray Diffraction Analysis

Executive Summary The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin), antiarrhythmics, and androgen receptor antag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin), antiarrhythmics, and androgen receptor antagonists (e.g., Nilutamide). However, the efficacy of these drugs is governed not just by their covalent structure but by their solid-state arrangement.

This guide provides a technical deep-dive into the crystal engineering of hydantoin derivatives. We analyze the dominant supramolecular synthons that drive packing, provide a validated protocol for growing diffraction-quality crystals, and detail the X-ray diffraction (XRD) acquisition parameters necessary to resolve these structures with high precision.

Part 1: Supramolecular Synthons & Crystal Packing[1]

Understanding the "why" of hydantoin crystallization requires analyzing the hydrogen-bonding capabilities of the imidazolidine-2,4-dione core.

The Amide-Imide Competition

The hydantoin ring contains two hydrogen bond donors (N1-H, N3-H) and two acceptors (C2=O, C4=O). In the solid state, these groups compete to form stable networks.

  • N3-H (Imide): The most acidic proton (

    
    ). It is the primary donor.
    
  • C2=O (Urea-like Carbonyl): The most basic acceptor.

The Dimer Motif

The hallmark of hydantoin packing is the formation of a centrosymmetric dimer. According to Etter’s graph set notation, this is denoted as


 .
  • Mechanism: Two hydantoin molecules pair up in a "head-to-tail" fashion.

  • Interaction: The N3-H of molecule A donates to the C2=O of molecule B, while N3-H of molecule B donates to C2=O of molecule A.

  • Result: This forms a planar, eight-membered ring that is energetically robust and persists across most non-sterically hindered derivatives.

Ribbon and Tape Formation

While the


 motif creates dimers, the N1-H donor typically engages in lateral hydrogen bonding with the C4=O of adjacent dimers. This extends the structure into 1D ribbons  or tapes , which then stack via van der Waals or 

-

interactions (if aromatic substituents are present) to form the 3D lattice.
Visualization: The Hydantoin Packing Logic

HydantoinPacking Molecule Free Hydantoin Molecule Donors Donors: N3-H (Primary), N1-H (Secondary) Molecule->Donors Acceptors Acceptors: C2=O (Primary), C4=O (Secondary) Molecule->Acceptors Dimer Centrosymmetric Dimer (Motif: R2,2(8)) Donors->Dimer N3-H pairs with C2=O Acceptors->Dimer Ribbon 1D Ribbon/Tape (Lateral N1-H...O=C4) Dimer->Ribbon N1-H links Dimers Crystal 3D Crystal Lattice (Van der Waals Stacking) Ribbon->Crystal Stacking Interactions

Caption: Logical flow of supramolecular assembly in hydantoins, moving from molecular synthons to the final 3D lattice structure.

Part 2: Crystallization Protocols[2]

Growing single crystals of hydantoins suitable for SCXRD (Single Crystal X-Ray Diffraction) requires navigating their solubility profiles. Hydantoins are often sparingly soluble in water but soluble in polar organic solvents.

Solvent Selection Strategy
  • Good Solvents: Ethanol, Methanol, Acetone, DMSO.

  • Anti-Solvents: Water (for some derivatives), Hexane, Diethyl Ether.

  • Critical Note: Avoid using only highly volatile solvents (like DCM) for slow evaporation, as they often yield twinned or solvated crystals that degrade quickly.[1]

Protocol: Vapor Diffusion (Hanging Drop/Sitting Drop)

This method is superior to slow evaporation for obtaining high-quality, block-like crystals essential for accurate intensity measurements.

  • Preparation: Dissolve 10–20 mg of the hydantoin derivative in 0.5 mL of a "Good Solvent" (e.g., DMSO or DMF) in a small inner vial. Ensure the solution is saturated but clear (filter if necessary).

  • Chamber Setup: Place the inner vial (uncapped) inside a larger jar containing 5–10 mL of a volatile "Anti-Solvent" (e.g., Ethanol or Water, depending on miscibility).

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent will diffuse into the inner vial, slowly lowering solubility and driving nucleation.

  • Harvesting: Allow to stand undisturbed at 20°C for 3–7 days. Harvest crystals using a nylon loop; avoid metal spatulas to prevent stress fractures.

Visualization: Crystallization Workflow

Crystallization Start Crude Hydantoin Screen Solvent Screen (Polar Protic vs Aprotic) Start->Screen Method Method Selection Screen->Method Solubility Check Nucleation Nucleation (Metastable Zone) Method->Nucleation Vapor Diffusion Growth Crystal Growth (3-7 Days) Nucleation->Growth Harvest Harvest & Mount (Paratone Oil) Growth->Harvest

Caption: Step-by-step workflow for generating diffraction-quality hydantoin crystals.

Part 3: X-Ray Diffraction Data Acquisition[4]

High-quality data collection is non-negotiable for assigning absolute configuration or detecting subtle polymorphism.

Instrumental Parameters
  • Radiation Source:

    • Mo-K

      
       (
      
      
      
      Å):
      Preferred for most hydantoins to minimize absorption effects and access higher resolution (
      
      
      Å).
    • Cu-K

      
       (
      
      
      
      Å):
      Use only if the crystals are extremely small (< 0.05 mm) or weakly diffracting, as the higher flux improves signal-to-noise but increases absorption.
  • Temperature: 100 K (Cryogenic).

    • Reasoning: Hydantoin rings can exhibit thermal librational motion at room temperature, which smears electron density and makes anisotropic refinement difficult. Cooling "freezes" this motion.

Data Collection Protocol
  • Mounting: Mount the crystal in Paratone-N oil on a MiTeGen loop. Flash cool immediately to 100 K to prevent ice formation.

  • Strategy: Collect a complete sphere of data (redundancy > 4).

    • Target Resolution: 0.80 Å (standard) or 0.60 Å (for charge density studies).

    • Scan Width: 0.5° per frame (

      
       and 
      
      
      
      scans).
  • Reduction: Integrate data using SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS).

Part 4: Case Study & Data Interpretation

To illustrate the impact of these protocols, we examine Phenytoin (5,5-diphenylhydantoin) , a drug where crystal packing directly dictates bioavailability.

Polymorphism in Phenytoin

Phenytoin exists primarily in two forms.[2] The packing differences are subtle but thermodynamically significant.

  • Form I (Orthorhombic): The stable bulk form. It features the classic

    
     hydrogen-bonded ribbons.[3]
    
  • Form II (Monoclinic): A surface-induced polymorph often found in thin films or rapid precipitation. It possesses a different hydrogen bonding network that leads to faster dissolution rates .[4]

Comparative Crystallographic Data

The following table summarizes the unit cell parameters one should expect when analyzing Phenytoin crystals.

ParameterPhenytoin Form I (Bulk)Phenytoin Form II (Surface/Metastable)
Crystal System OrthorhombicMonoclinic
Space Group



(

)


(approx)

(

)


(approx)

(

)


(approx)

(

)


Packing Motif

Ribbons
Altered H-bond network
Bioavailability StandardEnhanced (Fast Dissolution)

Note: Data for Form I is derived from standard CSD entries (e.g., refcode DPHANT). Form II data is derived from grazing incidence XRD studies [1, 2].[2][4][5][6]

Structural Refinement Workflow

When refining the structure of a new hydantoin derivative:

  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.

  • H-Atom Treatment: Locate N-H protons in the Difference Fourier map. Refine them isotropically with

    
    . Do not geometrically constrain N-H protons if hydrogen bonding is the focus of the study; use soft restraints (DFIX) if necessary.
    

XRDAnalysis Data Raw Diffraction Frames Integration Integration & Scaling (Determine Unit Cell) Data->Integration Phasing Structure Solution (SHELXT / Intrinsic Phasing) Integration->Phasing Refinement Refinement (SHELXL) (Anisotropic non-H atoms) Phasing->Refinement H_Bonding H-Bond Analysis (Map N-H...O interactions) Refinement->H_Bonding

Caption: The computational pipeline from raw data to structural insight.

Part 5: Implications for Drug Development

The transition from a "hit" to a "lead" often hinges on physicochemical properties. For hydantoins:

  • Solubility & Dissolution: The strength of the

    
     dimer correlates inversely with solubility. Derivatives that disrupt this packing (e.g., via N3-methylation) often show higher solubility but lower melting points.
    
  • Stability: The orthorhombic packing of Phenytoin Form I is extremely stable, which is beneficial for shelf-life but challenging for rapid onset formulations.

  • Regulatory Compliance: Identifying the exact polymorph via the unit cell parameters (as shown in Table 4.2) is a requirement for FDA submissions to ensure batch-to-batch consistency.

References

  • Surface Induced Phenytoin Polymorph. 1. Full Structure Solution by Combining Grazing Incidence X-ray Diffraction and Crystal Structure Prediction. Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • One Polymorph and Various Morphologies of Phenytoin at a Silica Surface Due to Preparation Kinetics. Source: ACS Applied Materials & Interfaces (NIH/PubMed) URL:[Link]

  • Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Source: Acta Crystallographica Section B (ResearchGate) URL:[Link]

  • Cambridge Structural Database (CSD). Source: Cambridge Crystallographic Data Centre (CCDC) URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Theoretical Dipole Moment Calculations for Substituted Imidazolidine-2,4-diones

Abstract The molecular dipole moment is a fundamental electronic property that governs a molecule's interaction with electric fields, influencing key physicochemical characteristics such as solubility, membrane permeabil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The molecular dipole moment is a fundamental electronic property that governs a molecule's interaction with electric fields, influencing key physicochemical characteristics such as solubility, membrane permeability, and receptor-binding affinity. For drug discovery professionals and medicinal chemists, an accurate understanding of the dipole moment of therapeutic candidates is therefore of paramount importance. This is particularly true for classes of compounds like substituted imidazolidine-2,4-diones, also known as hydantoins, which are prevalent in a variety of clinically significant drugs, most notably as anticonvulsants.[1][2] This in-depth technical guide provides a comprehensive framework for the accurate theoretical calculation of dipole moments in substituted imidazolidine-2,4-diones, grounded in the principles of quantum chemistry. We will explore the theoretical underpinnings, detail a robust computational workflow, and discuss the critical choices of computational methods and basis sets, thereby empowering researchers to generate reliable and predictive data for drug design and development.

Introduction: The Significance of Dipole Moments in Drug Design

The dipole moment (µ) of a molecule is a vector quantity that describes the separation of positive and negative charge centers. In the context of drug development, this seemingly simple parameter has profound implications. A molecule's dipole moment is a key determinant of its polarity, which in turn dictates its solubility in different biological media. For instance, compounds with larger dipole moments are generally more soluble in polar solvents like water, a crucial factor for drug administration and distribution in the body.[3] Conversely, the ability of a drug to cross lipophilic barriers, such as the blood-brain barrier, is often inversely related to its polarity.[3]

Furthermore, the dipole moment plays a critical role in molecular recognition. The electrostatic potential surface of a molecule, which is largely governed by its dipole moment, dictates how it will interact with the binding pocket of a target protein. Strong dipole-dipole interactions can significantly contribute to the binding affinity and specificity of a drug candidate. There is also evidence to suggest a relationship between the dipole moment and the biological activity of certain classes of compounds.[4]

Imidazolidine-2,4-diones (hydantoins) are a class of heterocyclic compounds that form the structural core of several important drugs, including the anticonvulsant phenytoin.[1][5][6][7] The biological activity of these compounds is highly dependent on the nature and position of substituents on the hydantoin ring.[2] These substitutions can significantly alter the electron distribution within the molecule, thereby modulating its dipole moment and, consequently, its pharmacokinetic and pharmacodynamic properties. Therefore, the ability to accurately predict the dipole moments of novel substituted imidazolidine-2,4-dione derivatives through theoretical calculations is an invaluable tool for rational drug design.

Theoretical Foundations of Dipole Moment Calculation

The dipole moment of a molecule arises from the non-uniform distribution of electron density and the positions of the atomic nuclei. In the realm of computational chemistry, the dipole moment is typically calculated as an expectation value of the dipole moment operator, which is a function of the molecular wavefunction.[8] The accuracy of the calculated dipole moment is therefore directly dependent on the quality of the calculated electronic structure.

Modern quantum chemistry software packages employ a variety of methods to solve the electronic Schrödinger equation and obtain the molecular wavefunction.[9][10] These methods can be broadly categorized into wave function-based methods and Density Functional Theory (DFT).

  • Wave function-based methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), explicitly calculate the many-electron wavefunction. While highly accurate, these methods can be computationally expensive, especially for larger molecules.

  • Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.[11] DFT methods calculate the electron density of a system to determine its energy and other properties.[11] The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional.[11]

The choice of the basis set is another crucial factor influencing the accuracy of the calculated dipole moment. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets provide a more accurate description of the electron distribution, particularly the diffuse nature of the electron cloud far from the nuclei, which is critical for an accurate representation of the dipole moment.[12][13][14]

A Validated Workflow for Dipole Moment Calculation

The following section details a step-by-step protocol for the theoretical calculation of dipole moments in substituted imidazolidine-2,4-diones. This workflow is designed to be self-validating by incorporating checks for the quality of the computational results.

G cluster_prep 1. Pre-processing cluster_calc 2. Quantum Chemical Calculation cluster_post 3. Post-processing & Analysis mol_build Molecular Structure Input (SMILES, SDF, etc.) initial_3d Generation of Initial 3D Coordinates mol_build->initial_3d geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) initial_3d->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum energy structure sp_calc Single-Point Energy and Dipole Moment Calculation (Higher level of theory, e.g., ωB97X-V/aug-cc-pVTZ) freq_calc->sp_calc validation Validation: - Check for imaginary frequencies - Compare with experimental data sp_calc->validation analysis Analysis of Dipole Moment Vector and Correlation with Properties validation->analysis output Final Dipole Moment (Debye) analysis->output

Figure 1: A generalized workflow for the theoretical calculation of molecular dipole moments.

Step 1: Molecular Structure Preparation
  • Input Molecular Structure: Begin with a 2D or 3D representation of the substituted imidazolidine-2,4-dione molecule. This can be in various formats such as SMILES strings or SDF files.

  • Generate 3D Coordinates: If starting from a 2D structure, use a molecule builder to generate an initial 3D conformation.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule.

  • Choice of Method and Basis Set: For geometry optimization, a good starting point is the B3LYP hybrid functional with a Pople-style basis set such as 6-311++G(d,p).[5] The inclusion of diffuse functions (the ++ and (d,p)) is important for describing the electron distribution in molecules with heteroatoms like imidazolidine-2,4-diones.

  • Execution: Perform the geometry optimization using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.[9][10]

Step 3: Frequency Calculation (Self-Validation)

A true minimum energy structure will have no imaginary vibrational frequencies.

  • Execution: Following the geometry optimization, perform a frequency calculation at the same level of theory.

  • Validation: Check the output for the number of imaginary frequencies. If there are any, the structure is a transition state, not a minimum, and the geometry optimization needs to be revisited.

Step 4: Single-Point Calculation for Dipole Moment

For a more accurate dipole moment, it is often beneficial to perform a single-point energy calculation on the optimized geometry using a higher level of theory.

  • Choice of Method and Basis Set: For high-accuracy dipole moments, double-hybrid functionals or range-separated hybrids like ωB97X-V often perform very well.[13][14][15] Coupling these with a larger, augmented basis set such as aug-cc-pVTZ is recommended for obtaining results close to the complete basis set limit.[12][13][14][16][17] The augmentation with diffuse functions is crucial for accurate dipole moment calculations.[12][13][14][16]

  • Execution: Perform a single-point energy calculation on the optimized geometry from Step 2. The output will contain the calculated dipole moment in Debye.

Data Presentation and Interpretation

For a systematic study of a series of substituted imidazolidine-2,4-diones, it is highly recommended to present the calculated dipole moments in a tabular format for easy comparison.

CompoundSubstituent(s)Method/Basis SetCalculated Dipole Moment (Debye)
1 5,5-diphenylB3LYP/6-311++G(d,p)Value
2 5-ethyl-5-phenylB3LYP/6-311++G(d,p)Value
3 3-allyl-5,5-dimethylB3LYP/6-311++G(d,p)Value
1 5,5-diphenylωB97X-V/aug-cc-pVTZValue
2 5-ethyl-5-phenylωB97X-V/aug-cc-pVTZValue
3 3-allyl-5,5-dimethylωB97X-V/aug-cc-pVTZValue

The interpretation of the results should focus on how different substituents alter the magnitude and direction of the dipole moment vector. This analysis can then be correlated with experimentally observed properties such as solubility, lipophilicity (LogP), or biological activity to develop structure-activity relationships (SAR).

Figure 2: Conceptual relationship between substituents, the imidazolidine-2,4-dione core, the resulting dipole moment, and its impact on key properties.

Conclusion

The theoretical calculation of dipole moments is a powerful tool in the arsenal of the modern drug discovery scientist. By following a robust and self-validating computational workflow, researchers can generate accurate and predictive data for substituted imidazolidine-2,4-diones. The judicious choice of computational methods and basis sets, particularly the use of hybrid or double-hybrid DFT functionals with augmented basis sets, is paramount for achieving high accuracy. The insights gained from these calculations can guide the synthesis of novel compounds with optimized physicochemical and biological properties, ultimately accelerating the drug development process.

References

  • arXiv:2008.10929v1. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv. [Link]

  • The Journal of Physical Chemistry A. (2020). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. ACS Publications. [Link]

  • Physical Chemistry Chemical Physics. (2022). The performance of CCSD(T) for the calculation of dipole moments in diatomics. Royal Society of Chemistry. [Link]

  • UCL Discovery. (2020). Use of the complete basis set limit for computing highly accurate ab initio dipole moments. UCL. [Link]

  • MDPI. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]

  • ResearchGate. (n.d.). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory | Request PDF. ResearchGate. [Link]

  • Journal of Cheminformatics. (n.d.). Machine learning for the prediction of molecular dipole moments obtained by density functional theory. SpringerLink. [Link]

  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

  • MDPI. (2021). Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. MDPI. [Link]

  • arXiv. (2025). DiPolMol-Py: A Python package for calculations for ²Σ ground-state molecules. arXiv. [Link]

  • PubMed. (1995). Structural and electronic conditions for anticonvulsant activity of bicyclic hydantoin derivatives. National Center for Biotechnology Information. [Link]

  • arXiv. (n.d.). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. arXiv. [Link]

  • ResearchGate. (2016). How do you calculated the dipole moment of a specific bond in Gaussian?. ResearchGate. [Link]

  • GitHub. (n.d.). JR-PhDf/PCMlab-QCscripts: Quantum Chemistry Tools. GitHub. [Link]

  • eScholarship.org. (n.d.). How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. University of California. [Link]

  • Queen's University Belfast. (n.d.). Predicting molecular dipole moments by combining atomic partial charges and atomic dipoles. Queen's University Belfast Research Portal. [Link]

  • eScholarship.org. (n.d.). Linear Combination of Atomic Dipoles to Calculate the Bond and Molecular Dipole Moments of Molecules and Molecular Liquids. University of California. [Link]

  • Refubium - Freie Universität Berlin. (2024). Investigation of Hydantoin‐Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin. Freie Universität Berlin. [Link]

  • ResearchGate. (2026). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. [Link]

  • ScholarWorks. (2023). Effect of Substituent Location on the Relationship Between the Transition Dipole Moments, Difference Static Dipole, and Hydrophobicity. University of the Pacific. [Link]

  • ACS Publications. (2014). Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. The Journal of Physical Chemistry A. [Link]

  • Royal Society of Chemistry. (1951). The calculation of the electric dipole moments of some conjugated heterocyclic compounds. Transactions of the Faraday Society. [Link]

  • Anticancer Research. (1997). Relationship between biological activity and dipole moment in benzo[a]phenothiazines. International Institute of Anticancer Research. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. JPBS. [Link]

  • Chemistry Stack Exchange. (2015). How to calculate molecular dipole moment from a known wavefunction?. Stack Exchange. [Link]

  • MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]

  • PMC. (n.d.). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. National Center for Biotechnology Information. [Link]

  • ScienceDirect. (2022). Investigate oxoazolidine-2,4-dione based eutectic mixture via DFT calculations and SAR. Elsevier. [Link]

  • Journal of Chemical Reaction and Synthesis. (2022). Calculation the thermodynamic parameters of some imidazolidin-2,5-diones by using DFT method. JCRS. [Link]

  • NIST. (n.d.). CCCBDB list of experimental dipole moments. National Institute of Standards and Technology. [Link]

  • ScienceScholar. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]

  • MDPI. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

  • ResearchGate. (2025). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. ResearchGate. [Link]

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling &amp; Target Landscape of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

The following technical guide provides an in-depth pharmacological and structural analysis of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione . This document is structured to assist drug discovery scientists in evalua...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological and structural analysis of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione . This document is structured to assist drug discovery scientists in evaluating this specific chemotype for lead optimization, probe development, and target validation.

[1]

Executive Summary & Chemical Identity

Compound Name: 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione Scaffold Class: N3-Aryl Hydantoin Molecular Weight: ~219.24 g/mol Key Pharmacophore Features: [1][2][3]

  • Hydantoin Core (Imidazolidine-2,4-dione): A privileged scaffold in medicinal chemistry, serving as a hydrogen bond donor/acceptor system (N1-H donor, C2/C4 carbonyl acceptors).[1]

  • N3-Aryl Substituent: A phenyl ring attached to the N3 nitrogen, a critical vector for hydrophobic interactions in nuclear receptors.[1]

  • Para-Dimethylamino Group: A strong electron-donating group (EDG) that creates a "push-pull" electronic system when conjugated with the electron-withdrawing hydantoin ring.[1]

Research Utility: Unlike the classic anticonvulsant Phenytoin (5,5-diphenylhydantoin) or the anti-androgen Nilutamide (N-aryl hydantoin with electron-withdrawing groups), this specific molecule represents a unique electronic probe and Structure-Activity Relationship (SAR) pivot point .[1] Its primary potential lies in Androgen Receptor (AR) modulation (as a partial agonist or probe) and fluorescent sensing of protein binding pockets .

Primary Biological Targets: Mechanism & SAR Analysis

Androgen Receptor (AR)

The most probable high-affinity biological target for this molecule is the Androgen Receptor, specifically the Ligand Binding Domain (LBD).

  • Structural Homology: The molecule shares the N-aryl hydantoin core with Nilutamide and Enzalutamide , both FDA-approved prostate cancer drugs.[1]

  • The "Electronic Switch" Mechanism:

    • Antagonists (Nilutamide): Possess strong electron-withdrawing groups (e.g., -NO2, -CF3, -CN) on the phenyl ring.[1] These groups pull electron density, optimizing the electrostatic potential for antagonist conformation in the AR pocket (Helix 12 displacement).

    • The Target Molecule: The p-dimethylamino group is a strong Electron Donating Group (EDG) .[1] In AR SAR studies, replacing an EWG with an EDG often converts an antagonist into a partial agonist or reduces binding affinity due to steric/electronic mismatch with the arginine-rich region of the AR pocket.

  • Research Application: This compound serves as a critical negative control or a "bump" probe to map the electronic tolerance of the AR LBD.

Voltage-Gated Sodium Channels (Nav)

While Phenytoin is the archetype for Nav inhibition, the SAR rules differ for N-substituted hydantoins.[1]

  • Binding Mode: Phenytoin binds to the inactivated state of the sodium channel. The 5,5-diphenyl substitution is critical for this hydrophobic interaction.[1]

  • N3-Substitution Effect: Generally, bulky substitution at the N3 position (like the dimethylaminophenyl group) reduces anticonvulsant potency compared to the free N3-H. However, it may retain activity against specific Nav subtypes (e.g., Nav1.7) involved in pain, or act as a prodrug if metabolic cleavage occurs.

Solvatochromic Protein Probes (HSA/BSA)

Due to the Intramolecular Charge Transfer (ICT) capability—where the dimethylamino group acts as a donor and the hydantoin as an acceptor—this molecule is a candidate for a fluorescent polarity probe .

  • Target: Hydrophobic pockets of Human Serum Albumin (HSA) (Sudlow Site I or II).

  • Mechanism: Upon binding to a hydrophobic pocket, the non-radiative decay pathways are suppressed, and the molecule likely exhibits a bathochromic shift (red shift) in fluorescence, making it a valuable tool for assaying protein-drug binding competition.

Visualization: Signaling & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic connecting the molecule to its potential targets.

G Molecule 3-[4-(Dimethylamino)phenyl] imidazolidine-2,4-dione Feature_EDG p-Dimethylamino (EDG) (Electron Donor) Molecule->Feature_EDG Feature_Core Hydantoin Scaffold (H-Bond Donor/Acceptor) Molecule->Feature_Core Feature_NAryl N3-Aryl Linkage (Hydrophobic Vector) Molecule->Feature_NAryl Target_AR Androgen Receptor (AR) (Ligand Binding Domain) Feature_EDG->Target_AR Alters Electronic Landscape Target_Probe Albumin (HSA/BSA) (Hydrophobic Pocket) Feature_EDG->Target_Probe Push-Pull System Target_Nav Voltage-Gated Na+ Channels (Inactivated State) Feature_Core->Target_Nav Scaffold Binding Feature_Core->Target_Probe Feature_NAryl->Target_AR Structural Homology (Nilutamide-like) Outcome_Agonist Partial Agonist / SARM (Due to EDG) Target_AR->Outcome_Agonist Outcome_Modulation Modulation/Inhibition (Lower Potency vs Phenytoin) Target_Nav->Outcome_Modulation Outcome_Fluorescence Fluorescence Shift (ICT Mechanism) Target_Probe->Outcome_Fluorescence

Caption: SAR mapping of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione, highlighting the divergence between receptor modulation (AR/Nav) and photophysical probe utility.

Experimental Protocols for Validation

To validate the biological targets of this compound, the following self-validating experimental workflows are recommended.

Synthesis via Bucherer-Bergs Modification

Before testing, high-purity material is required.[1] The standard Bucherer-Bergs reaction must be modified because the N-aryl group is pre-installed.[1]

  • Method: Cyclization of N-[4-(dimethylamino)phenyl]glycine derivatives or reaction of 4-dimethylamino-phenyl isocyanate with glycine ethyl ester.[1]

  • Purification: Recrystallization from Ethanol/Water is critical to remove unreacted amines which can cause false positives in cytotoxicity assays.[1]

Androgen Receptor Competitive Binding Assay

Objective: Determine if the compound binds to the AR LBD and calculate the IC50.

  • Reagents:

    • Cytosolic lysate from rat ventral prostate (rich in AR) or recombinant human AR LBD.

    • Radioligand: [³H]-R1881 (Methyltrienolone) – a synthetic androgen.[1]

    • Competitor: The test compound (1 nM to 10 µM).

    • Control: Unlabeled R1881 (positive control) and DMSO (negative control).

  • Protocol:

    • Incubate AR source with [³H]-R1881 (1 nM) and varying concentrations of the test compound for 18 hours at 4°C.

    • Separate bound from free ligand using Dextran-Coated Charcoal (DCC).[1]

    • Centrifuge and count the supernatant via liquid scintillation.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Self-Validation: If the curve does not plateau at high concentrations, non-specific binding (likely due to the lipophilic dimethylamino group) is occurring.

Solvatochromic Probe Characterization

Objective: Assess the compound's utility as a polarity probe for protein binding.[1]

  • Protocol:

    • Prepare 10 µM solutions of the compound in solvents of varying polarity (Water, PBS, Ethanol, DMSO, Toluene).

    • Measure Absorbance and Fluorescence Emission spectra.

    • Titrate with increasing concentrations of BSA (Bovine Serum Albumin) (0 to 50 µM) in PBS.

  • Expected Result: A significant increase in fluorescence intensity and a blue-shift (hypsochromic) or red-shift (bathochromic) upon protein binding confirms specific interaction with the hydrophobic pocket.[1]

Quantitative Data Summary (Predicted vs. Reference)

ParameterReference Standard (Nilutamide)Test Compound (Dimethylamino Analog)Biological Implication
C4-Substituent -NO2 (Nitro)-N(CH3)2 (Dimethylamino)Electronic Inversion: EWG to EDG.[1]
AR Activity Pure AntagonistPredicted Partial Agonist / Weak BinderLoss of antagonist potency; potential SARM activity.
Nav Activity Inactive (mostly)Low/ModerateN3-substitution generally hinders Nav binding compared to Phenytoin.[1]
Fluorescence Non-fluorescentHighly Probable (ICT)Potential use as a biological probe or dye.
LogP (Calc) ~2.5~1.8 - 2.2Good membrane permeability; likely orally bioavailable.[1]

Synthesis Workflow Diagram

The synthesis of this specific derivative requires avoiding the oxidation of the dimethylamino group.

Synthesis Start Start: 4-N,N-Dimethylaminoaniline Step1 Reaction with Ethyl Bromoacetate (Base: K2CO3, Solvent: DMF) Start->Step1 Inter1 Intermediate: N-Aryl Glycine Ester Step1->Inter1 Step2 Cyclization with Potassium Cyanate (KOCN) (Acidic Conditions: HCl/H2O) Inter1->Step2 Step3 Reflux (Acid Hydrolysis) Step2->Step3 Product Final Product: 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione Step3->Product

Caption: Recommended synthetic pathway ensuring stability of the dimethylamino moiety during hydantoin ring closure.

References

  • Recent applications of hydantoin in medicinal chemistry. Source: ChemicalBook / European Journal of Medicinal Chemistry Context: Overview of hydantoin scaffold versatility in AR and Nav targets.

  • Identification of a 4-(hydroxymethyl)diarylhydantoin as a selective androgen receptor modulator. Source: PubMed (NIH) Context: Defines the SAR for N-aryl hydantoins acting on the Androgen Receptor.[1]

  • Design and synthesis of an androgen receptor pure antagonist (CH5137291). Source: PubMed (NIH) Context: Discusses the structural requirements (EWG vs EDG) for AR antagonism in hydantoins.

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation. Source: PMC (NIH) Context: Protocols for biological evaluation of hydantoin derivatives in cancer cell lines.[4]

  • 3-Phenylimidazolidine-2,4-dione (PubChem CID 227930). Source: PubChem Context:[1][5][6] Chemical property data for the parent N-phenyl hydantoin scaffold.[1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Bucherer-Bergs Reaction for Dimethylaminophenyl Derivatives

Abstract The Bucherer-Bergs reaction stands as a cornerstone of heterocyclic chemistry, offering a robust and straightforward multicomponent pathway to synthesize hydantoins from simple carbonyl compounds.[1][2][3] These...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Bucherer-Bergs reaction stands as a cornerstone of heterocyclic chemistry, offering a robust and straightforward multicomponent pathway to synthesize hydantoins from simple carbonyl compounds.[1][2][3] These hydantoin scaffolds are of significant interest in medicinal and pharmaceutical chemistry, serving as core structures in various therapeutic agents, including anticonvulsants like Phenytoin.[4][5][6] This document provides a detailed guide for researchers on the application of the Bucherer-Bergs reaction to substrates containing a dimethylaminophenyl moiety, specifically using 4-(dimethylamino)benzaldehyde as a model. We delve into the mechanistic nuances influenced by the electron-donating nature of the dimethylamino group, present a comprehensive, field-tested laboratory protocol, and offer insights into process optimization and troubleshooting.

Scientific Rationale and Mechanistic Pathway

The Bucherer-Bergs reaction is a one-pot synthesis that convenes a carbonyl compound, an alkali metal cyanide (such as KCN or NaCN), and ammonium carbonate to yield a 5-substituted hydantoin.[5][7] The reaction typically proceeds in a heated aqueous or alcoholic solvent system.[1]

The Accepted Reaction Mechanism

The reaction progresses through several distinct, sequential steps which are crucial to understand for troubleshooting and optimization.

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of the aldehyde or ketone, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, which is in equilibrium with ammonium carbonate, displaces the hydroxyl group of the cyanohydrin via an SN2 reaction to form an α-aminonitrile.[1][8] This is often a rate-determining step.

  • Carbamic Acid Formation: The amino group of the aminonitrile then acts as a nucleophile, attacking carbon dioxide (also in equilibrium with ammonium carbonate) to generate a cyano-carbamic acid derivative.[2]

  • Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular ring-closing reaction, yielding a 5-imino-oxazolidin-2-one intermediate.[1][2]

  • Rearrangement to Hydantoin: The final step involves a rearrangement of the 5-imino-oxazolidin-2-one, often proceeding through an isocyanate intermediate, to form the thermodynamically stable hydantoin ring.[1][2][8]

Influence of the Dimethylamino Substituent

The presence of a strong electron-donating group (EDG) like the p-dimethylamino group introduces specific electronic effects that must be considered.

  • Carbonyl Reactivity: The dimethylamino group, through its +M (mesomeric) effect, donates electron density into the aromatic ring and, by extension, to the carbonyl group. This increased electron density on the carbonyl carbon reduces its electrophilicity, potentially slowing the initial rate of nucleophilic attack by the cyanide ion compared to substrates with electron-withdrawing groups.[9]

  • Reaction Conditions: To compensate for this reduced reactivity, slightly more forcing conditions, such as extended reaction times or modestly elevated temperatures, may be necessary to drive the reaction to completion and achieve high yields.[10] However, excessive heat should be avoided to prevent potential side reactions or degradation.

Mechanistic Flow Diagram

The following diagram illustrates the step-by-step molecular transformations in the Bucherer-Bergs reaction.

Bucherer_Bergs_Mechanism cluster_start Reactants cluster_intermediates Reaction Pathway cluster_end Product carbonyl p-Dimethylamino- benzaldehyde cyanohydrin Cyanohydrin Intermediate carbonyl->cyanohydrin + CN⁻ reagents KCN, (NH₄)₂CO₃ (in equilibrium with NH₃, CO₂, H₂O) aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ - H₂O carbamic_acid Cyano-Carbamic Acid aminonitrile->carbamic_acid + CO₂ oxazolidinone 5-Imino-oxazolidin-2-one carbamic_acid->oxazolidinone Intramolecular Cyclization - H₂O hydantoin 5-(4-(Dimethylamino)phenyl)- hydantoin oxazolidinone->hydantoin Rearrangement

Caption: Mechanism of the Bucherer-Bergs reaction for a substituted benzaldehyde.

Experimental Protocol: Synthesis of 5-(4-(Dimethylamino)phenyl)hydantoin

This protocol details the synthesis of 5-(4-(dimethylamino)phenyl)hydantoin from 4-(dimethylamino)benzaldehyde.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-(Dimethylamino)benzaldehyde≥98%Sigma-Aldrich
Potassium Cyanide (KCN)ACS Reagent, ≥96%MilliporeSigma
Ammonium Carbonate ((NH₄)₂CO₃)ACS ReagentFisher Sci.
Ethanol (EtOH), 200 proofReagent AlcoholVWR
Hydrochloric Acid (HCl), concentratedACS Grade (37%)J.T. Baker
Deionized Water (H₂O)Type IIIn-house
Equipment Specification
500 mL Round-bottom flask24/40 joint
Reflux Condenser24/40 joint
Magnetic Stirrer/Hotplate
Thermometer / Temperature Probe-10 to 150 °C
Büchner Funnel & Filter Flask500 mL
pH paper or pH meter
Critical Safety Precautions
  • CYANIDE HAZARD: Potassium cyanide (KCN) is extremely toxic and fatal if swallowed, inhaled, or absorbed through the skin. All operations involving solid KCN or the reaction mixture must be performed in a certified, high-flow chemical fume hood.

  • HCN GAS: Acidification of cyanide-containing solutions generates highly toxic hydrogen cyanide (HCN) gas. The workup and acidification step must be performed in the fume hood.

  • PERSONAL PROTECTIVE EQUIPMENT (PPE): Always wear a lab coat, splash-proof chemical goggles, and two pairs of nitrile gloves.

  • EMERGENCY PREPAREDNESS: Ensure a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) is immediately accessible and that personnel are trained in its use. Have a dedicated cyanide waste container.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (14.9 g, 0.10 mol).

    • Add ammonium carbonate (19.2 g, 0.20 mol).

    • Add 100 mL of ethanol and 100 mL of deionized water to the flask. Stir to create a slurry.

  • Initiation of Reaction:

    • In the chemical fume hood, carefully weigh potassium cyanide (13.0 g, 0.20 mol) and add it to the reaction flask in one portion. (CAUTION: HIGHLY TOXIC) .

    • Securely attach the reflux condenser and ensure cooling water is flowing.

    • Begin vigorous stirring and gently heat the mixture using a heating mantle to a target temperature of 70-80 °C.[1][5]

  • Reaction Monitoring:

    • Maintain the reaction at 70-80 °C with continuous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 Ethyl Acetate:Hexanes. The starting aldehyde should be consumed over time.

  • Workup and Product Isolation:

    • After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Transfer the flask to an ice bath and cool to 0-5 °C.

    • IN THE FUME HOOD , slowly and carefully add concentrated hydrochloric acid (HCl) dropwise to the cold, stirred reaction mixture until the pH is approximately 1-2. (CAUTION: HCN GAS EVOLUTION) .

    • A thick, light-colored precipitate of the hydantoin product will form.

    • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water, followed by one 30 mL portion of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of boiling ethanol or an ethanol/water mixture until it fully dissolves.[1]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product setup 1. Assemble Flask: - Aldehyde (0.1 mol) - (NH₄)₂CO₃ (0.2 mol) - EtOH/H₂O (1:1) add_kcn 2. Add KCN (0.2 mol) in Fume Hood setup->add_kcn reflux 3. Heat & Reflux 70-80 °C, 8-12h add_kcn->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to 0-5 °C monitor->cool acidify 6. Acidify with HCl (pH 1-2) in Fume Hood cool->acidify filtrate 7. Filter & Wash Solid acidify->filtrate recrystallize 8. Recrystallize from EtOH/H₂O filtrate->recrystallize product 9. Dry Pure Product recrystallize->product

Caption: Step-by-step workflow for the synthesis of 5-(4-(dimethylamino)phenyl)hydantoin.

Data Analysis and Troubleshooting

ParameterExpected Outcome
Product Appearance Off-white to pale yellow crystalline solid
Theoretical Yield 21.92 g (for 0.10 mol scale)
Expected Actual Yield 75-85%
Melting Point (literature) ~248-250 °C
Characterization ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry
Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient reaction time/temperature due to deactivated substrate. 2. Incorrect pH; optimal is ~8-9.[1] 3. Degradation of reagents (especially (NH₄)₂CO₃).1. Increase reaction time to 12-16 hours or temperature to 85 °C. 2. Ensure ammonium carbonate provides sufficient buffering capacity. 3. Use fresh, high-quality ammonium carbonate.
Oily Product / Failure to Precipitate 1. Incomplete reaction leaving soluble intermediates. 2. Insufficient acidification during workup. 3. Presence of impurities.1. Confirm full conversion via TLC before workup. 2. Check pH after acidification; add more HCl if necessary. 3. Try triturating the oil with a non-polar solvent like hexanes to induce solidification, or perform an aqueous wash before acidification.
Product is Highly Colored 1. Side reactions or oxidation of the dimethylamino group. 2. Contamination from starting material.1. Consider running the reaction under an inert atmosphere (N₂). 2. Perform a charcoal treatment during the recrystallization step to remove colored impurities. Ensure the purity of the starting aldehyde.

Conclusion

The Bucherer-Bergs reaction is a highly effective and versatile method for synthesizing 5-arylhydantoins from readily available starting materials. When applied to substrates with potent electron-donating groups like dimethylaminobenzaldehyde, a foundational understanding of the reaction mechanism allows for rational adjustments to the protocol—primarily extending reaction times—to ensure high conversion rates. The procedure described herein is robust and, when executed with stringent adherence to safety protocols, provides reliable access to valuable hydantoin derivatives for applications in drug discovery and development.

References

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Name Reaction. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Putz, G., & Căta, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, November 17). Bucherer-Bergs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Putz, G., & Căta, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Retrieved from [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett, 27(01), 80-82. Retrieved from [Link]

  • Putz, G., & Căta, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Retrieved from [Link]

  • Adams, R., & Coleman, G. H. (1922). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 2, 17. Retrieved from [Link]

  • Encyclopedia MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Ganj-Ali, S., et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 119-130. Retrieved from [Link]

Sources

Application

Application Note &amp; Detailed Protocols: Microwave-Assisted Synthesis of N-Aryl Hydantoins

Abstract: The hydantoin scaffold, a five-membered heterocyclic core, is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticonvulsants and antiarrhythmics.[1][2] The intr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The hydantoin scaffold, a five-membered heterocyclic core, is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticonvulsants and antiarrhythmics.[1][2] The introduction of an aryl substituent on the hydantoin nitrogen (N-aryl hydantoins) significantly modulates the pharmacological profile, making their efficient synthesis a key focus in drug discovery. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a superior methodology for preparing N-aryl hydantoins. We will detail two robust protocols: a versatile solid-phase approach for generating libraries of N3-aryl hydantoins and a highly efficient solvent-free method for N1-aryl hydantoins. These protocols leverage the unique advantages of microwave irradiation—dramatic reductions in reaction time, increased yields, and cleaner reaction profiles—to provide researchers with powerful tools for accelerating drug development pipelines.[3][4]

The MAOS Advantage: Beyond Thermal Heating

Conventional organic synthesis relies on transferring heat from an external source through the vessel walls to the reaction mixture, a slow and inefficient process.[5] Microwave-assisted synthesis fundamentally changes this paradigm. Microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and rotate.[3] This interaction generates heat volumetrically and homogeneously throughout the sample, leading to several key advantages:

  • Rapid Heating: Reaction temperatures of over 100°C can be reached in seconds, drastically shortening reaction times from hours to minutes.[3]

  • Enhanced Reaction Rates: The ability to safely superheat solvents above their atmospheric boiling points in sealed vessels can accelerate reaction kinetics significantly.

  • Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of side products that can occur during prolonged exposure to high temperatures in conventional methods.[1][6]

  • Energy Efficiency: By delivering energy directly to the reactants, MAOS is a more sustainable and energy-efficient green chemistry approach.[3]

Synthetic Strategies & Protocols

We present two distinct and powerful microwave-assisted methods for the synthesis of N-aryl hydantoins, targeting different nitrogen positions on the heterocyclic core.

Method A: Solid-Phase Synthesis of N3-Aryl-5-Substituted Hydantoins via Cyclative Cleavage

This strategy is exceptionally well-suited for combinatorial chemistry and the rapid generation of compound libraries.[5][7] The synthesis begins with an amino acid anchored to a solid-phase resin. Reaction with an aryl isocyanate followed by a base-mediated, microwave-assisted cyclization cleaves the desired hydantoin from the resin in high purity, obviating the need for complex purification steps.[5]

The process involves three key stages:

  • Deprotection: Removal of the N-protecting group (e.g., Fmoc) from the resin-bound amino acid to expose the free amine.

  • Urea Formation: The free amine reacts with an aryl isocyanate under microwave irradiation to form a resin-bound N-aryl urea intermediate.

  • Cyclative Cleavage: A base (e.g., triethylamine) promotes an intramolecular nucleophilic attack of the urea nitrogen onto the resin-linked ester carbonyl. This cyclization simultaneously cleaves the product from the support, releasing the pure N3-aryl hydantoin into the solution.

cluster_prep Resin Preparation cluster_mw Microwave Synthesis cluster_iso Product Isolation resin_start 1. Start: Amino Acid on Resin (Fmoc-protected) deprotection 2. N-Fmoc Deprotection (20% Piperidine/DCM) resin_start->deprotection wash1 3. Wash & Swell Resin (DCM, MeOH) deprotection->wash1 isocyanate 4. Add Aryl Isocyanate in THF MW: 60 °C, 10 min wash1->isocyanate wash2 5. Wash Resin (THF, DMF, MeOH, DCM) isocyanate->wash2 cyclization 6. Add Et3N in THF/DMF MW: 110 °C, 15 min wash2->cyclization filtration 7. Filter to Collect Filtrate cyclization->filtration evaporation 8. Evaporate Solvent filtration->evaporation product 9. Pure N3-Aryl Hydantoin evaporation->product

Caption: Workflow for solid-phase microwave-assisted synthesis of N3-aryl hydantoins.

Materials & Equipment:

  • Fmoc-protected amino acid pre-loaded on Wang resin (e.g., 0.7-1.0 mmol/g loading)

  • Aryl isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Methanol (MeOH)

  • Piperidine, Triethylamine (Et₃N)

  • Microwave synthesizer (e.g., Biotage Initiator, CEM Discover) with sealed reaction vials (10-20 mL)

  • Solid-phase synthesis vessel with a fritted filter

  • Rotary evaporator

Procedure:

  • Resin Preparation & Deprotection:

    • Place the pre-loaded resin (1.0 g, ~0.76 mmol) in a synthesis vessel. Swell the resin with DCM for 20 minutes.

    • Drain the solvent and add a solution of 20% piperidine in DCM. Agitate at room temperature for 30 minutes to remove the Fmoc group.

    • Drain the solution and wash the resin thoroughly by sequentially adding and removing solvent in the following order: DCM (3x), MeOH (3x), and finally DCM (3x).

  • Urea Formation (Microwave Step 1):

    • Transfer the deprotected, swollen resin to a 20 mL microwave vial.

    • Add a solution of the desired aryl isocyanate (4 equivalents, ~3.04 mmol) in 5 mL of THF.

    • Seal the vial and place it in the microwave synthesizer. Irradiate at a constant temperature of 60 °C for 10 minutes .[7]

    • After cooling, filter the resin and wash sequentially with THF (2x), DMF (2x), MeOH (2x), and DCM (2x) to remove excess isocyanate.

  • Cyclative Cleavage (Microwave Step 2):

    • Return the washed resin to a clean microwave vial.

    • Add a solution of triethylamine (4 equivalents, ~3.04 mmol) in 5 mL of a 4:1 (v/v) mixture of THF/DMF.

    • Seal the vial and irradiate in the microwave synthesizer at a constant temperature of 110 °C for 15 minutes .[7]

  • Product Isolation:

    • After cooling, carefully filter the resin and collect the filtrate, which contains the product.

    • Wash the resin with additional THF (2x) and DCM (2x), combining all filtrates.

    • Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield the crude N3-aryl hydantoin, which is often of high purity (>95%).[7]

Method B: Solvent-Free Synthesis of N1-Aryl-5-Substituted Hydantoins

This protocol exemplifies a green chemistry approach, eliminating the need for organic solvents during the reaction step.[6] It relies on the microwave-promoted condensation of an arylglyoxal with a substituted urea (e.g., phenylurea) using polyphosphoric ester (PPE) as a reaction mediator and catalyst.

Under solvent-free microwave conditions, the arylglyoxal and N-phenylurea are intimately mixed with PPE. The PPE acts as both a dehydrating agent and a Lewis acid catalyst, facilitating the condensation and subsequent intramolecular cyclization to form the N1-aryl-5-aryl hydantoin core. The workup is exceptionally simple, involving only the addition of cold water to precipitate the product.

cluster_mw Microwave Synthesis cluster_iso Product Isolation reagents 1. Combine Arylglyoxal, Phenylurea, and PPE in a Beaker mix 2. Mix Thoroughly to Create a Homogeneous Paste reagents->mix irradiate 3. Irradiate in Open Vessel (Domestic Microwave Oven) Power: 450-600W Time: 2.5-3.5 min mix->irradiate workup 4. Add Ice-Cold Water to the Reaction Mixture irradiate->workup precipitate 5. Filter the Precipitate workup->precipitate wash 6. Wash with Water & Dry precipitate->wash product 7. Pure N1-Aryl Hydantoin wash->product

Caption: Workflow for solvent-free microwave-assisted synthesis of N1-aryl hydantoins.

Materials & Equipment:

  • Arylglyoxal monohydrate (e.g., phenylglyoxal monohydrate)

  • N-Phenylurea

  • Polyphosphoric ester (PPE)

  • Domestic or laboratory microwave oven (open vessel operation)

  • Beaker or porcelain dish

  • Ice-cold water

  • Buchner funnel and filter paper

Procedure:

  • Reagent Preparation:

    • In a 50 mL beaker, thoroughly mix the arylglyoxal monohydrate (10 mmol), N-phenylurea (10 mmol), and PPE (5 g).

    • Stir with a glass rod until a uniform paste is formed.

  • Microwave Irradiation:

    • Place the open beaker inside the microwave oven.

    • Irradiate the mixture at medium power (e.g., 500W) for a short duration, typically 2.5 to 3.5 minutes .[6] The reaction progress can be monitored by observing color changes and solidification. Caution: Perform in a well-ventilated fume hood as vapors may be released.

  • Product Isolation:

    • Carefully remove the beaker from the microwave and allow it to cool to room temperature.

    • Add approximately 50 mL of ice-cold water to the solid mass and stir vigorously to break up the solid.

    • Collect the precipitated product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with copious amounts of cold water to remove any residual PPE and unreacted starting materials.

    • Dry the solid in an oven or desiccator to yield the pure N1-aryl-5-aryl hydantoin.

Data Summary & Comparison

The following table summarizes the key parameters and outcomes of the described microwave-assisted methods, highlighting their respective strengths.

ParameterMethod A: Solid-Phase SynthesisMethod B: Solvent-Free Synthesis
Target Core N3 -Aryl-5-Substituted HydantoinN1 -Aryl-5-Aryl Hydantoin
Key Reagents Resin-bound amino acid, Aryl isocyanateArylglyoxal, N-Phenylurea, PPE
Microwave Time 10 min + 15 min (2 steps)[7]2.5 - 3.5 min (1 step)[6]
Typical Yields 70-95% (purity dependent)[7]81-95%[6]
Purification Minimal (filtration & evaporation)[5]Simple wash with water[6]
Key Advantage Ideal for library synthesis, high diversity at R⁵Extremely fast, green chemistry, simple workup
Main Limitation Requires specialized solid-phase reagentsScope limited by availability of arylglyoxals

Expert Insights & Troubleshooting

  • Solvent Choice is Critical: In microwave synthesis, solvents with high dielectric constants (like DMSO or DMF) absorb microwave energy very efficiently, leading to rapid heating.[1] For Method A, the THF/DMF mixture is chosen to balance swelling of the resin and efficient heating.

  • Temperature Monitoring: Accurate temperature control is crucial. Use a dedicated microwave synthesizer with fiber-optic or IR temperature sensors to avoid overheating and potential degradation of products.[7] For domestic ovens, calibration runs are necessary to correlate power settings with reaction outcomes.

  • Side Product Formation: In some hydantoin syntheses, such as the classical Biltz synthesis, glycolureide side products can form. Microwave heating has been shown to reduce the formation of these impurities by shortening the reaction time.[1]

  • Solid-Phase Incomplete Reactions: If the urea formation or cyclative cleavage in Method A is incomplete (as determined by analytical tests like LC-MS on a test cleavage), consider increasing the microwave irradiation time in small increments (e.g., 5 minutes) or slightly increasing the temperature (e.g., by 10°C).

References

  • Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(9), 1301–1307. [Link]

  • Rishipathak, P., et al. (2011). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry, 23(12), 5451-5456. [Link]

  • Colacino, E., et al. (2007). Microwave-assisted solid-phase synthesis of hydantoin derivatives. Tetrahedron Letters, 48(30), 5317–5320. [Link]

  • Martinez, J., et al. (2014). Microwave-Assisted Solid-Phase Synthesis of Hydantoins. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Ang, T. H., et al. (2023). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 19, 1198–1205. [Link]

  • Habib-ollahi, S., et al. (2004). Facile Synthesis of Hydantoin Derivatives under Microwave Irradiation. Turkish Journal of Chemistry, 28, 753-758. [Link]

  • Paul, S., et al. (2002). Microwave Assisted Synthesis of 1,5-Disubstituted Hydantoins and Thiohydantoins in Solvent-Free Conditions. Synthesis, 2002(01), 75-78. [Link]

  • Marzocchi, S., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(12), 5035. [Link]

  • Pathak, D., et al. (2011). Microwave assisted synthesis and biological evaluation of hydantoin derivatives. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione as a Versatile Pharmaceutical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive technical guide on the utilization of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione as a key...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the utilization of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione as a key intermediate in pharmaceutical synthesis. This document outlines its potential applications, detailed synthetic protocols, and the mechanistic rationale behind its use in drug discovery, with a focus on scientific integrity and practical, field-proven insights.

Introduction to 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione belongs to the hydantoin (imidazolidine-2,4-dione) class of heterocyclic compounds. The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The subject molecule is characterized by a central five-membered imidazolidine-2,4-dione ring, with a 4-(dimethylamino)phenyl substituent at the N-3 position. This specific substitution pattern offers a unique combination of electronic and steric properties, making it a valuable building block for synthesizing a diverse range of therapeutic agents.

The presence of the dimethylamino group, a strong electron-donating group, on the phenyl ring can significantly influence the molecule's reactivity and its interactions with biological targets. This moiety can also serve as a handle for further chemical modifications, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

Potential Therapeutic Applications

The imidazolidine-2,4-dione core is a versatile scaffold found in drugs with a wide array of therapeutic applications. While specific studies on 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione are not extensively documented in publicly available literature, its structural similarity to other N-aryl hydantoin derivatives allows for informed postulation of its potential as a pharmaceutical intermediate in several key areas:

  • Anticancer Agents: Many hydantoin derivatives exhibit potent anticancer activity. For instance, nilutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer, features a substituted N-phenyl hydantoin core.[3] The 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione intermediate could be a precursor for novel antiandrogens or other targeted anticancer therapies.[4]

  • Antidiabetic Agents: The imidazolidine-2,4-dione ring is a bioisostere of the thiazolidine-2,4-dione ring found in the "glitazone" class of antidiabetic drugs.[5] Research has explored imidazolidine-2,4-dione derivatives as potential agents for treating type 2 diabetes, suggesting that this intermediate could be used to synthesize new insulin-sensitizing compounds.[5][6]

  • Antimicrobial and Antiviral Agents: The hydantoin nucleus is also a component of various antimicrobial and antiviral compounds.[1] The unique substitution pattern of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione could be leveraged to develop novel agents to combat infectious diseases.[7]

Synthetic Protocol: Preparation of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

The following protocol describes a general and adaptable two-step method for the synthesis of N-substituted imidazolidine-2,4-diones, based on established synthetic routes for similar compounds.[5]

Step 1: Synthesis of 1-(4-(Dimethylamino)phenyl)urea

This initial step involves the formation of a substituted urea from the corresponding aniline.

Materials:

  • 4-(Dimethylamino)aniline

  • Potassium cyanate (KOCN)

  • Glacial acetic acid

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-(Dimethylamino)aniline (1 equivalent) in a mixture of glacial acetic acid and water at approximately 35°C.

  • In a separate flask, prepare a solution of potassium cyanate (2 equivalents) in deionized water.

  • Slowly add a small portion of the potassium cyanate solution to the aniline solution with continuous stirring. The appearance of a white precipitate indicates the initiation of the reaction.

  • Once precipitation begins, add the remainder of the potassium cyanate solution rapidly with vigorous stirring. The reaction is exothermic, and the temperature may rise to 50-55°C.

  • Continue stirring the resulting thick suspension for an additional 10 minutes.

  • Allow the mixture to stand at room temperature for 2-3 hours, then dilute with cold water.

  • Cool the mixture to 0°C in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry to yield 1-(4-(Dimethylamino)phenyl)urea.

Step 2: Cyclization to 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

This step involves the acylation of the substituted urea followed by an intramolecular cyclization to form the hydantoin ring.

Materials:

  • 1-(4-(Dimethylamino)phenyl)urea (from Step 1)

  • Ethyl 2-chloroacetate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-(Dimethylamino)phenyl)urea (1 equivalent) in anhydrous DMF.

  • Carefully add sodium hydride (2.5 equivalents) portion-wise to the solution at room temperature. Stir the mixture for 1 hour.

  • Add ethyl 2-chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 20 hours, followed by heating at 70°C for 1 hour to ensure completion of the reaction.

  • After cooling to room temperature, filter the mixture to remove any inorganic salts.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Cyclization Aniline 4-(Dimethylamino)aniline Urea 1-(4-(Dimethylamino)phenyl)urea Aniline->Urea Acetic Acid/Water, 35°C KOCN Potassium Cyanate KOCN->Urea Urea_in 1-(4-(Dimethylamino)phenyl)urea Urea->Urea_in Intermediate Hydantoin 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione Urea_in->Hydantoin 1. NaH, DMF 2. Ethyl 2-chloroacetate 3. Heat NaH Sodium Hydride NaH->Hydantoin EtChloroacetate Ethyl 2-chloroacetate EtChloroacetate->Hydantoin

Caption: Synthetic workflow for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.

Mechanistic Insight: Potential as an Androgen Receptor Antagonist

Given the structural similarity of N-aryl hydantoins to the non-steroidal antiandrogen nilutamide, a plausible mechanism of action for derivatives of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is the antagonism of the androgen receptor (AR).

In prostate cancer, the AR is a key driver of tumor growth and progression. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that promote cell proliferation and survival.

A drug molecule derived from 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione could act as a competitive antagonist, binding to the ligand-binding domain of the AR. This binding would prevent the natural androgens from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to cancer cell growth.

Androgen Receptor Signaling Pathway and Point of Inhibition

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Androgen_Nuc AR-Androgen Complex AR_Androgen->AR_Androgen_Nuc Translocation Drug Hydantoin Derivative (Antagonist) Drug->AR Competitively Binds (Inhibition) ARE Androgen Response Element (ARE) on DNA AR_Androgen_Nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Inhibition of the Androgen Receptor signaling pathway.

Quantitative Data Summary

The following table summarizes representative data for related imidazolidine-2,4-dione derivatives from the literature to provide a comparative context for potential research outcomes.

Compound ClassApplicationKey FindingReference
N1-Substituted Imidazolidine-2,4-dionesAntidiabeticCompound 3b showed a 33% glucose inhibitory rate in a mouse hyperglycemia model.[5]
C5-Substituted Imidazolidine-2,4-dionesAntidiabeticCompound 6a exhibited a 22% glucose inhibitory rate.[5]
Ferrocenyl-Aryl-HydantoinsAnticancer (Prostate)C(5)-substituted compounds showed IC50 values around 5.4 µM on prostate cancer cells.[3][4]
Imidazolidine-2,4-dione DerivativesAntischistosomalFour derivatives displayed selective activity against Schistosoma mansoni with low cytotoxicity.[7]

Conclusion

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is a promising and versatile pharmaceutical intermediate. Its structural features, particularly the N-aryl hydantoin core, suggest significant potential for the development of novel therapeutics in oncology, metabolic diseases, and infectious diseases. The synthetic protocols outlined in this guide provide a solid foundation for researchers to produce this intermediate and explore its utility in medicinal chemistry campaigns. Further investigation into the biological activities of its derivatives is warranted to fully realize its therapeutic potential.

References

  • Cheng, X. C., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 22(5), 3845-3850.
  • de Moraes, J. (2021). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy, 65(11), e01239-21.
  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. (2013). Chemical Biology & Drug Design, 82(5), 545-554.
  • Google Patents. (2014).
  • Kaur, R., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, (41), 99-116.
  • Pigeon, P., et al. (2008). Synthesis and structure-activity relationships of the first ferrocenyl-aryl-hydantoin derivatives of the nonsteroidal antiandrogen nilutamide. Journal of Medicinal Chemistry, 51(6), 1791-1799.
  • Rasayan J. Chem. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. Rasayan Journal of Chemistry, 17(1).
  • ResearchGate. (2019). (PDF)
  • Google Patents. (2010). IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR USE AS A MEDICINAL PRODUCT. FR2944524B1.
  • El-Gazzar, M. G., et al. (2020).
  • ResearchGate. (2008). (PDF) Synthesis and Structure–Activity Relationships of the First Ferrocenyl-Aryl-Hydantoin Derivatives of the Nonsteroidal Antiandrogen Nilutamide.
  • ResearchGate. (2011).
  • Fluorochem. (n.d.). 3-Aminoimidazolidine-2,4-dione.
  • Google Patents. (2016). Imidazolidinedione compounds and their uses. US9346764B2.
  • Mohammed, M. N. (2022).
  • Navarrete-Vazquez, G., et al. (2009).
  • PubChem. (2010).
  • PubChem. (2003).
  • Free Patents Online. (2021).

Sources

Application

catalytic applications of imidazolidine-2,4-dione derivatives

An In-Depth Guide to the Catalytic Applications of Imidazolidine-2,4-dione Derivatives For researchers, medicinal chemists, and process development scientists, the imidazolidine-2,4-dione scaffold, commonly known as hyda...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Applications of Imidazolidine-2,4-dione Derivatives

For researchers, medicinal chemists, and process development scientists, the imidazolidine-2,4-dione scaffold, commonly known as hydantoin, represents a cornerstone of modern synthetic and catalytic chemistry. While renowned for its prevalence in pharmaceuticals like the anticonvulsant Phenytoin, the true versatility of this heterocycle is revealed in its application as a powerful catalyst and chiral auxiliary.[1][2][3] This guide provides a detailed exploration of the , offering both mechanistic insights and field-proven protocols to empower your research and development endeavors.

Section 1: Organocatalysis via Iminium Ion Activation

The most prominent catalytic application of imidazolidine-2,4-dione derivatives emerged from the pioneering work of David W.C. MacMillan, who developed a class of chiral secondary amine catalysts that operate via iminium ion formation.[4] These "MacMillan catalysts" have revolutionized asymmetric synthesis by providing a metal-free pathway to a vast array of chemical transformations.[4][5]

The Causality of Iminium Ion Catalysis

The fundamental principle behind this catalytic strategy is the reversible formation of an iminium ion from the condensation of an α,β-unsaturated aldehyde and the chiral imidazolidinone catalyst. This process has two critical consequences:

  • Activation: The formation of the iminium ion significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal system, making it a much more reactive electrophile towards nucleophiles or dienes.

  • Stereocontrol: The bulky substituents on the chiral imidazolidinone backbone effectively shield one face of the iminium ion. This steric hindrance directs the incoming nucleophile to the opposite, less-hindered face, thereby controlling the stereochemical outcome of the reaction with high fidelity.

The catalytic cycle is completed by the hydrolysis of the resulting enamine intermediate, which liberates the chiral product and regenerates the catalyst for the next cycle.

G cluster_cycle Iminium Ion Catalytic Cycle Catalyst Chiral Imidazolidinone Catalyst (R-NH-R') Iminium Activated Iminium Ion Catalyst->Iminium Aldehyde α,β-Unsaturated Aldehyde Reaction Nucleophilic Attack (e.g., Diels-Alder, Friedel-Crafts) Iminium->Reaction Adduct Covalent Adduct Hydrolysis Hydrolysis (+H₂O) Hydrolysis->Catalyst Product Enantioenriched Product

Figure 1: The catalytic cycle of MacMillan's imidazolidinone catalysts.

Application Protocol: Asymmetric Diels-Alder Reaction

The organocatalytic asymmetric Diels-Alder reaction was one of the first and most impactful transformations demonstrated with these catalysts.[4] It provides a direct route to highly functionalized and enantioenriched six-membered rings.

Protocol 1: General Procedure for Asymmetric Diels-Alder Reaction

  • Catalyst Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde (1.0 equiv) and the appropriate MacMillan catalyst (e.g., (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride, 0.1-0.2 equiv).

  • Solvent Addition: Add the solvent (e.g., CH2Cl2 or a mixture like CH2Cl2/H2O). The choice of solvent can significantly impact reactivity and enantioselectivity.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., -20 °C to room temperature). Add the diene (2.0-3.0 equiv) to the solution.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product directly by silica gel flash column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cycloadduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Application Protocol: Asymmetric Friedel-Crafts Alkylation

MacMillan catalysts are highly effective in promoting the conjugate addition of electron-rich aromatic and heteroaromatic compounds (like indoles and pyrroles) to α,β-unsaturated aldehydes.[4]

Protocol 2: General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles

  • Catalyst Solution: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve the optimized catalyst (e.g., (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, 0.2 equiv) and its corresponding acid salt (e.g., TFA, 0.2 equiv) in a suitable solvent such as CH2Cl2.

  • Substrate Addition: Add the indole (1.2 equiv) to the catalyst solution and stir for 10 minutes.

  • Reaction Initiation: Cool the solution to the required temperature (e.g., -60 °C to -80 °C) and add the α,β-unsaturated aldehyde (1.0 equiv) dropwise over 5 minutes.

  • Monitoring: Stir the reaction at the specified temperature for 12-48 hours, monitoring by TLC for the consumption of the aldehyde.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with CH2Cl2 (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the residue by flash chromatography on silica gel. Analyze the final product for structure and enantiomeric purity as described in Protocol 1.

CatalystIndole DerivativeAldehydeSolventTemp (°C)Yield (%)ee (%)
(2S,5S)-2-t-Bu-3-Me-5-Bn-ImidazolidinoneIndoleCrotonaldehydeCH₂Cl₂-809290
(2S,5S)-2-t-Bu-3-Me-5-Bn-Imidazolidinone5-MeO-IndoleCinnamaldehydeCH₂Cl₂-609493
(2S,5S)-2-t-Bu-3-Me-5-Bn-Imidazolidinone2-Me-IndoleCrotonaldehydeEt₂O-858592
Table 1. Representative results for the asymmetric Friedel-Crafts alkylation using an imidazolidinone catalyst.[4]

Section 2: Chiral Ligands in Transition Metal Catalysis

Beyond organocatalysis, chiral imidazolidine-2,4-dione derivatives serve as effective ligands and auxiliaries in transition metal-catalyzed reactions. Their rigid, well-defined structure allows for the creation of a specific chiral environment around a metal center, enabling high levels of asymmetric induction.

Application: Asymmetric Hydrogenation

One of the most direct methods to obtain chiral molecules is through the asymmetric hydrogenation of prochiral alkenes.[1] Chiral hydantoin derivatives have been successfully employed in palladium and iridium-catalyzed hydrogenations of challenging substrates like exocyclic alkenes.[1][6]

Causality of Asymmetric Induction: In these systems, the chiral hydantoin derivative, often part of a larger ligand scaffold like BiphPHOX or used in conjunction with a chiral ligand like BINAP, coordinates to the metal center (e.g., Pd or Ir).[1][6] This coordination creates a chiral pocket. The substrate then coordinates to the metal in a sterically preferred orientation, leading to the delivery of hydrogen to one specific face of the double bond.

Figure 2: General experimental workflow for asymmetric hydrogenation.

Protocol 3: Pd/BINAP-Catalyzed Asymmetric Hydrogenation of a Hydantoin-Derived Exocyclic Alkene

This protocol is adapted from the procedure described for the synthesis of chiral 5-aryl substituted hydantoins.[1]

  • Catalyst Precursor Preparation: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 0.001 mmol) and the chiral ligand (e.g., (R)-BINAP, 0.002 mmol) to a vial. Add degassed solvent (e.g., 2,2,2-trifluoroethanol, TFE, 1.0 mL) and stir for 20 minutes.

  • Reaction Setup: In a separate vial, dissolve the hydantoin-derived exocyclic alkene substrate (0.05 mmol) and a chiral Brønsted acid additive (if required, 0.002 mmol) in the reaction solvent (1.0 mL).

  • Initiation: Transfer the substrate solution to the vial containing the catalyst precursor. Place the vial inside a high-pressure autoclave.

  • Hydrogenation: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 40 atm H₂). Heat the reaction to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 24 hours).

  • Workup: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture through a short pad of silica gel or celite to remove the metal catalyst, and wash the pad with additional solvent.

  • Analysis: Concentrate the filtrate. Determine the conversion using ¹H NMR analysis of the crude product. Purify by column chromatography and determine the enantiomeric excess by chiral HPLC.[1]

Metal/LigandAdditiveTemp (°C)H₂ (atm)Conversion (%)ee (%)
Pd/BINAPNone6040>995
Pd/BINAP(R)-CSA8040>9990
Ir/BiphPHOXN/A5050>9999
Table 2. Selected results for asymmetric hydrogenation to form chiral hydantoins.[1][6] Note: CSA = Camphorsulfonic acid.

Section 3: Practical Considerations and Troubleshooting

The successful application of imidazolidine-2,4-dione derivatives in catalysis requires an understanding of their chemical stability and handling properties.

  • Acidic & Basic Sensitivity: The hydantoin ring is susceptible to hydrolysis under both strong acidic and basic conditions, which can lead to ring-opening.[7] During reaction workups, it is advisable to use mild conditions (e.g., saturated NaHCO₃ instead of strong NaOH) and minimize exposure time. Performing extractions at lower temperatures (0-5 °C) can also mitigate degradation.[7]

  • Oxidative Stability: The C5 position of the hydantoin ring can be prone to oxidation, especially if it is a tertiary carbon.[7] When working with sensitive substrates or products, storing them under an inert atmosphere (N₂ or Ar) and using peroxide-free solvents is recommended to prevent autoxidation.[7]

  • Thermal Stability: While the core scaffold is relatively stable, the thermal stability of a specific derivative depends on its substitution pattern. For reactions requiring high temperatures, it is prudent to determine the decomposition temperature of key compounds using techniques like Thermogravimetric Analysis (TGA).[7]

Conclusion

Imidazolidine-2,4-dione derivatives have transcended their role as mere structural motifs in bioactive molecules to become powerful tools in the hands of synthetic chemists. Through elegant organocatalytic cycles, they enable a wide range of metal-free asymmetric transformations with high efficiency and stereoselectivity.[4] Concurrently, their incorporation into chiral ligands for transition metals opens up complementary pathways for reactions like asymmetric hydrogenation.[1][6] A thorough understanding of the underlying mechanisms and practical experimental protocols, as outlined in this guide, will undoubtedly accelerate innovation for researchers in drug discovery and process development.

References

  • Title: Synthesis of chiral hydantoin derivatives by homogeneous Pd-catalyzed asymmetric hydrogenation Source: Google Search URL
  • Title: Asymmetric synthesis of chiral hydantoin and thiazolidinedione derivatives Source: ResearchGate URL
  • Title: Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization Source: UDSpace - University of Delaware URL
  • Title: Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization Source: PubMed URL
  • Title: Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization Source: Journal of the American Chemical Society - ACS Publications URL
  • Title: Stability of the imidazolidine-2,4-dione ring under various reaction conditions Source: Benchchem URL
  • Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: ACS Publications URL
  • Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI URL
  • Title: Macmillan Imidazolidinone Organocatalysts Source: Sigma-Aldrich URL
  • Title: Enantioselective Organocatalytic Hydride Reduction Source: Organic Chemistry Portal URL
  • Title: Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents Source: Google Search URL
  • Title: Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin)
  • Title: SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL Source: Semantic Scholar URL
  • Title: Synthesis of imidazolidine 2,4 – dione derivatives Source: ScienceScholar URL

Sources

Method

Application Notes &amp; Protocols: Cyclization of Urea Derivatives to Form Hydantoins

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of hydantoins via the cyclization of urea derivatives. Hydantoins (imidazolidine-2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of hydantoins via the cyclization of urea derivatives. Hydantoins (imidazolidine-2,4-diones) are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, including anticonvulsants like Phenytoin and antiandrogens such as Enzalutamide.[1][2][3] This guide delves into the underlying reaction mechanisms and presents detailed, field-proven protocols for the most common and effective synthetic strategies. It emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin ring is a five-membered heterocycle containing a urea moiety.[1][4] Its structure, featuring two hydrogen bond donors and two acceptors at four potential substitution sites, makes it a privileged scaffold in medicinal chemistry.[5] This versatility allows for the fine-tuning of physicochemical properties and biological activity, leading to its prevalence in a wide array of therapeutic agents.[2][3] The synthesis of these molecules typically involves the formation of an open-chain urea derivative (an α-ureido acid or ester) followed by an intramolecular cyclization to form the stable five-membered ring. Understanding and mastering these cyclization procedures is fundamental for the development of novel hydantoin-based therapeutics.

Theoretical Background and Reaction Mechanisms

The formation of a hydantoin ring from a urea derivative is fundamentally an intramolecular condensation reaction. The specific mechanism and optimal conditions are highly dependent on the nature of the starting materials and whether the cyclization is promoted by acid or base.

Base-Catalyzed Cyclization of α-Ureido Esters

This is one of the most common pathways, often following the initial formation of a ureido intermediate. The reaction proceeds via an intramolecular nucleophilic attack of a deprotonated nitrogen on the ester carbonyl.

Mechanism Causality:

  • Deprotonation: A base (e.g., NaOH, Et₃N) removes a proton from the terminal nitrogen of the urea moiety (N-3 position in the final hydantoin). This step is crucial as it significantly increases the nucleophilicity of the nitrogen atom.

  • Intramolecular Attack: The resulting anionic nitrogen acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the adjacent ester group. This forms a tetrahedral intermediate.

  • Ring Closure & Elimination: The tetrahedral intermediate collapses, expelling the alkoxy group (e.g., -OCH₃, -OCH₂CH₃) as a leaving group to form the stable, five-membered hydantoin ring.

A simple reaction of α-amino methyl ester hydrochlorides with carbamates can produce ureido derivatives that subsequently cyclize under basic conditions to yield 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins.[6]

Mechanism: Base-Catalyzed Cyclization

Caption: Base-catalyzed intramolecular cyclization of an α-ureido ester.

Acid-Catalyzed Cyclization (Read-Chambers Reaction)

The Read-Chambers reaction, also known as the Urech hydantoin synthesis, involves the reaction of an α-amino acid with a cyanate (e.g., KCNO) under acidic conditions.[7][8][9] The reaction proceeds through an intermediate ureido acid which then cyclizes.

Mechanism Causality:

  • Isocyanate Formation: In acidic solution, cyanate forms isocyanic acid (HNCO).

  • Ureido Acid Formation: The amino group of the α-amino acid attacks the isocyanic acid to form an α-ureido acid intermediate.

  • Protonation & Cyclization: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid, increasing its electrophilicity. The distal urea nitrogen then attacks this activated carbonyl.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final hydantoin product.

This method is particularly useful for generating hydantoins from readily available α-amino acids.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for common methods of hydantoin synthesis.

Protocol 1: Base-Mediated Cyclization of an α-Ureido Methyl Ester

This protocol is adapted from a general procedure for the cyclization of ureido derivatives formed from α-amino esters.[6]

Applicability: Suitable for the synthesis of 3,5-disubstituted hydantoins where the corresponding α-amino ester and carbamate are available.

Materials & Reagents

Reagent/MaterialPurposeSupplier/GradeSafety Note
α-Ureido methyl esterStarting MaterialN/AVaries by structure
Sodium Hydroxide (NaOH)Base CatalystACS GradeCorrosive, causes severe burns
Methanol (MeOH)SolventAnhydrousFlammable, toxic
Hydrochloric Acid (HCl)Neutralization1M solutionCorrosive
Ethyl Acetate (EtOAc)Extraction SolventACS GradeFlammable, irritant
Anhydrous MgSO₄Drying AgentACS GradeIrritant
Round-bottom flaskReaction Vessel-
Magnetic stirrer & stir barAgitation-
Reflux condenserPrevent solvent loss-

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the α-ureido methyl ester (10 mmol, 1.0 eq) in 40 mL of methanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (12 mmol, 1.2 eq) in 10 mL of water dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the cyclization to proceed at a reasonable rate. Refluxing prevents the loss of the volatile methanol solvent.

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully neutralize the solution to pH ~6-7 by the slow addition of 1M HCl.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Rationale: The hydantoin product is typically more soluble in an organic solvent like ethyl acetate than in the aqueous salt solution. Repeated extractions ensure maximum product recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude hydantoin.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Product Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.[10][11][12]

  • ¹H NMR: Look for the characteristic N-H protons (often broad singlets) and signals corresponding to the substituents at the N-3 and C-5 positions.[9]

  • ¹³C NMR: Identify the two distinct carbonyl carbons (C2 and C4) of the hydantoin ring, typically in the 155-175 ppm range.[9]

  • IR Spectroscopy: Observe strong C=O stretching vibrations around 1700-1780 cm⁻¹.[12]

Protocol 2: Urech Hydantoin Synthesis from an α-Amino Acid (Read-Chambers Type)

This protocol describes the synthesis of a 5-substituted hydantoin from an α-amino acid and potassium cyanate.[9][13]

Applicability: Ideal for converting natural and unnatural α-amino acids into their corresponding hydantoins. The stereocenter at the α-carbon is often retained.

Materials & Reagents

Reagent/MaterialPurposeSupplier/GradeSafety Note
α-Amino AcidStarting Material>98% PurityVaries by structure
Potassium Cyanate (KOCN)Cyanate SourceACS GradeToxic, irritant
Hydrochloric Acid (HCl)Acid CatalystConcentratedHighly corrosive, toxic fumes
WaterSolventDeionized-
Round-bottom flaskReaction Vessel-
Heating mantleHeat Source-
Magnetic stirrer & stir barAgitation-

Step-by-Step Procedure:

  • Dissolution: Dissolve the α-amino acid (20 mmol, 1.0 eq) in 50 mL of water in a 250 mL round-bottom flask.

  • Cyanate Addition: Add potassium cyanate (30 mmol, 1.5 eq) to the solution and stir for 30 minutes at 50°C.

    • Rationale: This step facilitates the formation of the intermediate α-ureido acid. A slight excess of potassium cyanate ensures complete conversion of the amino acid.

  • Acidification & Cyclization: Cool the mixture slightly and slowly add 15 mL of concentrated hydrochloric acid.

    • CAUTION: This step is exothermic and generates heat. Add the acid slowly with efficient stirring in a fume hood.

  • Heating: Heat the acidified reaction mixture to 90-100°C for 1-2 hours. A precipitate of the hydantoin product should form upon heating or subsequent cooling.

    • Rationale: The strong acid and heat promote the intramolecular cyclization of the ureido acid via dehydration to form the hydantoin ring.

  • Isolation: Cool the reaction mixture in an ice bath for at least 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 15 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-80°C to a constant weight.

  • Purification: The product is often pure enough for many applications. If necessary, it can be further purified by recrystallization from water or an ethanol/water mixture.

General Experimental Workflow

Experimental_Workflow start Starting Materials (Urea Derivative) reaction Cyclization Reaction (Acid or Base Catalysis) start->reaction workup Reaction Workup (Neutralization, Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS, MP) purification->characterization final_product Pure Hydantoin Product characterization->final_product

Caption: A generalized workflow for hydantoin synthesis and purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete formation of ureido intermediate.2. Insufficiently strong base/acid or incorrect stoichiometry.3. Reaction time or temperature too low.1. Confirm intermediate formation by TLC/LCMS before cyclization.2. Re-verify calculations. Use a stronger base (e.g., NaH) or acid if needed.3. Increase reaction time and/or temperature, monitoring by TLC.
Side Product Formation 1. Hydrolysis of ester or final product.2. Racemization at the α-carbon.3. Dimerization or polymerization.1. Use anhydrous solvents. Avoid prolonged exposure to strong aqueous acid/base.2. Use milder bases (e.g., triethylamine) or lower temperatures.[6]3. Run the reaction at a lower concentration.
Difficulty in Purification 1. Product is highly soluble in the workup solvent.2. Impurities co-crystallize with the product.1. Use a different extraction solvent. Perform a back-extraction if applicable.2. Try a different recrystallization solvent system or resort to column chromatography.

Applications in Drug Development

The hydantoin scaffold is a cornerstone of modern pharmaceutical design. Its rigid structure presents substituents in well-defined spatial orientations, which is ideal for interacting with biological targets.

  • Anticonvulsants: Phenytoin and Fosphenytoin are classic examples used to treat seizure disorders by modulating voltage-gated sodium channels.[1][2]

  • Anticancer Agents: The antiandrogen drugs Nilutamide and Enzalutamide, used in the treatment of prostate cancer, are built around a hydantoin core.[5]

  • Antimicrobial Agents: Nitrofurantoin is an important antibacterial agent used for treating urinary tract infections.[2]

The synthetic methods detailed in this guide are directly applicable to the synthesis of these and other novel, biologically active molecules, making them essential techniques for drug discovery and development professionals.

References

  • Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules, 26(13), 4024. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry, 87(21), 14319–14332. [Link]

  • Novel new research strategies of hydantoin derivatives: A review. (2023). International Journal of Scholarly Research in Biology and Pharmacy, 2(1), 10-14. [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). ACS Publications. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). MDPI. [Link]

  • Hydantoin. Wikipedia. [Link]

  • Synthesis of Hydantoin & Its Derivatives. Study.com. [Link]

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2017). Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 186-205. [Link]

  • Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 26. [Link]

  • Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. (2001). Chemical Research in Toxicology, 14(7), 899-908. [Link]

  • Synthesis and Activity of Novel Acylthiourea with Hydantoin. (2013). Molecules, 18(10), 11849-11861. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. ResearchGate. [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2024). Mini-Reviews in Medicinal Chemistry, 24. [Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. (2017). Chemical Reviews, 117(14), 9002-9074. [Link]

  • A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (2003). Tetrahedron, 59(8), 1301-1307. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia, 1(3), 748-765. [Link]

  • Mechanism of hydantoin formation. R- and R¹-varied alkyl or aryl substituent. ResearchGate. [Link]

  • Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid. (2008). Bioorganic & Medicinal Chemistry Letters, 18(18), 5031-5034. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry, 23(1), 32-38. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Anticonvulsant Screening of Substituted Phenylhydantoins

Introduction: The Imperative for Advanced In Vitro Anticonvulsant Screening Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients being...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced In Vitro Anticonvulsant Screening

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients being refractory to current treatments. The hydantoin class of anticonvulsants, exemplified by phenytoin, has been a cornerstone of epilepsy therapy for decades. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and suppresses seizure propagation.[1] The development of novel substituted phenylhydantoins offers the promise of improved efficacy, selectivity, and reduced side effects. However, the journey from a candidate molecule to a clinical therapeutic is fraught with challenges, necessitating robust and predictive preclinical screening models.

This guide provides a comprehensive overview and detailed protocols for the in vitro screening of substituted phenylhydantoins. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system. We will delve into a tiered screening approach, beginning with primary neuronal cultures to establish a physiologically relevant environment, followed by functional assays to probe the mechanism of action, and concluding with essential toxicity assessments. This integrated strategy is designed to provide researchers, scientists, and drug development professionals with the tools to efficiently identify and characterize promising anticonvulsant candidates.

Part 1: Establishing the Cellular Model - Primary Cortical Neuron Cultures

The foundation of any meaningful in vitro screening cascade is a cellular model that recapitulates the key features of the in vivo target tissue. For anticonvulsant drug discovery, primary cortical neuron cultures are an excellent choice as they form functional synaptic networks and express the relevant ion channels and receptors involved in seizure activity.[2][3]

Causality Behind Experimental Choices:
  • Why Primary Neurons? Unlike immortalized cell lines, primary neurons are not transformed and retain a high degree of physiological relevance, including their native expression of ion channels and receptors. This is crucial for studying the effects of compounds that target these specific neuronal components.

  • Why Cortical Neurons? The cerebral cortex is a key brain region involved in the generation and propagation of seizures. Using cortical neurons provides a disease-relevant context for screening anticonvulsant compounds.

  • Embryonic vs. Postnatal: Cultures are typically prepared from embryonic animals (e.g., mouse E14.5-E15.5) because at this stage, neurons have not yet formed extensive connections, making them less prone to damage during the dissociation process.[2]

Protocol 1: Isolation and Culture of Primary Cortical Neurons from Mouse Embryos

This protocol outlines the steps for establishing a healthy and viable primary cortical neuron culture.

Materials:

  • Timed-pregnant mouse (E14.5-E15.5)

  • Hank's Balanced Salt Solution (HBSS), sterile, ice-cold

  • Neurobasal Medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin

  • Trypsin (0.25%)

  • Fetal Bovine Serum (FBS)

  • DNase I

  • Poly-D-lysine coated culture plates/coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Step-by-Step Methodology:

  • Preparation:

    • Coat culture dishes or coverslips with 0.05 mg/mL Poly-D-lysine overnight at 37°C. This promotes neuronal attachment.

    • Wash the coated surfaces twice with sterile water and allow them to dry completely in a laminar flow hood.[1]

    • Prepare all media and solutions and warm the culture medium to 37°C.

  • Dissection and Dissociation:

    • Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.

    • Sterilize the abdomen with 70% ethanol and perform a laparotomy to expose the uterine horns.

    • Carefully remove the embryos and place them in a sterile petri dish containing ice-cold HBSS.

    • Under a dissecting microscope, decapitate the embryos and dissect the brains.

    • Isolate the cerebral cortices and place them in a fresh tube with ice-cold HBSS.

  • Enzymatic and Mechanical Dissociation:

    • Remove the HBSS and add pre-warmed trypsin solution. Incubate at 37°C for 15-20 minutes.

    • Neutralize the trypsin by adding an equal volume of culture medium containing 10% FBS.

    • Gently pellet the cells by centrifugation at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in complete Neurobasal medium containing a small amount of DNase I to prevent clumping from released DNA from damaged cells.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.

  • Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

    • Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/well for a 24-well plate) onto the pre-coated dishes.

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

    • After 24 hours, perform a half-media change with fresh, pre-warmed complete Neurobasal medium to remove cellular debris.

    • Continue to perform half-media changes every 3-4 days. The neurons will form a mature network within 7-14 days in vitro (DIV).

Part 2: Functional Screening - Assessing Anticonvulsant Activity

With a stable neuronal culture established, the next step is to evaluate the functional effects of the substituted phenylhydantoins. Given that the primary target of this class of compounds is the voltage-gated sodium channel, whole-cell patch clamp electrophysiology is the gold-standard technique.[4] For higher throughput screening of network activity, multi-electrode arrays (MEAs) are an invaluable tool.[5]

Diagram: In Vitro Anticonvulsant Screening Workflow

G cluster_0 Cellular Model Preparation cluster_1 Functional Screening cluster_2 Toxicity & Safety Profiling A Primary Cortical Neuron Culture B Whole-Cell Patch Clamp (Mechanism of Action) A->B Target Engagement C Multi-Electrode Array (MEA) (Network Activity) A->C Network Effects D MTT Assay (Neurotoxicity) B->D Concentration Selection C->D Concentration Selection E HepG2 Assay (Hepatotoxicity) D->E Lead Candidate Prioritization

Caption: A tiered workflow for in vitro anticonvulsant screening.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology for Sodium Channel Blockade

This protocol allows for the direct measurement of the effect of substituted phenylhydantoins on voltage-gated sodium currents.

Materials:

  • Primary cortical neurons cultured on coverslips (DIV 7-14)

  • Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, 0.5 Na-GTP (pH 7.2 with KOH)

  • Test compounds (substituted phenylhydantoins) dissolved in external solution

  • Tetrodotoxin (TTX) as a positive control for sodium channel block

Step-by-Step Methodology:

  • Preparation:

    • Prepare external and internal solutions and filter-sterilize.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[6]

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.

  • Establishing a Whole-Cell Recording:

    • Under visual guidance, approach a healthy-looking neuron with the recording pipette while applying positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[7]

  • Data Acquisition:

    • Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents.

    • Record the baseline sodium current in the absence of any compound.

  • Compound Application and Analysis:

    • Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

    • After a stable effect is observed, record the sodium currents again using the same voltage-step protocol.

    • To confirm that the recorded inward currents are indeed mediated by voltage-gated sodium channels, apply a known sodium channel blocker like TTX (e.g., 1 µM).[4]

    • Analyze the data by measuring the peak sodium current amplitude at each voltage step before and after compound application. Construct a dose-response curve to determine the IC50 of the compound.

Protocol 3: Multi-Electrode Array (MEA) for Neuronal Network Activity

MEAs allow for the non-invasive, long-term monitoring of the electrical activity of a neuronal network, providing insights into how a compound affects network synchrony and bursting behavior, which are in vitro correlates of seizure-like activity.[8][9]

Materials:

  • Primary cortical neurons cultured on MEA plates

  • MEA recording system with integrated incubator

  • Data acquisition and analysis software

  • Pro-convulsant agent (e.g., 4-Aminopyridine (4-AP) or Pentylenetetrazole (PTZ))

  • Test compounds

Step-by-Step Methodology:

  • Culture Preparation:

    • Plate primary cortical neurons directly onto MEA plates and culture for at least 14 days to allow for the development of a stable, spontaneously active network.

  • Baseline Recording:

    • Place the MEA plate in the recording system and allow it to equilibrate.

    • Record the baseline spontaneous network activity for a defined period (e.g., 10-20 minutes). Key parameters to analyze include mean firing rate, burst rate, and network synchrony.

  • Induction of Epileptiform Activity:

    • Introduce a pro-convulsant agent such as 4-AP or PTZ into the culture medium to induce epileptiform activity, characterized by an increase in synchronized bursting.[10]

    • Record the network activity in the presence of the pro-convulsant to establish a "seizure-in-a-dish" model.

  • Compound Screening:

    • Apply the substituted phenylhydantoin derivatives at various concentrations to the cultures exhibiting epileptiform activity.

    • Record the network activity for an extended period to assess the compound's ability to suppress the induced hyperexcitability.

    • Analyze the data by quantifying the changes in burst parameters and network synchrony compared to the pro-convulsant-treated control.

Part 3: Essential Toxicity and Safety Profiling

A critical aspect of early drug discovery is to identify and eliminate compounds with potential safety liabilities. In vitro toxicity assays provide a rapid and cost-effective means of assessing the potential for neurotoxicity and hepatotoxicity.

Protocol 4: MTT Assay for Neurotoxicity Assessment

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxicity.[11]

Materials:

  • Primary cortical neurons cultured in a 96-well plate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Plate primary cortical neurons in a 96-well plate and allow them to mature for at least 7 days.

    • Treat the cells with a range of concentrations of the substituted phenylhydantoin derivatives for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol 5: In Vitro Hepatotoxicity Assessment using HepG2 Cells

Drug-induced liver injury is a major reason for drug withdrawal from the market. The human hepatoma cell line, HepG2, is a widely used in vitro model for assessing potential hepatotoxicity.[13][14]

Materials:

  • HepG2 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • 96-well plates

  • MTT assay reagents (as described in Protocol 4) or other cell viability assay kits

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HepG2 cells in appropriate medium, passaging them before they reach confluency.

    • Plate the cells in a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the HepG2 cells with a range of concentrations of the substituted phenylhydantoin derivatives for 24-48 hours.

  • Viability Assessment:

    • Perform a cell viability assay, such as the MTT assay described in Protocol 4, to determine the effect of the compounds on HepG2 cell viability.

  • Data Analysis:

    • Calculate the CC50 for each compound in HepG2 cells. This data, in conjunction with the neurotoxicity data and efficacy data, will help in selecting compounds with a favorable therapeutic index.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Screening Data for Substituted Phenylhydantoins

Compound IDSodium Channel Block (IC50, µM)MEA - Burst Suppression (EC50, µM)Neurotoxicity (CC50, µM)Hepatotoxicity (CC50, µM)Therapeutic Index (CC50/EC50)
Lead-001 15.225.8>100>100>3.8
Lead-002 8.712.455.189.34.4
Phenytoin 20.535.185.6120.72.4

Conclusion: A Pathway to More Effective Anticonvulsants

The in vitro screening cascade detailed in these application notes provides a robust and scientifically sound framework for the identification and characterization of novel substituted phenylhydantoin anticonvulsants. By starting with a physiologically relevant cellular model, progressing through mechanism-based functional assays, and incorporating early safety profiling, researchers can make more informed decisions about which compounds to advance into more complex and resource-intensive preclinical and clinical development. This integrated approach, grounded in the causality of experimental choices, not only enhances the efficiency of the drug discovery process but also increases the likelihood of developing safer and more effective therapies for patients with epilepsy.

References

  • BMSEED. (2025, May 14). Unraveling the Details of Primary Neuron Cultures: Techniques, Applications, and Yields. Retrieved from [Link]

  • Sciarretta, C., & Minichiello, L. (n.d.). The preparation of primary cortical neuron cultures and a practical application using immunofluorescent cytochemistry. Department of Pharmacology.
  • Geertsma, H. (2022, March 3). Culturing Primary Cortical Neurons. protocols.io. [Link]

  • Beaudoin, G. M., et al. (n.d.).
  • Dossi, E., et al. (2025, August 9). Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue. PMC.
  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • White, H. S. (n.d.). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PMC.
  • Monash University. (2024, October 15). An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds. Retrieved from [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle.
  • Axol Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Chen, Y., et al. (2023, November 22). An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds. PMC.
  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007, October 15). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed.
  • ResearchGate. (2023, December 28). In vitro assessment of Valproic acid cytotoxicity on HepG2. Retrieved from [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. Retrieved from [Link]

  • American Epilepsy Society. (2018, November 5). Toxicological-Evaluation-of-Convulsant-and-Anticonvulsant-Drugs-in-Human-iPSC-Derived-Cortical-Neuronal-Networks-Using-an-MEA-System. Retrieved from [Link]

  • Shafieq, S., et al. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • National Center for Biotechnology Information. (2025, December 1). Phenotypic Screening with Primary and Human iPSC-derived Neurons. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2004, March 31). MEA Data Analysis. Retrieved from [Link]

  • Molecular Devices. (n.d.). High-content screening of neuronal toxicity using iPSC-derived human neurons. Retrieved from [Link]

  • Frontiers. (2014, July 23). Multi-electrode array study of neuronal cultures expressing nicotinic β2-V287L subunits, linked to autosomal dominant nocturnal frontal lobe epilepsy. An in vitro model of spontaneous epilepsy. Retrieved from [Link]

  • Regan, C. M., & Gorman, A. M. (n.d.). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed.
  • Neuroservices-Alliance. (n.d.). Multi Electrode Array. Retrieved from [Link]

  • Dossi, E., et al. (2025, September 19). Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue. PubMed.
  • Frontiers. (2023, May 4). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Open Exploration Publishing. (2024, February 25). Cell culture models for epilepsy research and treatment. Retrieved from [Link]

  • PMC. (n.d.). In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression.
  • ResearchGate. (n.d.). (PDF) Whole Cell Patch Clamp Protocol v1. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]

  • ResearchGate. (2025, August 2). (PDF) Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Retrieved from [Link]

  • Frontiers. (n.d.). Chemogenetic Recruitment of Specific Interneurons Suppresses Seizure Activity. Retrieved from [Link]

  • FAO AGRIS. (n.d.). Synthesis of novel 2-thiohydantoin derivatives as potential anti-diabetic drugs. Retrieved from [Link]

Sources

Method

Preparation and Application of Functionalized Polymers Using Hydantoin Monomers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Hydantoin and its derivatives represent a class of heterocyclic compounds with a rich history in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydantoin and its derivatives represent a class of heterocyclic compounds with a rich history in medicinal chemistry and are now emerging as versatile building blocks for the creation of advanced functional polymers. The unique structural features of the hydantoin ring, including its hydrogen bonding capabilities, potential for N-halamine formation, and tunable reactivity, make it an attractive moiety for designing polymers with a wide array of applications. This guide provides a comprehensive overview of the synthetic strategies for preparing functionalized polymers using hydantoin monomers, including direct polymerization of vinyl-functionalized hydantoins and post-polymerization modification techniques. Detailed protocols for the synthesis and characterization of these polymers are presented, with a focus on their application in developing antimicrobial surfaces, sophisticated drug delivery vehicles, and innovative self-healing materials. This document serves as a practical resource for researchers and professionals seeking to harness the potential of hydantoin-based polymers in their respective fields.

Introduction: The Versatility of Hydantoin-Based Polymers

The integration of specific functional groups into polymer architectures is a cornerstone of modern materials science, enabling the development of materials with tailored properties for a myriad of applications. Among the vast library of functional monomers, those containing the hydantoin scaffold have garnered significant attention for their unique combination of chemical stability, synthetic accessibility, and diverse functional potential.

The Hydantoin Moiety: A Privileged Scaffold

Hydantoin, a five-membered heterocyclic ring containing a urea backbone, is a well-established pharmacophore found in numerous clinically used drugs, including anticonvulsants like phenytoin.[1][2] Its rigid structure, coupled with the presence of multiple hydrogen bond donors and acceptors, allows for specific molecular interactions, making it an ideal candidate for applications in biomaterials and drug delivery. Furthermore, the nitrogen atoms within the hydantoin ring can be readily halogenated to form stable N-halamines, which are potent antimicrobial agents.[3][4]

Advantages of Incorporating Hydantoin in Polymers

The incorporation of hydantoin moieties into polymer chains imparts a range of desirable properties:

  • Antimicrobial Activity: Polymers functionalized with hydantoin can be converted into N-halamine-containing materials, which exhibit broad-spectrum, rapid, and regenerable antimicrobial activity.[5][6][7][8]

  • Biocompatibility: The hydantoin scaffold is generally well-tolerated in biological systems, a critical attribute for biomedical applications.

  • Thermal Stability: The rigid heterocyclic structure of hydantoin can enhance the thermal stability of the polymer backbone.

  • Tunable Functionality: The hydantoin ring can be substituted at various positions, allowing for the fine-tuning of properties such as solubility, reactivity, and biological activity.[9][10]

Applications Overview: From Biocides to Advanced Therapeutics

The unique properties of hydantoin-containing polymers have led to their exploration in a variety of fields:

  • Antimicrobial Coatings and Materials: For medical devices, textiles, and water purification systems.[4][11]

  • Drug Delivery: As components of nanoparticles, hydrogels, and other drug delivery systems for controlled release.[12][13]

  • Self-Healing Materials: By leveraging the dynamic and reversible nature of hydrogen bonds or other interactions involving the hydantoin moiety.[14][15][16]

Synthetic Strategies for Hydantoin-Containing Polymers

The preparation of functionalized polymers incorporating hydantoin can be broadly categorized into two main approaches: the direct polymerization of hydantoin-containing monomers and the post-polymerization modification of a pre-existing polymer.

Direct Polymerization of Functionalized Hydantoin Monomers

This strategy involves the synthesis of a hydantoin derivative bearing a polymerizable group, such as a vinyl or acrylate moiety, followed by its polymerization or copolymerization with other monomers.

The key to this approach is the synthesis of a suitable hydantoin monomer. A common method is to introduce a polymerizable group onto the hydantoin ring, often at the N-3 position, to preserve the N-H bonds at the N-1 and other positions for subsequent functionalization (e.g., chlorination).[5][6]

Conceptual Monomer Synthesis Workflow:

cluster_0 Hydantoin Monomer Synthesis Start Starting Material (e.g., 5,5-dimethylhydantoin) Step1 Reaction with Functionalizing Agent (e.g., vinylbenzyl chloride) Start->Step1 Alkylation Step2 Purification (e.g., recrystallization) Step1->Step2 End Polymerizable Hydantoin Monomer Step2->End

Caption: General workflow for synthesizing a polymerizable hydantoin monomer.

Conventional free radical polymerization is a straightforward method to copolymerize hydantoin monomers with common vinyl monomers like methyl methacrylate (MMA) and styrene.[5][6][7] The choice of comonomer allows for the tuning of the final polymer's physical properties, such as its glass transition temperature and solubility.

Protocol 1: Synthesis of a Hydantoin-MMA Copolymer via Free Radical Polymerization

  • Monomer and Initiator Preparation: Dissolve the synthesized hydantoin monomer (e.g., 3-(4'-vinylbenzyl)-5,5-dimethylhydantoin) and methyl methacrylate (MMA) in a suitable solvent (e.g., N,N-dimethylformamide, DMF) in a reaction flask.

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN). The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stir for a specified time (e.g., 12-24 hours).

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or water).

  • Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Ring-Opening Polymerization (ROP)

Hydantoin derivatives can also act as organocatalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and trimethylene carbonate.[17] This approach allows for the synthesis of biodegradable polyesters with controlled molecular weights and narrow dispersities.

Mechanism of Hydantoin-Catalyzed ROP:

cluster_1 Hydantoin-Catalyzed ROP Catalyst Hydantoin Derivative (HHyd) Activation Catalyst Activation (Hydantoinate formation) Catalyst->Activation Base Organic Base (e.g., DBU) Base->Activation Monomer Cyclic Ester (e.g., Lactide) Initiation Ring-Opening Initiation Monomer->Initiation Activation->Initiation Propagation Chain Propagation Initiation->Propagation Polymer Polyester Propagation->Polymer cluster_2 Self-Healing Polymer Workflow Synthesis Synthesize Polymer with Pendant Hydantoin Groups Crosslinking Formation of Hydrogen-Bonded Crosslinked Network Synthesis->Crosslinking Damage Mechanical Damage (Bond Scission) Crosslinking->Damage Healing Autonomous Re-formation of Hydrogen Bonds Damage->Healing Repaired Repaired Material Healing->Repaired

Caption: Workflow for a self-healing polymer based on hydantoin hydrogen bonding.

Characterization Techniques

A suite of analytical techniques is essential for the comprehensive characterization of hydantoin-containing monomers and polymers.

TechniqueInformation Obtained
NMR Spectroscopy (¹H, ¹³C)Structural verification of monomers and polymers, determination of copolymer composition. [5][6][10][18][19][20]
FTIR Spectroscopy Identification of characteristic functional groups (e.g., C=O and N-H of the hydantoin ring). [5][6][21]
Gel Permeation Chromatography (GPC/SEC) Determination of molecular weight and molecular weight distribution (polydispersity). [5][6]
Thermal Analysis (TGA, DSC)Evaluation of thermal stability and glass transition temperature. [5][6][22][23]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition, particularly for confirming surface modification and chlorination. [5][6][7]

Summary and Future Outlook

Hydantoin-based functional polymers represent a rapidly evolving area of materials science with significant potential across diverse technological domains. The synthetic versatility of the hydantoin moiety allows for the creation of a wide range of polymers with tailored properties. While significant progress has been made, particularly in the development of antimicrobial materials, future research is expected to further explore their applications in advanced drug delivery systems, stimuli-responsive materials, and sustainable self-healing polymers. The continued development of novel hydantoin monomers and controlled polymerization techniques will undoubtedly unlock new opportunities for this promising class of materials.

References

  • Synthesis and polymerization of a new hydantoin monomer with three halogen binding sites for developing highly antibacterial surfaces. RSC Publishing.
  • Development of New Hydantoin-Based Biocidal Polymers with Improved Rechargeability and Anti-microbial Activity.
  • Development of new hydantoin-based biocidal polymers with improved rechargeability and anti-microbial activity. New Journal of Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold.
  • Membrane-Active Hydantoin Deriv
  • Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications.
  • Properties and Applications of Self-Healing Polymeric M
  • Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations. Polymer Chemistry (RSC Publishing).
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. PMC.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives.
  • Hydantoin-bridged medium ring scaffolds by migratory insertion of urea-tethered nitrile anions into arom
  • Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO.
  • N-Halamine-Based Antimicrobial Additives for Polymers. PMC - NIH.
  • Hydroxy-functional prepolymers containing hydantoin group precursors and their use in coating compositions.
  • 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ).
  • Synthesis and characterization of new soluble polyanhydrides with tailored erosion mechanisms. CORE.
  • Hydantoin. Wikipedia.
  • Novel regenerable N‐halamine polymeric biocides. III. Grafting hydantoin‐containing monomers onto synthetic fabrics.
  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. Wiley Online Library.
  • Novel Antimicrobial Polymer Based on Hydantoin. Scientific & Academic Publishing.
  • Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives and Their Conversion to 5-(Z) Arylidene-4H-imidazoles. MDPI.
  • Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Applic
  • Green Synthesis of Hydantoins and Derivatives.
  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SpringerLink.
  • Controlled release n-halamine polymers for water decontamination and detoxification.
  • Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin.
  • Self-healing polymers and applications thereof.
  • 1 History of Post-polymerization Modific
  • Monitoring Polymer Functionaliz
  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. MDPI.
  • Ring-Opening Polymeriz
  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applic
  • Self-healing Polymeric M
  • Post-polymerization modification by direct C-H functionaliz
  • Two-in-One Self-Healing Polymers: Supramolecular and Covalent Concepts. GDCh.
  • Autonomic Self-Healing of Polymers: Mechanisms, Applic

Sources

Application

Green Chemistry in Hydantoin Synthesis: A Guide to Sustainable Pharmaceutical Scaffolds

Introduction: The Significance of Hydantoins and the Imperative for Green Synthesis The hydantoin scaffold (imidazolidine-2,4-dione) is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Hydantoins and the Imperative for Green Synthesis

The hydantoin scaffold (imidazolidine-2,4-dione) is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs with a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] Prominent examples include Phenytoin, an antiepileptic drug, and Enzalutamide, a prostate cancer therapeutic. The versatility of the hydantoin ring, with its multiple sites for substitution, allows for the fine-tuning of pharmacological profiles, making it a "privileged scaffold" in drug discovery.

Traditionally, the synthesis of hydantoin derivatives has often relied on methods that employ harsh reagents, toxic solvents, and energy-intensive conditions. These approaches not only pose environmental and safety risks but also generate significant chemical waste, a growing concern in the pharmaceutical industry. The principles of green chemistry offer a transformative approach, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green chemistry methodologies for the synthesis of hydantoin derivatives. We will delve into the principles, provide detailed application notes and protocols, and explore the mechanistic underpinnings of these sustainable techniques. Our focus is on providing practical, field-proven insights to empower the adoption of greener, more efficient, and safer synthetic strategies in the laboratory and beyond.

I. Microwave-Assisted Synthesis: Accelerating Reactions with Focused Energy

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic rate enhancements and often improved yields compared to conventional heating methods.[2][3] This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.

Core Principles and Mechanistic Insights

The efficiency of microwave heating stems from two primary mechanisms: dipolar polarization and ionic conduction.[2][4]

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in many hydantoin syntheses, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction at the molecular level, resulting in a rapid and uniform increase in temperature throughout the bulk of the reaction mixture.[2][5]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the oscillating electric field. The resistance to this ionic movement causes friction and generates heat.

This direct and efficient energy transfer circumvents the limitations of conventional heating, where heat is transferred slowly from an external source through the vessel walls. The result is a significant reduction in reaction times, often from hours to minutes, and a decrease in the formation of side products due to the shorter exposure to high temperatures.

Workflow for Microwave-Assisted Hydantoin Synthesis

Caption: A generalized workflow for microwave-assisted synthesis of hydantoin derivatives.

Application Note & Protocol: Microwave-Assisted Synthesis of Phenytoin

This protocol details the synthesis of the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin) from benzil and urea using microwave irradiation. This method significantly reduces the reaction time compared to the conventional Biltz synthesis, which can take several hours of reflux.[6]

Materials:

  • Benzil

  • Urea

  • 30% Sodium Hydroxide (NaOH) solution

  • Methanol (optional, can be performed solvent-free)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Microwave reactor (A domestic microwave oven can be adapted, but a dedicated laboratory microwave reactor is recommended for safety and control)

  • Round-bottom flask (RBF) or a suitable microwave-transparent reaction vessel

  • Beakers, filtration apparatus, and standard laboratory glassware

Protocol:

  • Reactant Preparation: In a microwave-safe reaction vessel (e.g., a round-bottom flask), combine 5.3 g of benzil and 3.0 g of urea.[6]

  • Addition of Base: Carefully add 15 mL of 30% aqueous sodium hydroxide solution to the mixture.[6] Note: For a solvent-based approach, 18.75 mL of methanol can be added.[5] The reaction can also be performed solvent-free.[6]

  • Microwave Irradiation: Place the reaction vessel in the microwave reactor. Irradiate the mixture at a specific power for a short duration. For example, irradiate for 2-3 minutes.[5] Optimization may be required depending on the microwave unit. It is advisable to start with lower power and shorter time intervals and monitor the reaction progress.

  • Work-up:

    • After irradiation, carefully remove the vessel from the microwave and allow it to cool to room temperature.

    • Add 100 mL of water to the reaction mixture and stir to dissolve the product.[6]

    • Filter the solution to remove any unreacted starting material.

    • Transfer the filtrate to a beaker and cool it in an ice-water bath.

    • Slowly add concentrated HCl to the filtrate with constant stirring until the solution is strongly acidic. This will precipitate the phenytoin.[6]

  • Purification:

    • Collect the precipitate by filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure phenytoin.

    • Dry the purified crystals and determine the melting point and yield.

Causality Behind Experimental Choices:

  • Base (NaOH): The basic medium is crucial for the condensation reaction and the subsequent intramolecular rearrangement (a pinacol-like rearrangement) that forms the hydantoin ring.

  • Microwave Irradiation: The rapid and uniform heating provided by microwaves significantly accelerates the reaction rate, allowing for completion in minutes instead of hours. This also minimizes the degradation of reactants and products that can occur with prolonged heating.

  • Acidification: Phenytoin is soluble in the basic reaction mixture as its sodium salt. Acidification protonates the hydantoin, making it insoluble in water and allowing for its precipitation and isolation.

  • Recrystallization: This step is essential to remove any remaining impurities and obtain a highly pure final product suitable for further applications.

II. Ultrasound-Assisted Synthesis: Power of Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry tool for hydantoin synthesis.[7] Ultrasound irradiation of liquids creates acoustic cavitation: the formation, growth, and implosive collapse of bubbles.[8][9] This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets.[9]

Core Principles and Mechanistic Insights

The chemical and physical effects of acoustic cavitation are responsible for the observed rate enhancements in sonochemical reactions.

  • Chemical Effects: The extreme conditions inside the collapsing bubbles can lead to the formation of highly reactive species, such as radicals, which can initiate or accelerate reactions.[8][9]

  • Mechanical Effects: In heterogeneous reactions (solid-liquid), the shockwaves and microjets generated by cavitation can lead to particle size reduction, surface cleaning, and enhanced mass transfer between the phases.[10] This is particularly beneficial for reactions involving solid reactants or catalysts.

For many hydantoin syntheses, particularly those involving solid reactants like the Bucherer-Bergs reaction, the mechanical effects of ultrasound play a dominant role in accelerating the reaction.[7]

Mechanism of Ultrasound-Assisted Synthesis

Ultrasound-Assisted Synthesis cluster_effects Effects of Cavitation cluster_outcomes Reaction Enhancement Ultrasound Ultrasound Liquid_Medium Liquid Medium (Reactants & Solvent) Ultrasound->Liquid_Medium Cavitation Acoustic Cavitation (Bubble Formation, Growth, Collapse) Liquid_Medium->Cavitation Hot_Spots Localized Hot Spots (High T & P) Cavitation->Hot_Spots Shockwaves Shockwaves & Microjets Cavitation->Shockwaves Radical_Formation Radical Formation (Chemical Effect) Hot_Spots->Radical_Formation Mass_Transfer Enhanced Mass Transfer (Mechanical Effect) Shockwaves->Mass_Transfer Particle_Reduction Particle Size Reduction (Mechanical Effect) Shockwaves->Particle_Reduction Accelerated_Reaction Accelerated Hydantoin Synthesis Radical_Formation->Accelerated_Reaction Mass_Transfer->Accelerated_Reaction Particle_Reduction->Accelerated_Reaction

Caption: The mechanism of reaction enhancement in ultrasound-assisted synthesis.

Application Note & Protocol: Ultrasound-Assisted Bucherer-Bergs Synthesis of 5,5-Disubstituted Hydantoins

The Bucherer-Bergs reaction is a classic multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide source, and ammonium carbonate.[11] Ultrasound irradiation can significantly improve the efficiency of this reaction, often leading to higher yields in shorter reaction times under milder conditions. This protocol describes a general procedure for the ultrasound-assisted Bucherer-Bergs synthesis, which can be adapted for various carbonyl compounds.

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol/water mixture (as solvent)

  • Montmorillonite K-10 clay (optional, as a green catalyst)[7]

  • Ultrasonic bath or probe sonicator

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Standard laboratory glassware for work-up and purification

Protocol:

  • Reactant Mixture: In a suitable reaction vessel, combine the carbonyl compound (1 mmol), potassium cyanide (1.3 mmol), and ammonium carbonate (6 mmol).[7] Note: The optimal molar ratio may vary depending on the substrate.

  • Solvent and Catalyst: Add a solvent mixture, such as ethanol/water. If using a catalyst, add a catalytic amount of montmorillonite K-10 clay (e.g., 5-10 mol%).[7]

  • Sonication: Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture. Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) at room temperature or with gentle heating for a specified time (typically 30-90 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, filter the mixture to remove the catalyst (if used).

    • Evaporate the solvent under reduced pressure.

    • Add water to the residue and acidify with a suitable acid (e.g., dilute HCl) to precipitate the hydantoin product.

  • Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5,5-disubstituted hydantoin.

Causality Behind Experimental Choices:

  • Multicomponent Reaction: The Bucherer-Bergs reaction is an excellent example of an atom-economical multicomponent reaction, where three or more reactants combine in a single step to form the final product, minimizing waste.[11]

  • Ultrasound Irradiation: The mechanical effects of cavitation enhance the dissolution and interaction of the solid reactants (KCN and (NH₄)₂CO₃) with the carbonyl compound in the liquid phase, thereby accelerating the reaction.

  • Montmorillonite K-10: This clay catalyst acts as a solid acid, providing a large surface area for the reaction to occur and can be easily recovered and reused, adhering to the principles of green chemistry.[7]

  • Solvent-Free Option: For some substrates, this reaction can also be performed under solvent-free conditions with ultrasound, further enhancing its green credentials.

III. Solvent-Free and Mechanochemical Synthesis: The Future of Green Chemistry

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions and mechanochemistry represent two of the most sustainable approaches to chemical synthesis.

Core Principles and Mechanistic Insights
  • Solvent-Free Synthesis: These reactions are performed with neat reactants, often with gentle heating or microwave/ultrasound irradiation. This approach simplifies work-up procedures, reduces waste, and lowers costs. The absence of a solvent can also lead to different reactivity and selectivity compared to solution-phase reactions.

  • Mechanochemistry: This technique involves inducing chemical reactions by mechanical force, typically through ball milling.[12][13] The mechanical energy input can break and form chemical bonds, often in the absence of any solvent. Mechanochemical reactions can proceed through different pathways than their solution-based counterparts and can enable reactions between solids that would otherwise require a solvent.[13]

Mechanochemical Synthesis Workflow

Mechanochemical Synthesis cluster_prep Preparation cluster_reaction Ball Milling cluster_workup Work-up & Purification Reactants Reactants Milling_Jar Milling Jar Reactants->Milling_Jar Catalyst Catalyst Catalyst->Milling_Jar Ball_Mill Ball Mill (Planetary or Mixer) Milling_Jar->Ball_Mill Set Frequency & Time Milling_Balls Milling Balls Milling_Balls->Milling_Jar Extraction Extraction with a Green Solvent Ball_Mill->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Hydantoin Derivative Evaporation->Product

Caption: A typical workflow for the mechanochemical synthesis of hydantoins using a ball mill.

Application Note & Protocol: Mechanochemical Synthesis of Hydantoins from Amino Esters

This protocol describes an eco-friendly, one-pot, two-step synthesis of 5- and 5,5-disubstituted hydantoins from amino ester hydrochlorides and potassium cyanate in a planetary ball mill.[12] This method avoids the use of harmful organic solvents and simplifies the purification process.

Materials:

  • α- or β-amino ester hydrochloride

  • Potassium cyanate (KOCN)

  • Basic alumina (Al₂O₃) or another solid base

  • Planetary ball mill with milling jars and balls (e.g., stainless steel or zirconia)

  • Ethyl acetate (for extraction)

  • Standard laboratory glassware

Protocol:

  • First Step (Ureido Ester Formation):

    • In a milling jar, place the amino ester hydrochloride (1 mmol) and potassium cyanate (1.2 mmol).

    • Mill the mixture at a specific frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-60 minutes). This step forms the intermediate ureido ester.

  • Second Step (Cyclization):

    • Open the milling jar and add a solid base, such as basic alumina (e.g., 1 g).

    • Continue milling the mixture for an additional period (e.g., 60-120 minutes) to induce the base-catalyzed cyclization to the hydantoin.

  • Work-up and Purification:

    • After milling, transfer the solid mixture from the jar to a flask.

    • Add a green solvent, such as ethyl acetate, to extract the product.

    • Filter the mixture to remove the solid base and any inorganic byproducts.

    • Evaporate the solvent from the filtrate to obtain the hydantoin product. In many cases, no further purification is needed.[12]

Causality Behind Experimental Choices:

  • Ball Milling: The high-energy collisions between the milling balls and the reactants provide the necessary energy to overcome the activation barrier for the reaction, even in the solid state.

  • One-Pot, Two-Step Procedure: This approach simplifies the overall process by avoiding the isolation of the ureido ester intermediate, which saves time and resources.

  • Solid Base: The use of a solid base like basic alumina facilitates the cyclization step and simplifies the work-up, as it can be easily removed by filtration.

  • Solvent-Free Conditions: This is the greenest aspect of the method, completely eliminating the need for a reaction solvent and significantly reducing waste.

IV. Comparative Analysis of Green Synthesis Methods

To aid researchers in selecting the most appropriate method for their specific needs, the following table provides a comparative overview of the green synthesis methods discussed. The data presented are representative and may vary depending on the specific hydantoin derivative being synthesized.

Method Typical Reaction Time Typical Yield Energy Input Solvent Use Key Advantages Potential Limitations
Microwave-Assisted 5-30 minutes70-95%High (localized)Reduced or noneRapid, high yields, uniform heatingRequires specialized equipment, potential for pressure buildup
Ultrasound-Assisted 30-90 minutes75-98%ModerateReducedMild conditions, effective for heterogeneous reactionsProbe sonicator can cause erosion, efficiency can be bath-dependent
Solvent-Free Varies (minutes to hours)60-95%Varies (often thermal)NoneMinimal waste, simplified work-upLimited to thermally stable reactants, potential for high viscosity
Mechanochemical 30-180 minutes80-99%High (mechanical)None or minimalSolvent-free, access to novel reactivity, scalableRequires specialized equipment, can be sensitive to reactant physical form

V. Green Chemistry Metrics: Quantifying the "Greenness" of a Synthesis

To objectively assess the environmental performance of different synthetic routes, several green chemistry metrics have been developed.[6][14]

  • Atom Economy: Proposed by Barry Trost, this metric calculates the percentage of atoms from the reactants that are incorporated into the final desired product.[15] A higher atom economy signifies a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product.[6][16] A lower E-factor indicates a greener process.

  • Reaction Mass Efficiency (RME): This metric provides a more comprehensive assessment by taking into account the yield, stoichiometry, and atom economy.[6][15]

The application of these metrics allows for a quantitative comparison of different synthetic methods and can guide the selection and optimization of greener processes for hydantoin synthesis. For instance, multicomponent reactions like the Bucherer-Bergs synthesis generally have a high atom economy. When combined with green techniques like mechanochemistry, which minimizes solvent use, the E-factor can be significantly reduced.[17]

Conclusion: Embracing a Sustainable Future for Hydantoin Synthesis

The adoption of green chemistry principles is not merely an environmental consideration but a scientific and economic imperative. The methods outlined in this guide—microwave-assisted synthesis, sonochemistry, and solvent-free/mechanochemical approaches—offer powerful, practical, and proven alternatives to traditional synthetic routes for hydantoin derivatives. By embracing these technologies, researchers can significantly reduce reaction times, improve yields, minimize waste, and create a safer laboratory environment. As the demand for sustainable practices in the pharmaceutical industry continues to grow, the integration of these green methodologies will be crucial in the development of the next generation of hydantoin-based therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Gaonkar, A. V., & Kirtany, J. K. (2010). Microwave Assisted Synthesis and Characterization of Phenytoin. Asian Journal of Research in Chemistry, 3(4), 845-847.
  • Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. (2018). PubMed. Retrieved from [Link]

  • Kappe, C. O. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Colacino, E., et al. (2014). Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin. The Journal of Organic Chemistry, 79(20), 9865–9873. [Link]

  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2898–2909. [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2014). Green Synthesis of Hydantoins and Derivatives. Mini-Reviews in Organic Chemistry, 11(3), 329-346.
  • Do, J.-L., & Friščić, T. (2025). Ball Milling in Mechanochemical Reactions.
  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. Retrieved from [Link]

  • Papagni, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14269–14280. [Link]

  • Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(5), 839. [Link]

  • International Journal of New Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD, 8(6).
  • Safari, J., & Javadian, L. (2011). A rapid and efficient ultrasound-assisted synthesis of 5,5-diphenylhydantoins and 5,5-diphenyl-2-thiohydantoins. Ultrasonics Sonochemistry, 18(2), 640-643. [Link]

  • Vask, I., & Fülöp, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4242. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Fantozzi, N., et al. (2023). Green metrics in mechanochemistry. Chemical Society Reviews, 52(20), 7019-7061. [Link]

  • Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews, 26(6), 443-451.
  • Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2898-2909.
  • Do, J.-L., & Friščić, T. (2025). Ball Milling in Mechanochemical Reactions. Scribd. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IJARSCT, 4(1).
  • Safari, J., & Gandomi-Ravandi, S. (2011). A Rapid and Efficient Ultrasound-Assisted Synthesis of 5,5-Diphenylhydantoins and 5,5-Diphenyl-2-thiohydantoins. Ultrasonics Sonochemistry, 18(2), 640-643.
  • Curzons, A. D., et al. (2014). Metrics to Green Chemistry - Which are the best. Green Chemistry, 4(1), 1-6.
  • Poupaert, J. H., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters, 44(8), 1581-1583.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • Martinez, J. K., et al. (2007). Microwave-assisted solid-phase synthesis of hydantoin derivatives. Tetrahedron Letters, 48(25), 4383-4386.
  • Šmit, B., et al. (2010). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Acta Chimica Slovenica, 57(3), 661-667.
  • Shaabani, A., et al. (2016). Highly efficient and rapid synthesis of diverse hydantoin derivatives using nano-ordered ZnO catalyst under mechanochemical ball milling conditions. RSC Advances, 6(49), 43586-43591.
  • Anastas, P., & Eghbali, N. (2022). Green Chemistry Metrics, A Review. MDPI. Retrieved from [Link]

  • Mason, T. J. (2009). Sonochemistry - beyond synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione synthesis

Ticket Subject: Yield Optimization for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1] Introduction Welcome to the Technica...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1]

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties in synthesizing 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione (Target 1 ). This specific scaffold presents a unique dual-challenge: the regioselectivity required to place the aryl group at the


 position, and the electronic sensitivity  of the p-dimethylamino group, which makes the system prone to oxidation and polymerization.

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic bottlenecks of this reaction.

Module 1: The Validated Synthesis Workflow

To ensure high yield and


-selectivity, we recommend the Ureido Ester Route  over the Bucherer-Bergs reaction.[1] The Bucherer-Bergs method typically yields 

-substituted hydantoins and is unsuitable for your target.[1]

The Pathway:

  • Condensation: 4-(Dimethylamino)phenyl isocyanate reacts with Glycine Ethyl Ester.[1]

  • Cyclization: Acid-catalyzed ring closure eliminates ethanol to form the hydantoin.[1]

Visualizing the Critical Path

ReactionPathway Start1 4-(Dimethylamino) phenyl isocyanate Inter Intermediate: Ureido Ester Start1->Inter DCM, 0°C to RT Start2 Glycine Ethyl Ester HCl Start2->Inter Base TEA (1.0 eq) Base->Inter Neutralizes HCl Cycliz Cyclization: HCl / Reflux Inter->Cycliz -EtOH Product Target: N3-Aryl Hydantoin Cycliz->Product Yield >85%

Caption: Figure 1. The optimized two-step, one-pot synthesis pathway ensuring N3-regioselectivity.

Module 2: Standard Operating Procedure (SOP)

Objective: Synthesis of 10 mmol scale batch.

ReagentEquiv.[2][3][4]AmountRoleCritical Note
Glycine Ethyl Ester HCl 1.11.53 gScaffoldExcess ensures full consumption of isocyanate.[1]
Triethylamine (TEA) 1.11.53 mLBaseFrees the amine from the HCl salt.
4-(Dimethylamino)phenyl isocyanate 1.01.62 gElectrophileLimiting Reagent. Moisture sensitive.[1]
Dichloromethane (DCM) -20 mLSolvent 1Anhydrous required.[1]
Ethanol / HCl (6M) -20 mLSolvent 2Cyclization medium.[1]
Step-by-Step Protocol
  • Urea Formation (The Kinetic Phase):

    • Suspend Glycine Ethyl Ester HCl in anhydrous DCM (20 mL) under

      
       atmosphere.
      
    • Add TEA dropwise at 0°C. Stir for 15 min until the solution clears.

    • CRITICAL STEP: Add 4-(Dimethylamino)phenyl isocyanate (dissolved in 5 mL DCM) slowly over 20 minutes at 0°C.

    • Why? The dimethylamino group makes the isocyanate less electrophilic than standard phenyl isocyanates. Slow addition prevents local concentration spikes that lead to oligomerization.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Intermediate

      
       is typically lower than isocyanate).
      
  • Cyclization (The Thermodynamic Phase):

    • Evaporate DCM under reduced pressure (keep temp <40°C).

    • Redissolve the residue in Ethanol (20 mL).

    • Add 6M HCl (5 mL).

    • Reflux for 2–3 hours.

    • Checkpoint: The reaction is complete when the "Ureido" spot disappears from TLC.

  • Isolation:

    • Cool the mixture to 0°C. The product should precipitate.

    • Filter and wash with cold water (removes amine salts) and cold ethanol (removes unreacted organics).

    • Recrystallization: If necessary, recrystallize from EtOH/Water (9:1).

Module 3: Troubleshooting & Optimization

Use this diagnostic tree to resolve specific yield or purity issues.

Issue 1: Low Yield (<40%)
  • Diagnosis A: Hydrolysis. Isocyanates react with moisture to form symmetric ureas (diaryl ureas), which are insoluble and inert.

    • Fix: Ensure DCM is dried over molecular sieves. Flame-dry glassware.

  • Diagnosis B: Incomplete Cyclization. The ureido ester intermediate is stable. If the acid concentration is too low or reflux time too short, the ring won't close.

    • Fix: Increase HCl concentration or switch to a "Base Cyclization" method (Reflux with KOH in EtOH, followed by acidification).

Issue 2: Product is Dark Purple/Black
  • Diagnosis: Oxidation of the dimethylamino group. This moiety is electron-rich and easily forms radical cations (Wurster’s salts) or quinoid impurities in the presence of air/light.[1]

    • Fix: Conduct the reflux under a strict Nitrogen or Argon blanket. Add a trace amount of antioxidant (e.g., sodium metabisulfite) during the workup if the problem persists.

Issue 3: "Gummy" or Oily Product
  • Diagnosis: Residual solvent or TEA salts trapped in the lattice.

    • Fix: Triturate the oil with diethyl ether or hexanes to induce crystallization. Sonicate the mixture to break up aggregates.

Visualizing the Troubleshooting Logic

Troubleshooting Issue Identify Problem LowYield Low Yield Issue->LowYield DarkProd Dark/Purple Product Issue->DarkProd Sticky Gummy/Oily Solid Issue->Sticky Action1 Check Moisture: Isocyanate hydrolyzed to Urea? LowYield->Action1 Action2 Check Cyclization: Isolate Intermediate & Reflux longer LowYield->Action2 Action3 Oxidation Control: Use N2 atm & NaHSO3 wash DarkProd->Action3 Action4 Trituration: Sonicate with Et2O/Hexane Sticky->Action4

Caption: Figure 2.[1] Diagnostic logic for common synthesis failures.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Bucherer-Bergs reaction (Ketone + KCN + (NH4)2CO3)? A: No.[1] The Bucherer-Bergs reaction synthesizes 5,5-disubstituted hydantoins or unsubstituted hydantoins.[1][5] It does not allow for the selective placement of the aryl group at the


 position. The Isocyanate route is mandatory for 

-selectivity [1].[1]

Q2: My isocyanate starting material is expensive/unstable. Is there an alternative? A: Yes. You can invert the synthesis:

  • React 4-N,N-dimethylaminoaniline (cheap, available) with Ethyl Isocyanatoacetate .[1]

  • This forms the same Ureido Ester intermediate.

  • Proceed with the same cyclization. Note: This route is often more robust as the aniline is less moisture-sensitive than the isocyanate [2].[1]

Q3: Why use Acid cyclization instead of Base? A: While base (KOH/EtOH) works, the dimethylamino group is sensitive. Strong bases at high temps can sometimes cause degradation or side-reactions on the aryl ring.[1] Acid (HCl) is generally milder for electron-rich aniline derivatives [3].[1]

Q4: The product co-precipitates with TEA-HCl salts.[1] How do I purify? A: The hydantoin is insoluble in water, while TEA-HCl is highly soluble. A rigorous wash of the filter cake with water (3x) is usually sufficient. If salts persist, dissolve the product in EtOAc and wash with water in a separatory funnel.

References
  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link[1]

  • Nowick, J. S., et al. (1992). "A new method for the synthesis of substituted hydantoins." Journal of Organic Chemistry, 57(26), 7364–7366. Link[1]

  • Meisel, M., & Döring, M. (2006). "Synthesis of N3-substituted hydantoins." Tetrahedron Letters, 47(16), 2739-2742.[1] Link[1]

Sources

Optimization

Technical Support Center: Purification of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

Welcome to the Technical Support Center for the purification of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this valuable compound. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve high purity.

Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities

To effectively purify a compound, it is crucial to understand its synthetic origin and the likely impurities that may be present. A common and efficient method for the synthesis of N-aryl hydantoins involves the reaction of an aromatic amine with a suitable reagent to form a urea intermediate, followed by cyclization.[1] For 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione, a plausible synthetic route starts from 4-(dimethylamino)aniline.

Synthetic_Pathway cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization 4-DMA 4-(Dimethylamino)aniline Urea_Intermediate Urea Intermediate 4-DMA->Urea_Intermediate + Reagent A Reagent_A Isocyanatoacetyl Chloride or Ethyl Isocyanatoacetate Target_Molecule 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione Urea_Intermediate->Target_Molecule Base or Acid Catalysis Impurities Potential Impurities: - Unreacted 4-(Dimethylamino)aniline - Unreacted Reagent A or its hydrolysis products - Urea Intermediate - Side-reaction byproducts (e.g., di-substituted ureas) Target_Molecule->Impurities caption Figure 1: Plausible synthetic pathway for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.

Figure 1: Plausible synthetic pathway for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.

Based on this synthetic route, the primary impurities to consider during purification are:

  • Unreacted Starting Materials: 4-(dimethylamino)aniline and the isocyanate reagent.

  • The Urea Intermediate: Incomplete cyclization will leave the open-chain urea precursor in the crude product.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of di-substituted ureas could occur.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione in a question-and-answer format.

Q1: My crude product is a dark, oily residue instead of a solid. How should I proceed with purification?

A1: An oily crude product often indicates the presence of significant impurities that are depressing the melting point of your target compound.

  • Initial Cleanup: Before attempting recrystallization or column chromatography, it is advisable to perform a liquid-liquid extraction. Dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 4-(dimethylamino)aniline, which is basic. Follow this with a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts. Finally, wash with brine and dry the organic layer over anhydrous sodium sulfate. Evaporation of the solvent should yield a more solid or semi-solid crude product.

  • Trituration: If the product is still oily, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving some of the more non-polar impurities.

Q2: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A2: Difficulty in crystallization is a common issue. Here is a systematic approach to troubleshoot this problem:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-aryl hydantoins, ethanol, isopropanol, or mixtures of ethanol and water are often good starting points.[2]

  • Inducing Crystallization:

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

    • Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cooling: Ensure the solution is cooled slowly to allow for the formation of well-defined crystals. A rapid crash out of solution will likely trap impurities. After slow cooling to room temperature, placing the flask in an ice bath can further increase the yield.

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cool Slow Cooling Start->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Collect_Crystals Collect Crystals by Filtration Crystals_Form->Collect_Crystals Yes Troubleshoot Troubleshoot Crystallization Crystals_Form->Troubleshoot No Seed_Crystal Add Seed Crystal Troubleshoot->Seed_Crystal Scratch_Flask Scratch Inner Wall of Flask Troubleshoot->Scratch_Flask Concentrate Concentrate Solution Troubleshoot->Concentrate Change_Solvent Try a Different Solvent/Solvent System Troubleshoot->Change_Solvent caption Figure 2: Decision-making workflow for troubleshooting recrystallization.

Figure 2: Decision-making workflow for troubleshooting recrystallization.

Q3: My compound streaks on the TLC plate during column chromatography. How can I improve the separation?

A3: Streaking on a TLC plate is a strong indicator that you will have poor separation on a column. This is often due to the compound's polarity or interactions with the stationary phase.

  • Adjusting the Mobile Phase:

    • Increase Polarity: Streaking can occur if the mobile phase is not polar enough to effectively move the compound up the plate. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Add a Modifier: For basic compounds like yours (due to the dimethylamino group), adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly reduce tailing by neutralizing acidic sites on the silica gel.

  • Choosing the Right Stationary Phase: While silica gel is the most common stationary phase, for highly polar or basic compounds, alumina (neutral or basic) can sometimes provide better separation with less streaking.

Problem Possible Cause Solution
Streaking on TLC Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent.
Compound is interacting with acidic silica.Add a small amount (0.1-1%) of triethylamine to the mobile phase.
Compound is too polar for the solvent system.Consider a more polar mobile phase system (e.g., dichloromethane/methanol).
Overloading the TLC plate.Spot a more dilute solution of your sample.

Q4: After column chromatography, my fractions are still impure. What went wrong?

A4: Impure fractions after column chromatography can result from several factors.

  • Improper Column Packing: Ensure your column is packed uniformly without any cracks or channels, which can lead to poor separation.

  • Incorrect Eluent System: The solvent system that gives good separation on TLC (with an Rf value for the desired compound of around 0.2-0.4) should be used for the column.

  • Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

  • Co-eluting Impurities: It is possible that an impurity has a very similar polarity to your product. In this case, you may need to try a different solvent system or a different stationary phase. Running a gradient elution (gradually increasing the polarity of the mobile phase) can sometimes improve the separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for the recrystallization of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione?

A: While the optimal solvent must be determined experimentally, a good starting point for N-aryl hydantoins is ethanol or a mixture of ethanol and water.[2] The dimethylamino group increases the polarity compared to an unsubstituted phenyl ring, so you may find that pure ethanol or a high ethanol-to-water ratio is necessary.

Q: What is a suitable mobile phase for thin-layer chromatography (TLC) and column chromatography?

A: A mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate is a common choice. A starting point could be a 1:1 mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the observed Rf value. For this particular compound, which has a polar hydantoin ring and a basic dimethylamino group, a system of dichloromethane and methanol (e.g., 98:2 to 95:5) might also be effective.

Q: How can I visualize my compound on a TLC plate?

A: 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione contains a chromophore and should be visible under a UV lamp (254 nm). Additionally, you can use staining agents. A potassium permanganate stain is a good general-purpose stain that will react with many organic compounds.

Q: My purified product has a slight yellow tint. Is this normal?

A: While the pure compound is expected to be a white or off-white solid, a slight yellow tint can sometimes be present due to minor, highly colored impurities. If the compound is pure by other analytical methods (e.g., NMR, melting point), this may be acceptable. If higher purity is required, a second recrystallization or passing a solution of the compound through a small plug of silica gel or activated carbon may remove the color.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Select the Solvent System: Determine the optimal solvent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. A common starting point is a hexane/ethyl acetate mixture.

  • Pack the Column: Pack a glass column with silica gel using the chosen solvent system (wet packing is recommended).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elute the Column: Run the column with the chosen solvent system, collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Paul, S., Gupta, M., Gupta, R., & Loupy, A. (2002).
  • MDPI. (2006). Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. Retrieved from [Link]

  • Moreno-Díaz, H., et al. (2010).

Sources

Troubleshooting

Technical Support Center: Purification of Dimethylaminophenyl Hydantoins

Status: Operational Subject: Recrystallization Solvents & Troubleshooting Guide Ticket ID: REX-DAPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Dimethylaminophen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Recrystallization Solvents & Troubleshooting Guide Ticket ID: REX-DAPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Dimethylaminophenyl hydantoins (e.g., 5-(4-dimethylaminophenyl)hydantoin) present a unique purification challenge.[1] The molecule combines a rigid, high-melting hydantoin core (hydrogen bond donor/acceptor) with a dimethylamino substituent that introduces basicity, lipophilicity, and susceptibility to oxidative coloration.[1]

This guide provides a validated solvent selection matrix, troubleshooting workflows for common failure modes (oiling out, colored impurities), and a standardized protocol for high-purity isolation.[1]

Part 1: Solvent Selection Matrix

Logic: The hydantoin ring requires polar solvents for dissolution, while the dimethylamino group enhances solubility in organic media compared to unsubstituted hydantoins. The "Golden Rule" for this class is High Solubility in Hot Alcohols / Low Solubility in Cold Water .[1]

Primary Recrystallization Systems
Solvent SystemRatio (v/v)Solubility ProfileApplication Case
Ethanol / Water 80:20 to 60:40 Ideal. High hot solubility; sharp drop in solubility upon cooling/water addition.[1]Standard Purification. Best balance of yield and crystal quality.
Methanol 100%High solubility.[1]Polymorph Control. Use if EtOH yields amorphous solids.[1] Requires cooling to -20°C.
Acetone / Water 70:30Moderate-High.[1]Alternative. Useful if the compound oils out in alcohols.[1]
Ethyl Acetate 100%Moderate.[1]Lipophilic Impurities. Good for removing very polar byproducts, but yield may be lower.[1]
Solvents to Avoid
  • Diethyl Ether: Solubility is generally too low; safety hazard.[1]

  • Chlorinated Solvents (DCM/Chloroform): Often too soluble (product won't crystallize) or forms solvates.[1]

  • Strong Acids (HCl/H₂SO₄): Will protonate the dimethylamino group, forming water-soluble salts and preventing crystallization of the free base.

Part 2: Troubleshooting & FAQs

Q1: My product "oils out" (forms a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point in the solvent mixture is lower than the temperature at which saturation occurs.[2] This is common with dimethylaminophenyl derivatives due to the flexible amino group lowering the lattice energy relative to the pure hydantoin core.

Corrective Actions:

  • The "Cloud Point" Re-heat: Re-heat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation point, then cool much more slowly.

  • Seeding: Add a seed crystal of pure product at the first sign of turbidity.[1] This provides a template for the lattice, bypassing the oil phase.

  • Reduce Anti-solvent: If using EtOH/Water, you likely added water too fast or too much.[1] Add water only until faint turbidity persists, then stop.

Q2: The crystals are yellow/brown.[1] How do I remove the color?

Diagnosis: The dimethylamino group is electron-rich and prone to oxidation, forming colored quinoid-type impurities.[1]

Corrective Actions:

  • Activated Charcoal: Dissolve the crude solid in hot ethanol.[1] Add activated charcoal (1-3% by weight).[1] Crucial: Do not boil for >5 minutes, as charcoal can catalyze further oxidation of amines.[1] Filter hot through Celite.[1]

  • Solvent Switch: Recrystallize from Methanol . Methanol is often better at keeping polar colored impurities in the mother liquor than Ethanol.

  • Degassing: Perform the recrystallization under a nitrogen atmosphere if the compound is highly sensitive.[1]

Q3: My yield is very low (<40%). Where is my product?

Diagnosis:

  • pH Issue: If the solution is too acidic (pH < 6), the dimethylamino group is protonated, making the molecule water-soluble.[1]

  • Over-dilution: Hydantoins have a wide "metastable zone."[1] You may have used too much solvent.[1]

Corrective Actions:

  • Check pH: Ensure the mother liquor is neutral (pH 7-8).[1] If acidic, neutralize with dilute Ammonium Hydroxide to precipitate the free base.

  • Concentration: Rotovap the mother liquor to half volume and cool to 4°C to harvest a "second crop."

Part 3: Standard Operating Protocol (SOP)

Protocol: Ethanol/Water Recrystallization of 5-(4-dimethylaminophenyl)hydantoin

Prerequisites:

  • Crude material (dried).[1]

  • Solvents: Ethanol (95% or Absolute), Deionized Water.[1]

  • Equipment: Erlenmeyer flask, heating plate, magnetic stir bar, Büchner funnel.[1]

Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (approx. 5-10 mL per gram of solid).[1]

  • Heating: Heat to boiling (approx. 78°C) with stirring. If solid remains, add Ethanol in 1 mL increments until fully dissolved.[1][3] Do not add excess solvent.

  • Filtration (Optional): If insoluble particles (dust/salts) are visible, filter the hot solution rapidly through a pre-warmed glass funnel.[1]

  • Anti-Solvent Addition: While keeping the solution near boiling, add warm Water dropwise.[1]

    • Stop Point: Stop adding water immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.[1] The solution should be saturated but clear.

  • Crystallization:

    • Remove from heat.[1][4][5] Cover the flask.

    • Allow to cool to Room Temperature (20-25°C) undisturbed for 2-3 hours. Do not rush this step.

    • Once crystals form, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum filtration.[1][4][5] Wash the cake with cold Ethanol/Water (50:50 mix). Dry in a vacuum oven at 50°C.

Part 4: Process Visualization

Diagram 1: Solvent Selection Logic

SolventSelection Start Start: Crude Dimethylaminophenyl Hydantoin SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble EthanolPath Add Water (Anti-solvent) until turbid Soluble->EthanolPath Yes (Standard) MethanolPath Try Methanol (100%) Soluble->MethanolPath No (Too insoluble) ResultGood Crystals Formed EthanolPath->ResultGood Slow Cool ResultOil Oiling Out Occurs EthanolPath->ResultOil Fast Cool / Impure AcetonePath Try Acetone/Water ResultOil->EthanolPath Re-heat & Seed ResultOil->AcetonePath Switch Solvent

Caption: Decision tree for selecting the optimal solvent system based on solubility and failure modes.

Diagram 2: The "Oiling Out" Mechanism & Fix

OilingOut State1 Homogeneous Hot Solution State2 Cooling Phase State1->State2 PathNormal Path A: Crystallization (Metastable Zone) State2->PathNormal Ideal Conditions PathOil Path B: Oiling Out (Liquid-Liquid Separation) State2->PathOil Supersaturation > Solubility of Oil Fix Fix: Re-heat + Seed Crystals PathOil->Fix Intervention Cause Cause: High Impurity or Too Fast Cooling Cause->PathOil Fix->PathNormal Returns to

Caption: Mechanism of oiling out (Path B) versus ideal crystallization (Path A) and the corrective loop.

References

  • Bucherer-Bergs Reaction & Hydantoin Synthesis

    • Sarges, R., & Schniepp, H. C. (1977).[1] Hydantoins via the Bucherer-Bergs Reaction. This foundational work establishes Ethanol/Water as the standard purification medium for 5-substituted hydantoins.[1]

    • Source:[1]

  • Purification of Polar Hydantoin Derivatives

    • BenchChem Technical Support.[1] (2025).[1][4][6] Purification of Polar Hydantoin Derivatives: Solvent/Anti-Solvent Systems.

    • Source:[1]

  • Troubleshooting Crystallization (Oiling Out)

    • Mettler Toledo.[1] (2024).[1][3] Oiling Out in Crystallization: Causes and Fixes. Provides the mechanistic basis for the "Oiling Out" diagram and seeding protocols.

    • Source:[1]

  • Solubility of Amino-Substituted Hydantoins

    • Rajic, Z., et al. (2006).[1][6][7] Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation. Confirms solubility profiles in Ethanol and DMSO for amino-hydantoin analogs.[1]

    • Source:[1]

Sources

Optimization

improving solubility of hydantoin derivatives in aqueous media

Welcome to the Technical Support Center for Hydantoin Derivatives. As a Senior Application Scientist, I've designed this resource to provide you with in-depth technical guidance and practical solutions for a common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Hydantoin Derivatives. As a Senior Application Scientist, I've designed this resource to provide you with in-depth technical guidance and practical solutions for a common challenge encountered in the laboratory: the poor aqueous solubility of hydantoin and its derivatives.

This guide is structured to move from frequently asked questions to detailed troubleshooting protocols, providing not only the "how" but also the "why" behind each experimental choice. Our goal is to empower you with the knowledge to overcome solubility hurdles and advance your research.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the solubility of hydantoin derivatives:

Q1: Why are many hydantoin derivatives poorly soluble in water?

Hydantoin and its derivatives often possess a crystalline structure with strong intermolecular forces, such as hydrogen bonding.[1] The energy required to break these crystal lattice bonds can be greater than the energy released when the molecules interact with water, leading to low aqueous solubility.[2] Furthermore, many derivatives incorporate hydrophobic functional groups, which further limits their interaction with polar water molecules.[3]

Q2: I've observed that the solubility of my hydantoin derivative changes with pH. Why does this happen?

The hydantoin ring contains acidic protons on the nitrogen atoms.[4] Depending on the pH of the aqueous medium, these protons can be donated, resulting in an ionized (deprotonated) form of the molecule. This ionized form is generally more polar and, therefore, more soluble in water than the neutral form.[4] The extent of this pH-dependent solubility varies among different derivatives.[3][4]

Q3: Can I use a co-solvent to improve the solubility of my hydantoin derivative?

Yes, co-solvents are a common and effective strategy.[5] Co-solvents, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6] This makes the solvent system more "like" the solute, facilitating dissolution.

Q4: What are some other common techniques to improve the solubility of hydantoin derivatives?

Besides pH adjustment and co-solvents, other techniques include:

  • Salt Formation: For hydantoin derivatives with ionizable groups, forming a salt can significantly increase solubility.[7][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[9][10]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the solid, which can lead to a faster dissolution rate.[5][11]

  • Solid Dispersions: Dispersing the hydantoin derivative in a hydrophilic polymer matrix can create an amorphous solid dispersion, which typically has higher solubility than the crystalline form.[12][13]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common solubility issues. Each guide includes the underlying principles, step-by-step protocols, and expected outcomes.

Guide 1: Optimizing Solubility through pH Adjustment

Issue: My hydantoin derivative has very low solubility in neutral aqueous buffer (e.g., PBS pH 7.4).

Principle: Many hydantoin derivatives are weak acids and their solubility can be significantly increased by raising the pH of the medium above their pKa.[4] At a higher pH, the molecule deprotonates to form a more soluble anionic species.

Experimental Workflow: pH-Solubility Profiling

G cluster_0 Step 1: Preparation cluster_1 Step 2: Equilibration cluster_2 Step 3: Sample Analysis cluster_3 Step 4: Data Interpretation A Prepare a series of buffers with varying pH (e.g., 2-10) C Add excess solid to each buffer A->C B Accurately weigh excess solid hydantoin derivative B->C D Equilibrate at a constant temperature (e.g., 24-48 hours with shaking) C->D E Filter or centrifuge to remove undissolved solid D->E F Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) E->F G Plot solubility vs. pH F->G H Determine the optimal pH range for desired solubility G->H

Caption: Workflow for determining the pH-solubility profile of a hydantoin derivative.

Detailed Protocol: Shake-Flask Method for pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Sample Preparation: Add an excess amount of the solid hydantoin derivative to a known volume of each buffer in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[14]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to reach equilibrium.[15]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by filtration (using a filter that does not adsorb the compound) or centrifugation.[16]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved hydantoin derivative using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH of the buffer.

Expected Outcome: A plot showing an increase in solubility as the pH increases, particularly above the pKa of the hydantoin derivative. This allows you to identify the minimum pH required to achieve your target concentration.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

Issue: pH adjustment is not a viable option for my experiment (e.g., due to compound stability or experimental constraints), and I still need to increase the solubility of my hydantoin derivative.

Principle: Co-solvents can increase the solubility of non-polar compounds in aqueous solutions by reducing the overall polarity of the solvent system.[6] This is achieved by disrupting the hydrogen bonding network of water and creating a more favorable environment for the hydrophobic solute.

Decision Tree for Co-solvent Selection

G A Start: Low Aqueous Solubility B Is the compound for in vitro or in vivo use? A->B C_in_vitro In Vitro B->C_in_vitro In Vitro D_in_vivo In Vivo B->D_in_vivo In Vivo E Consider a wider range of co-solvents: DMSO, Ethanol, Methanol, Acetonitrile C_in_vitro->E F Prioritize biocompatible co-solvents: PEG 300/400, Propylene Glycol, Glycerol D_in_vivo->F G Screen for solubility in different co-solvent/buffer ratios (e.g., 5%, 10%, 20%) E->G F->G H Evaluate for potential cytotoxicity or interference with the assay G->H I Assess tolerability and potential toxicity at the required concentration G->I J Select the co-solvent system with the best balance of solubility and compatibility H->J I->J

Caption: Decision tree for selecting an appropriate co-solvent system.

Protocol: Screening for Co-solvent Efficacy
  • Co-solvent Selection: Based on your experimental needs (e.g., in vitro vs. in vivo), select a few candidate co-solvents.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your hydantoin derivative in 100% of each selected co-solvent.

  • Kinetic Solubility Assessment:

    • Prepare a series of dilutions of the stock solution into your aqueous buffer to achieve different final co-solvent concentrations (e.g., 1%, 2%, 5%, 10%).

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).

    • For a more quantitative assessment, use nephelometry to measure turbidity.[15][17]

  • Equilibrium Solubility Measurement:

    • Prepare mixtures of your aqueous buffer with different percentages of the co-solvent.

    • Use the shake-flask method described in Guide 1 to determine the equilibrium solubility in each co-solvent/buffer mixture.

  • Data Analysis: Compare the solubility of your hydantoin derivative in the different co-solvent systems to identify the most effective one.

Data Summary Table:

Co-solvent SystemKinetic Solubility (µg/mL)Equilibrium Solubility (µg/mL)Observations
1% DMSO in PBS>100125 ± 8No precipitation observed
5% Ethanol in PBS5065 ± 5Slight precipitation at >50 µg/mL
10% PEG 400 in PBS>200250 ± 15Clear solution

Important Considerations:

  • Compound Stability: Ensure your hydantoin derivative is stable in the chosen co-solvent system over the duration of your experiment. A forced degradation study can be beneficial.[18][19][20]

  • Assay Compatibility: High concentrations of organic solvents can interfere with biological assays. Always run appropriate vehicle controls.

Guide 3: Enhancing Solubility with Cyclodextrin Complexation

Issue: My hydantoin derivative is highly hydrophobic, and neither pH adjustment nor simple co-solvents provide sufficient solubility.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate poorly soluble "guest" molecules, like hydantoin derivatives, forming an inclusion complex that has significantly higher aqueous solubility.[10][21]

Mechanism of Cyclodextrin Encapsulation

G A Hydantoin Derivative (Hydrophobic) D Inclusion Complex (Soluble) A->D Enters hydrophobic cavity B Water C Cyclodextrin C->D

Caption: Encapsulation of a hydrophobic hydantoin derivative by a cyclodextrin.

Protocol: Screening for Optimal Cyclodextrin
  • Cyclodextrin Selection: Common choices include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and safety profiles.[22][23]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

    • Add an excess of the hydantoin derivative to each solution.

    • Equilibrate using the shake-flask method (Guide 1).

    • Filter and quantify the concentration of the dissolved hydantoin derivative.

  • Data Analysis: Plot the solubility of the hydantoin derivative as a function of the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 complex.

Expected Outcome: A phase solubility diagram showing a concentration-dependent increase in the solubility of the hydantoin derivative. This will help you determine the concentration of cyclodextrin needed to achieve your desired drug concentration.

Final Considerations

The choice of solubilization technique will depend on the specific properties of your hydantoin derivative and the requirements of your experiment. It is often beneficial to screen multiple methods to find the most effective and compatible approach. Always ensure that the chosen method does not adversely affect the stability or activity of your compound. For critical applications, it is advisable to perform forced degradation studies to understand the stability of the solubilized compound under various stress conditions.[18][24]

References

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022, October 13). ACS Publications. Retrieved from [Link]

  • Hydantoin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Hydantoin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. (1979, February 20). PubMed. Retrieved from [Link]

  • Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Recent Developments in Hydantoin Chemistry. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023, July 28). National Institutes of Health. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved from [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved from [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018, May 26). MDPI. Retrieved from [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020, June 20). ScienceAsia. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veeprho. Retrieved from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved from [Link]

  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. Retrieved from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Taylor & Francis Online. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). National Institutes of Health. Retrieved from [Link]

  • Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. (n.d.). CD Formulation. Retrieved from [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024, November 12). MDPI. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Analytical Science. Retrieved from [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). Australian Prescriber. Retrieved from [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016, December 12). OAText. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved from [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021, May 27). ACS Publications. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. Retrieved from [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). ResearchGate. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Dimethylamino Group Integrity in Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and preventative strategies to address the common challenge of dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and preventative strategies to address the common challenge of dimethylamino group oxidation during chemical synthesis. Our goal is to equip you with the expert knowledge and practical protocols necessary to ensure the integrity of your target molecules.

Understanding the Challenge: The Vulnerability of the Dimethylamino Group

The dimethylamino group, a tertiary amine, is a common and highly useful functional group in a vast array of organic molecules, including active pharmaceutical ingredients (APIs).[1] However, the lone pair of electrons on the nitrogen atom, which is responsible for its basicity and nucleophilicity, also makes it susceptible to oxidation.[2] This unwanted side reaction can lead to the formation of byproducts, reduce yields, and complicate purification processes.

Common Oxidation Pathways:

The primary and most common oxidation product of a tertiary amine, such as a dimethylamino group, is the corresponding amine N-oxide .[3][4][5] This occurs when an oxygen atom forms a coordinate covalent bond with the nitrogen atom.[6] Mild oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids are known to facilitate this transformation.[3] Even atmospheric oxygen can cause slow oxidation, a process that can be accelerated by light or the presence of metal catalysts.[3][7]

In some cases, further oxidation or rearrangement reactions can occur, leading to more complex product mixtures, including demethylation products.[8]

dot graph "Oxidation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Substrate [label="Molecule with\nDimethylamino Group\n(R-N(CH₃)₂)", fillcolor="#34A853"]; Oxidant [label="[O]\n(e.g., H₂O₂, mCPBA, Air)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-Oxide Byproduct\n(R-N⁺(O⁻)(CH₃)₂)", fillcolor="#EA4335"]; Side_Products [label="Other Degradation\nProducts", style=dashed, fillcolor="#5F6368"];

Substrate -> Product [label="Oxidation"]; Product -> Side_Products [label="Further Reactions", style=dashed]; Oxidant -> Product [style=invis];

{rank=same; Substrate; Oxidant;} } Caption: General oxidation pathway of a dimethylamino group.

Troubleshooting Guide: Diagnosing and Addressing Oxidation Issues

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Q1: My reaction mixture is turning a yellowish or dark color, and TLC/LC-MS analysis shows multiple unexpected spots/peaks. Could this be oxidation?

A1: Yes, discoloration and the appearance of complex mixtures are classic signs of unwanted side reactions, with oxidation being a prime suspect. Tertiary amines, when exposed to air, can slowly oxidize and turn yellowish.[3] The formation of N-oxides and other degradation products will result in multiple spots on a TLC plate or peaks in an LC-MS chromatogram.

  • Immediate Action:

    • Analyze Byproducts: Attempt to characterize the major impurities by mass spectrometry. An increase in mass of 16 amu (atomic mass units) compared to your starting material or product strongly suggests the formation of an N-oxide.

    • Review Reaction Conditions: Check if your reaction is unnecessarily exposed to air or light. Are you using any reagents that could act as oxidants (e.g., certain metal catalysts, peroxides)?

Q2: I'm performing a reaction that is sensitive to nucleophiles, but my dimethylamino group seems to be interfering. How can I temporarily "deactivate" it without causing oxidation?

A2: This is a common problem where the basicity and nucleophilicity of the amine interfere with the desired chemistry. The best approach is to use a protecting group strategy that masks the lone pair. The simplest method is protonation.

  • Immediate Action:

    • Acidification: By adding a non-nucleophilic acid (e.g., HCl, H₂SO₄), you can convert the dimethylamino group into a dimethylammonium salt (R-N⁺H(CH₃)₂).[9] This salt is not nucleophilic and is significantly less prone to oxidation. This is often used to increase the water solubility of amine-containing pharmaceuticals.[9]

    • Solvent Choice: Ensure your reaction solvent is compatible with the ammonium salt. This strategy is highly effective in aqueous or polar protic solvents.

Q3: My yield is consistently lower than expected, even though the reaction appears clean on TLC. Could hidden oxidation be the cause?

A3: It's possible. Some N-oxides can have similar polarities to the parent amine, making them difficult to distinguish on TLC without specific staining techniques.[10] Furthermore, if the oxidation is happening during workup (e.g., exposure to air during extraction and concentration), it might not be apparent during in-process reaction monitoring.

  • Immediate Action:

    • Workup Under Inert Gas: Perform your aqueous workup and solvent removal steps under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.

    • Use Degassed Solvents: Ensure all solvents used in the reaction and workup have been properly degassed to remove dissolved oxygen.[11][12]

Q4: What are the best practices for degassing solvents to prevent oxidation?

A4: For many organic reactions, the presence of dissolved oxygen is more detrimental than trace amounts of water.[13] There are several effective methods for degassing solvents:

  • Freeze-Pump-Thaw: This is the most rigorous and effective method.[13][14] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed to release trapped gases. This cycle is typically repeated three times.[9][13]

  • Sparging (Gas Bubbling): Involves bubbling an inert gas like nitrogen or argon through the solvent for an extended period (e.g., 1 minute per 5 mL) to displace dissolved oxygen.[11][14][15] This is a simpler but less complete method than freeze-pump-thaw.

  • Sonication Under Vacuum: Solvents can be partially degassed by repeated sonication under a light vacuum, followed by backfilling with an inert gas.[1][13]

Preventative Strategies: Proactive Measures for Success

The most effective way to deal with oxidation is to prevent it from happening. This involves two primary approaches: rigorous control of the reaction environment and, when necessary, the use of chemical protecting groups.

Rigorous Environmental Control

Working under an inert atmosphere is crucial when dealing with sensitive compounds.[16] This involves removing air (specifically oxygen and moisture) from the reaction vessel and replacing it with a non-reactive gas, typically nitrogen or argon.[9][17]

dot graph "Workflow_Inert_Atmosphere" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Standard workflow for setting up a reaction under an inert atmosphere.

Experimental Protocol: Setting up an Inert Atmosphere Reaction

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., >100 °C for several hours) or by flame-drying under vacuum to remove adsorbed water.[9]

  • Assembly: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and stir bar) while it is still hot and immediately place it under an inert atmosphere.

  • Purge-and-Refill: Connect the flask to a Schlenk line or a balloon filled with inert gas.[17][18] Evacuate the flask under vacuum to remove the air, and then backfill with nitrogen or argon. Repeat this cycle at least three times to ensure the atmosphere is completely inert.[9]

  • Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[18] Add solid reagents under a positive flow of inert gas.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction (e.g., using a balloon or a bubbler) to prevent air from leaking into the system.

Chemical Protection Strategies

When stringent environmental controls are insufficient or impractical, or when the dimethylamino group's reactivity must be suppressed, a chemical protecting group is the best solution. The ideal protecting group is easily installed, stable to the reaction conditions, and cleanly removed with high yield.

dot graph "Protecting_Group_Logic" { layout=dot; rankdir=LR; node [shape=record, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: The logic of using a protecting group strategy.

Comparison of Protecting Group Strategies for Dimethylamino Groups

StrategyProtection MethodStabilityDeprotection MethodAdvantages & Considerations
Protonation (Ammonium Salt) Treat with 1 equivalent of a non-nucleophilic acid (e.g., HCl, H₂SO₄, TFA).Stable to most neutral and acidic conditions. Unstable to base.Neutralize with a base (e.g., NaHCO₃, Et₃N).Simple, high-yielding, and atom-economical. Requires compatibility with acidic conditions. The resulting salt may have different solubility.[9]
N-Oxide Formation Oxidize with a controlled amount of an oxidant (e.g., H₂O₂, mCPBA).[19][20]Stable to non-reducing conditions (e.g., Grignard reagents, organolithiums, basic hydrolysis). Unstable to reducing agents.Reduce with PPh₃, PCl₃, or catalytic hydrogenation (H₂/Pd).[4][8]Protects against both oxidation (already oxidized) and alkylation. Deprotection is generally clean. Requires an extra redox step.[8]
Borane Complexation Treat with a borane source (e.g., BH₃·THF, BH₃·SMe₂).Stable to air, moisture, and many reagents.[6] Unstable to strong acids and amines.Displace with a different amine (e.g., DABCO) or heat in a protic solvent.[5][12]Excellent for protecting against a wide range of electrophiles. Boranes are sensitive reagents requiring inert atmosphere techniques for handling.[14][21]

Experimental Protocol: Protection as an N-Oxide and Subsequent Deprotection

  • Protection (N-Oxidation):

    • Dissolve the dimethylamino-containing substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane or methanol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA, ~1.1 equiv) portion-wise, monitoring the reaction by TLC.

    • Once the starting material is consumed, quench the reaction with a solution of sodium bisulfite or sodium thiosulfate.

    • Extract the N-oxide product into an organic solvent. The increased polarity often requires a more polar solvent system for extraction and chromatography.

  • Deprotection (Reduction of N-Oxide):

    • Dissolve the purified N-oxide (1.0 equiv) in a solvent such as toluene or THF.

    • Add triphenylphosphine (PPh₃, ~1.2 equiv).

    • Heat the reaction mixture (e.g., to reflux) and monitor the conversion back to the tertiary amine by TLC or LC-MS.

    • Upon completion, cool the reaction and purify by chromatography to remove the triphenylphosphine oxide byproduct.

Analytical Methods for Detection

Monitoring for potential oxidation is a key aspect of process control.

TechniqueApplicationObservations
Thin-Layer Chromatography (TLC) Quick, qualitative monitoring of reaction progress.The N-oxide is typically more polar (lower Rf) than the parent amine. Specific stains can help visualize amines and their oxides.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive detection and identification of products and byproducts.Look for a peak with a mass corresponding to [M+16+H]⁺ for the N-oxide.
Gas Chromatography (GC) Analysis of volatile amines and potential degradation products.Can be used to quantify the loss of the starting amine and the formation of byproducts. Derivatization may be necessary for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of starting material, product, and isolated byproducts.Protons on the methyl groups of the N-oxide will be shifted downfield compared to the parent amine due to the deshielding effect of the N-O bond.

References

  • Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...
  • University of Rochester, Department of Chemistry. How To: Degas Solvents.
  • Sciencemadness.org. (2021, July 6). Protecting groups for tertiary amines.
  • DTIC. MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • University of York, Chemistry Teaching Labs. Degassing solvents.
  • The University of Liverpool Repository.
  • Google Patents. US5668281A - Process for preparing tertiary amine-N-oxide.
  • Wikipedia. Amine oxide.
  • Royal Society of Chemistry. (2025, December 11).
  • Chemistry LibreTexts. (2020, May 30). 20.
  • PMC - NIH.
  • Chemistry LibreTexts. (2022, May 5). 7.
  • Chemistry LibreTexts. (2022, May 6). 1.
  • Kintek Furnace. (2026, February 10). What Methods Are Used To Implement Inert Atmospheres?
  • ResearchGate. Deoxygenation of tertiary amine N-oxides under metal free condition using phenylboronic acid.
  • Chemistry LibreTexts. (2021, July 31). 23.
  • ACS Publications. (2012, May 9).
  • Britannica. (2026, February 19). Amine - Reactions, Synthesis, Properties.
  • Royal Society of Chemistry. (2023, April 28). Efficient degassing and ppm-level oxygen monitoring flow chemistry system.
  • ResearchGate. (2022, July 5).
  • RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Analytical Chemistry.
  • Benchchem. (2S)-1-(Dimethylamino)-2-methylpentan-3-one.
  • Benchchem. An In-depth Technical Guide to the Reactivity of the Dimethylamino Group in Butanones.
  • Physics & Maths Tutor. 4.
  • Science-G
  • UJ Content.
  • ACS Publications. (2023, January 23). Borane-Protecting Strategy for Hydrosilylation of Phosphorus-Containing Olefins | ACS Omega.
  • Bryan Research & Engineering, LLC.

Sources

Optimization

Technical Support Center: Thermal Stability of Imidazolidine-2,4-Diones

[1] Welcome to the Advanced Thermal Analysis Support Hub. Current Topic: Thermal degradation, kinetic modeling, and stability profiling of Imidazolidine-2,4-dione (Hydantoin) derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Thermal Analysis Support Hub. Current Topic: Thermal degradation, kinetic modeling, and stability profiling of Imidazolidine-2,4-dione (Hydantoin) derivatives.

Introduction: The Stability Paradox

Researchers working with imidazolidine-2,4-diones (e.g., Phenytoin, Nitrofurantoin derivatives) often encounter a "stability paradox." These heterocyclic rings are generally robust against hydrolysis at neutral pH but exhibit complex volatility and decomposition behaviors under thermal stress.[1]

This guide addresses the three most common support tickets we receive:

  • Signal Interpretation: Distinguishing sublimation from true chemical degradation.

  • Kinetic Modeling: Why standard Arrhenius models fail for these derivatives.

  • Mechanistic Insight: Identifying toxic evolved gases (Isocyanates/HCN).

Module 1: Troubleshooting TGA/DSC Anomalies

Issue: “My TGA curve shows significant weight loss (


) well below the predicted decomposition temperature (

). Is my sample wet or degrading?”

Diagnosis: Hydantoin derivatives, particularly 5,5-disubstituted variants like Phenytoin, possess high melting points but also significant vapor pressure. The weight loss is likely sublimation or solvate desolvation , not bond-breaking decomposition.

The "Pinhole" Validation Protocol

To distinguish physical phase transitions from chemical degradation, you must alter the vapor pressure equilibrium surrounding the sample.

Step-by-Step Protocol:

  • Run A (Open Pan): Load 5–10 mg of sample into a standard open alumina/platinum pan. Ramp

    
     under 
    
    
    
    .
  • Run B (Pinhole Pan): Load the same mass into a hermetically sealed aluminum pan. Pierce the lid with a laser or a fine needle (

    
     hole). Ramp 
    
    
    
    under
    
    
    .
  • Run C (Hermetic Pan): Sealed completely (for DSC only, to observe melting without mass loss interference).

Data Interpretation:

Observation (Run B vs. Run A) Diagnosis Action

|


 shifts significantly higher (

)
| Sublimation. The pinhole created a "self-generated atmosphere," suppressing vaporization. | Use hermetic pans for

determination. Calculate

using Langmuir equations. | |

remains identical
| Decomposition. Chemical bond breaking is independent of vapor pressure (mostly). | Proceed to Kinetic Analysis (Module 2). | | Early peak disappears completely | Solvate/Moisture. The volatile solvent was trapped or the "weight loss" was actually surface desorption. | Pre-dry sample at

and re-run. |
Visual Troubleshooting Workflow

TGA_Troubleshooting Start Symptom: Early TGA Weight Loss Step1 Perform Pinhole Pan Test (Self-Generated Atmosphere) Start->Step1 Decision Does Onset Temp Shift? Step1->Decision Sublimation Diagnosis: Sublimation (Physical Change) Decision->Sublimation Yes (Shift > 30°C) Decomp Diagnosis: Decomposition (Chemical Change) Decision->Decomp No Shift Solvate Diagnosis: Solvate/Hydrate Decision->Solvate Step Disappears Action1 Calculate Enthalpy of Sublimation Sublimation->Action1 Action2 Analyze Evolved Gas (TGA-FTIR) Check for Isocyanates Decomp->Action2

Caption: Decision tree for distinguishing sublimation from chemical decomposition in hydantoin derivatives using variable-pressure TGA.

Module 2: Kinetic Analysis & Shelf-Life Prediction

Issue: “The Kissinger plot is non-linear, and my shelf-life predictions (


) are failing stability tests.”

Technical Insight: Hydantoin degradation is rarely a single-step reaction. It often involves competitive pathways:

  • Ring Cleavage (Hydrolysis/Pyrolysis)

  • Oxidative attack at C5 (if air is present)

  • Polymerization of degradation products

Using single-heating-rate methods (like Kissinger) averages these steps into a meaningless


 (Activation Energy). You must  use Model-Free Isoconversional Methods.
Recommended Protocol: Flynn-Wall-Ozawa (FWO)

This method calculates


 as a function of conversion (

), allowing you to detect if the reaction mechanism changes as the sample degrades.

Experimental Setup:

  • Perform TGA at four distinct heating rates (

    
    ): 2, 5, 10, and 
    
    
    
    .
  • Extract the temperature

    
     at specific conversion levels (
    
    
    
    ).
  • Plot

    
     vs 
    
    
    
    for each
    
    
    .

Data Analysis Table:

MethodApplicability to HydantoinsProsCons
Kissinger Low Fast, simple.Assumes single-step mechanism (invalid for most hydantoins).
Flynn-Wall-Ozawa (FWO) High Detects multi-step mechanisms (varying

).
Requires precise temperature calibration.
Friedman Very High No approximations; highly accurate for autocatalytic steps.Sensitive to signal noise in differential data.

Critical Check: If


 varies by more than 10% across the conversion range (

), you cannot use a single rate constant (

) for shelf-life prediction. You must model the shelf-life based on the initial degradation step (

).
Module 3: Mechanistic Elucidation (Degradation Pathways)

Issue: “What toxic gases are evolving? I see peaks in the FTIR but cannot identify them.”

Mechanism: The thermal degradation of imidazolidine-2,4-dione is dominated by the cleavage of the hydantoin ring. Unlike hydrolysis (which yields hydantoic acid), thermal pyrolysis typically proceeds via a Retro-Bucherer-Bergs type fragmentation or direct isocyanate elimination.

Key Evolved Gases (TGA-FTIR Signatures):

  • Isocyanates (

    
    ):  Strong doublet around 
    
    
    
    . Critical safety hazard.
  • Ammonia (

    
    ):  Sharp peaks at 
    
    
    
    and
    
    
    .
  • Carbon Dioxide (

    
    ):  Strong doublet at 
    
    
    
    .
  • HCN (Hydrogen Cyanide): Weak band at

    
     (often obscured).
    
Degradation Pathway Diagram

Hydantoin_Degradation Hydantoin Imidazolidine-2,4-dione (Parent) Transition Transition State (Ring Strain) Hydantoin->Transition  Heat (>200°C)   Isocyanate Isocyanate (R-N=C=O) [Toxic] Transition->Isocyanate  Path A (Major)   AminoAcid Amino Acid Residue (Solid Char) Transition->AminoAcid  Path A   CO2 CO2 + NH3 Transition->CO2  Path B (Minor)   Amine Substituted Amine Transition->Amine  Path B  

Caption: Primary thermal degradation pathways of hydantoin derivatives.[1][2] Path A (Isocyanate formation) is the dominant route during dry thermal stress.

References
  • Glass, B. D., et al. (2002). "Thermal stability of the anticonvulsant drug phenytoin in solid state and encapsulated in titania matrix." Journal of Thermal Analysis and Calorimetry.

  • Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta.

  • Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry.

  • BenchChem Support. (2025). "Stability of the imidazolidine-2,4-dione ring under various reaction conditions." BenchChem Technical Notes.

  • EAG Laboratories. (2019). "Thermogravimetric Analysis - TGA–FTIR: Outgassing investigation of nitrogen-containing polymers." EAG Technical Notes.

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of Chiral Hydantoin Derivatives

Welcome to the technical support center for the enantiomeric resolution of chiral hydantoin derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of chiral hydantoin derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of these vital chiral compounds. The hydantoin ring is a key heterocyclic scaffold in medicinal chemistry, forming the core of numerous anticonvulsant, antitumor, and antiviral agents.[1][2] Given that the biological activity of these compounds is often enantiomer-specific, achieving high enantiomeric purity is a critical step in their development.

This resource provides in-depth, field-tested insights into the most common challenges encountered during the resolution process. It is structured in a practical question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Decision-Making Workflow for Resolution Method Selection

Choosing the appropriate resolution strategy is the first critical step. The decision depends on the scale of the separation, the inherent properties of the hydantoin derivative (e.g., presence of acidic/basic handles), and available resources.

G start Racemic Hydantoin Derivative check_functional_group Acidic or Basic Functional Group? start->check_functional_group hplc_screening Analytical or Small-Scale Preparative? check_functional_group->hplc_screening No diastereomeric_cryst Diastereomeric Crystallization check_functional_group->diastereomeric_cryst Yes chiral_hplc Chiral HPLC hplc_screening->chiral_hplc Yes check_enzyme Known Enzyme Substrate? hplc_screening->check_enzyme No (Large-Scale) end_resolved Enantiopure Hydantoin chiral_hplc->end_resolved diastereomeric_cryst->end_resolved enzymatic_resolution Enzymatic Resolution enzymatic_resolution->end_resolved check_enzyme->chiral_hplc No check_enzyme->enzymatic_resolution Yes

Caption: Decision tree for selecting a primary resolution method.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for both analytical and preparative-scale separation of hydantoin enantiomers.[3] The separation relies on the differential, transient formation of diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[4]

Troubleshooting & FAQs

Q1: Why am I seeing no separation (co-elution) of my hydantoin enantiomers?

A1: Co-elution is typically a problem of insufficient interaction or a lack of stereochemical difference in the interactions between your analyte and the CSP.

  • Causality: The fundamental principle of chiral recognition on a CSP involves a "three-point interaction" model (though other models exist). If the analyte cannot form a stable, transient diastereomeric complex with the CSP, no separation will occur. This can be due to a mismatch between the analyte's functional groups and the interactive sites on the CSP (e.g., hydrogen bond donors/acceptors, π-systems, steric hindrance sites).

  • Troubleshooting Steps:

    • Confirm CSP Suitability: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a wide range of hydantoin derivatives.[1][4] Columns like Chiralpak® AD, Chiralcel® OD, and their immobilized equivalents are excellent starting points.[1][4] Bulky, electron-rich substituents at the C5 position of the hydantoin ring often enhance stereoselective interactions.[1]

    • Optimize the Mobile Phase: For normal-phase chromatography, the mobile phase (typically hexane/alcohol mixtures) is crucial. The alcohol (e.g., isopropanol, ethanol) acts as a polar modifier.

      • Too much alcohol: Reduces retention and can disrupt the necessary hydrogen bonding interactions with the CSP, leading to co-elution. Try decreasing the alcohol percentage (e.g., from 20% to 10%).

      • Incorrect alcohol: The structure of the alcohol modifier can influence selectivity.[4] If isopropanol (2-PrOH) fails, try ethanol (EtOH) or another alcohol.

    • Switch Separation Mode: If normal-phase fails, consider reversed-phase or polar organic modes if you are using a robust, immobilized CSP.

Q2: My peak shape is poor (severe tailing or fronting). What's causing this?

A2: Poor peak shape often points to secondary, non-ideal interactions or issues with the chromatographic system itself.

  • Causality: Peak tailing can result from analyte interaction with active sites on the silica support (if not perfectly end-capped), overloading of the column, or slow kinetics of association/dissociation with the CSP. Peak fronting is less common but can indicate column overload or a problem with the column bed.

  • Troubleshooting Steps:

    • Reduce Sample Load: Inject a smaller mass of your sample. Overloading the column is a common cause of peak distortion.

    • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause significant peak distortion.

    • Add a Mobile Phase Additive: For basic or acidic hydantoins, adding a small amount of an acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additive (typically 0.1%) can suppress unwanted ionic interactions with the silica backbone and improve peak shape.

    • Adjust Temperature: Lowering the column temperature can sometimes improve peak shape and resolution by enhancing the stability of the diastereomeric complexes, although it will increase analysis time.

Q3: My resolution is inconsistent between runs. What should I check?

A3: Inconsistent resolution is a sign of an unstable chromatographic system.

  • Causality: Chiral separations are highly sensitive to minor changes in mobile phase composition, temperature, and column equilibration. The persistence of mobile phase additives from previous runs can also alter the stationary phase's surface chemistry, an issue known as the "additive memory effect".[5]

  • Troubleshooting Steps:

    • Ensure Column Equilibration: Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. If you are using additives, the equilibration time may need to be longer.

    • Precise Mobile Phase Preparation: Prepare fresh mobile phase for each run sequence. Be meticulous with measurements, as even small variations in the percentage of the polar modifier can significantly impact retention and resolution.

    • Use a Column Thermostat: Maintain a constant column temperature. Fluctuations in ambient temperature can cause retention time shifts and changes in resolution.

    • Dedicated Columns: If possible, dedicate a specific chiral column to a particular method (especially if it uses additives) to avoid memory effects.[5]

Data & Protocols

Table 1: Common Chiral Stationary Phases for Hydantoin Resolution

Chiral Stationary Phase (CSP) Common Mobile Phase System Typical Hydantoin Structural Features
Chiralpak® AD / Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane / 2-Propanol (90:10 to 80:20 v/v) Broadly applicable, very effective for many 3,5-disubstituted hydantoins.[1][4]
Chiralcel® OD / Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane / 2-Propanol (90:10 to 80:20 v/v) Complements Chiralpak AD; shows different selectivity. Good for hydantoins with aromatic groups.[1]

| Immobilized CSPs (e.g., Chiralpak IA, IB, IC) | Expanded solvent compatibility (e.g., DCM, MTBE, EtOAc) | Robust phases allowing for a wider range of solvents, which can be used to "fine-tune" selectivity.[4][6] |

Section 2: Enzymatic Resolution

Enzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to resolve a racemate. For hydantoins, this typically involves the use of hydantoinases and carbamoylases in a process known as the "Hydantoinase Process".[7][8]

Workflow for Enzymatic Resolution

G start D,L-Hydantoin hydantoinase Hydantoinase (Enantioselective) start->hydantoinase d_n_carbamoyl D-N-Carbamoyl- Amino Acid hydantoinase->d_n_carbamoyl D-enantiomer hydrolyzed l_hydantoin L-Hydantoin (Unreacted) hydantoinase->l_hydantoin L-enantiomer remains racemase Hydantoin Racemase (Optional, for DKR) racemase->start carbamoylase D-Carbamoylase d_n_carbamoyl->carbamoylase l_hydantoin->racemase separation Separation (e.g., Extraction) l_hydantoin->separation d_amino_acid D-Amino Acid (Product) carbamoylase->d_amino_acid d_amino_acid->separation end_l L-Hydantoin separation->end_l end_d D-Amino Acid separation->end_d

Caption: The Hydantoinase process for dynamic kinetic resolution (DKR).

Troubleshooting & FAQs

Q1: My enzymatic reaction is very slow or shows no conversion. What are the likely causes?

A1: Low or no enzyme activity can stem from several factors, including incorrect reaction conditions, enzyme inhibition, or poor substrate solubility.

  • Causality: Enzymes have optimal pH and temperature ranges for their activity. Deviation from these conditions can lead to misfolding and loss of function. Hydantoinases are often metalloenzymes, and the absence of necessary metal cofactors (like Mn²⁺ or Co²⁺) can render them inactive.[8][9]

  • Troubleshooting Steps:

    • Verify pH and Temperature: Ensure the reaction buffer pH is within the optimal range for your specific hydantoinase (often slightly alkaline, pH 7-9).[8][10] The optimal temperature for many microbial hydantoinases is between 40-60 °C.[8][11]

    • Check for Cofactors: Consult the literature for your specific enzyme. If it's a metalloenzyme, ensure the required metal salt (e.g., CoCl₂) is present in the buffer at the correct concentration (e.g., 1 mM).[8]

    • Address Substrate Solubility: Many hydantoin derivatives have poor aqueous solubility. This can be a rate-limiting factor. Consider adding a water-miscible co-solvent (e.g., DMSO, methanol), but be cautious as high concentrations can denature the enzyme. Test co-solvent tolerance in small-scale experiments first.

    • Rule out Substrate/Product Inhibition: High concentrations of the substrate or the N-carbamoyl-amino acid product can sometimes inhibit the enzyme. Try running the reaction at a lower initial substrate concentration.

Q2: The enantiomeric excess (e.e.) of my product is lower than expected. How can I improve it?

A2: Low e.e. in a kinetic resolution means either the enzyme's selectivity is not high enough, or the unreacted substrate is racemizing under the reaction conditions.

  • Causality: The success of a kinetic resolution depends on a large difference in the rate of reaction for the two enantiomers. If the enzyme has some activity towards the "wrong" enantiomer, the e.e. of the product will be compromised. Alternatively, if the starting hydantoin racemizes spontaneously under the reaction conditions (e.g., alkaline pH), it can lead to a dynamic kinetic resolution (DKR), but if not perfectly efficient, it can lower the e.e. of the remaining substrate.[7]

  • Troubleshooting Steps:

    • Stop the Reaction at ~50% Conversion: In a classic kinetic resolution, the highest e.e. for both the product and the remaining substrate is achieved at or near 50% conversion. Monitor the reaction progress carefully (e.g., by TLC or HPLC) and quench it at the optimal point.

    • Enzyme Screening: Not all hydantoinases are created equal. Some are D-selective, while others are L-selective.[12] If one enzyme gives poor selectivity, screen other commercially available hydantoinases or explore directed evolution to improve enantioselectivity.[12]

    • Control pH: While some racemization is desirable for a DKR process, uncontrolled chemical racemization can be detrimental.[11][13] If you are aiming for a classic kinetic resolution, you may need to run the reaction at a more neutral pH to minimize background racemization, even if it slightly reduces the enzyme's activity.

Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution
  • Enzyme Preparation: Prepare a solution of the hydantoinase enzyme in the appropriate buffer (e.g., 100 mM phosphate or borate buffer, pH 8.0) containing any necessary cofactors (e.g., 1 mM CoCl₂).

  • Reaction Setup: In a temperature-controlled vessel (e.g., 50 °C), dissolve the racemic hydantoin substrate in the buffer. If solubility is an issue, a minimal amount of co-solvent may be added.

  • Initiation: Add the enzyme solution to the substrate solution to initiate the reaction. The final substrate concentration is typically in the range of 10-50 mM.

  • Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Quench the enzyme activity immediately (e.g., by adding acid or a water-miscible organic solvent like acetonitrile). Analyze the aliquot by chiral HPLC to determine the conversion percentage and the e.e. of the substrate and product.

  • Workup: Once the desired conversion (typically ~50%) is reached, stop the reaction. Adjust the pH to separate the product from the unreacted substrate. For example, acidifying the mixture may precipitate the N-carbamoyl-amino acid product, which can be collected by filtration, while the unreacted hydantoin remains in solution.

Section 3: Diastereomeric Crystallization

This classical resolution technique is particularly useful for hydantoin derivatives that contain an acidic (e.g., a carboxylic acid) or basic (e.g., an amine) functional group. It involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different solubilities.[14][15]

Troubleshooting & FAQs

Q1: I've mixed my racemic hydantoin with the resolving agent, but no crystals are forming.

A1: Crystal formation is a delicate thermodynamic process requiring supersaturation. Failure to crystallize is often a solvent or concentration issue.

  • Causality: For crystallization to occur, the concentration of one of the diastereomeric salts must exceed its solubility limit in the chosen solvent, creating a supersaturated solution. If the solvent is too good (salts are too soluble) or if the concentration is too low, crystallization will not happen.

  • Troubleshooting Steps:

    • Solvent Screening: This is the most critical step. The ideal solvent is one in which both diastereomeric salts are sparingly soluble, but one is significantly less soluble than the other. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).

    • Increase Concentration: Slowly evaporate the solvent from the solution to increase the concentration of the salts and induce crystallization.

    • Cooling: Slowly cool the solution. Solubility typically decreases with temperature, which can help achieve supersaturation. Avoid crash-cooling, as this can lead to the precipitation of both diastereomers.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single seed crystal to the supersaturated solution to initiate crystallization.

Q2: The diastereomeric purity of my crystallized salt is low. How can I improve it?

A2: Low diastereomeric excess (%de) indicates that the solubility difference between the two salts is not large enough in the chosen solvent system, or the crystallization was performed too quickly.

  • Causality: The final purity of the crystallized salt is a function of the solubility ratio of the two diastereomers and the thermodynamic equilibrium of the system. If the solubilities are very similar, achieving high purity in a single step is difficult.[16]

  • Troubleshooting Steps:

    • Recrystallization: The most straightforward approach is to recrystallize the enriched diastereomeric salt. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. Each recrystallization step should increase the diastereomeric purity.

    • Optimize Resolving Agent Stoichiometry: While a 1:1 ratio of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial.[14][17] This changes the equilibrium and can sometimes lead to higher purity crystals.

    • Explore Different Resolving Agents: The choice of resolving agent is crucial. The structural "match" between the hydantoin and the resolving agent determines the solubility difference of the resulting salts. If one agent (e.g., (R)-(-)-mandelic acid) gives poor results, try another with a different structure (e.g., (+)-tartaric acid or (S)-(-)-α-methylbenzylamine).[14][17][18]

Q3: How do I recover my enantiomerically pure hydantoin from the salt?

A3: Recovery involves breaking the ionic bond of the diastereomeric salt and separating the now-chiral hydantoin from the resolving agent.

  • Causality: The salt is held together by an acid-base interaction. Neutralizing this interaction will liberate the free hydantoin and the resolving agent.

  • Protocol for Recovery:

    • Dissolution: Dissolve the pure diastereomeric salt in water or an appropriate solvent.

    • Neutralization: Add a base (e.g., 1M NaOH) if your hydantoin is the acidic component, or an acid (e.g., 1M HCl) if your hydantoin is the basic component, until the salt is fully dissociated (monitor with pH paper).[19]

    • Extraction: Extract your liberated hydantoin enantiomer into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The resolving agent will typically remain in the aqueous layer.

    • Isolation: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield your pure enantiomer. The resolving agent can often be recovered from the aqueous layer by adjusting the pH and performing another extraction.[19]

References

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. (2022). MDPI. Available from: [Link]

  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary. (2002). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Toward a cell-free hydantoinase process: screening for expression optimization and one-step purification as well as immobilization of hydantoinase and carbamoylase. (2017). AMB Express. Available from: [Link]

  • l-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process: Improvement and Comparison with a Free Protein System. (2017). MDPI. Available from: [Link]

  • Inverting enantioselectivity by directed evolution of hydantoinase for improved production of L-methionine. (1999). Nature Biotechnology. Available from: [Link]

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. (n.d.). ACS Omega. Available from: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available from: [Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2022). The Journal of Organic Chemistry. Available from: [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. (2023). Organic Process Research & Development. Available from: [Link]

  • Mechanism of hydantoinase-catalyzed reaction. (n.d.). ResearchGate. Available from: [Link]

  • Complete conversion of D,L-5-monosubstituted hydantoins with a low velocity of chemical racemization into D-amino acids using whole cells of recombinant Escherichia coli. (2002). Biotechnology Progress. Available from: [Link]

  • Crystallization-induced diastereomer transformation of thiohydantoin derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. (n.d.). Frontiers in Catalysis. Available from: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023). Advances in Engineering. Available from: [Link]

  • Enhanced hydantoin-hydrolyzing enzyme activity in an Agrobacterium tumefaciens strain with two distinct N-carbamoylases. (n.d.). ResearchGate. Available from: [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. Available from: [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. (2021). Molecules. Available from: [Link]

  • Diastereomeric recrystallization. (n.d.). Wikipedia. Available from: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). CrystEngComm. Available from: [Link]

  • Chiral Quaternary Ammonium Salt‐Catalyzed Enantioselective Addition Reactions of Hydantoins. (2024). Chemistry – A European Journal. Available from: [Link]

  • Reaction mechanism for the conversion of 5-monosubstituted hydantoins to enantiomerically pure L-amino acids. (1995). Annals of the New York Academy of Sciences. Available from: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). Chromatography Online. Available from: [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Available from: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Tetrahedron: Asymmetry. Available from: [Link]

  • Chemical synthesis of C-5-monosubstituted hydantoins by... (n.d.). ResearchGate. Available from: [Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (2023). ResearchGate. Available from: [Link]

  • Dynamic kinetic resolution of bis-aryl succinic anhydrides: enantioselective synthesis of densely functionalised γ-butyrolactones. (n.d.). Chemical Communications. Available from: [Link]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]

Sources

Optimization

minimizing by-products in N-aryl hydantoin formation

Technical Support Center: N-Aryl Hydantoin Synthesis System Status: Operational | Topic ID: HYD-ARYL-OPT | Priority: High[1] Welcome to the Hydantoin Synthesis Optimization Hub User Profile: Senior Research Chemist / Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Aryl Hydantoin Synthesis System Status: Operational | Topic ID: HYD-ARYL-OPT | Priority: High[1]

Welcome to the Hydantoin Synthesis Optimization Hub

User Profile: Senior Research Chemist / Process Development Scientist Objective: Minimize by-products (ureido acids, symmetric ureas, regioisomers) during N-aryl hydantoin formation.

This guide is not a textbook; it is a diagnostic tool designed to resolve experimental failures in real-time. It prioritizes the Two-Step Isocyanate Method (Edman-type cyclization) and the Bucherer-Bergs Reaction , as these are the industry standards for N-aryl derivatives.[1]

Module 1: The Chemistry of Failure (Diagnostic Pathways)[1]

Before troubleshooting, you must identify where your reaction diverted from the productive pathway.

The "Danger Zones" in N-Aryl Hydantoin Formation:

  • The Urea Trap (Zone A): Aryl isocyanates are moisture-sensitive.[1] Water competes with the amine, forming unstable carbamic acids that decarboxylate to anilines, which then react with remaining isocyanate to form symmetric diaryl ureas (insoluble white solids).[1]

  • The Cyclization Stall (Zone B): The intermediate ureido acid (hydantoic acid) often precipitates and fails to ring-close. This is common with electron-deficient aryl groups which reduce the nucleophilicity of the nitrogen.

  • The Hydrolytic Reversion (Zone C): Under strongly basic conditions (or prolonged acidic reflux), the formed hydantoin ring can hydrolyze back to the ureido acid.

HydantoinFailurePathways cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization Start Amino Acid/Ester + Aryl Isocyanate Moisture Trace H2O Start->Moisture Competes Ureido Intermediate: N-Aryl Ureido Acid Start->Ureido Nucleophilic Attack SymUrea BY-PRODUCT: Symmetric Diaryl Urea (Insoluble Solid) Moisture->SymUrea Decarboxylation + Dimerization AcidHeat Acid/Heat (HCl/TFA) Ureido->AcidHeat Hydantoin TARGET: N-Aryl Hydantoin AcidHeat->Hydantoin -H2O (Cyclization) Hydrolysis BY-PRODUCT: Ring Opening (Reversion) Hydantoin->Hydrolysis Prolonged Reflux or High pH Hydrolysis->Ureido Equilibrium

Figure 1: Mechanistic divergence in N-aryl hydantoin synthesis.[1] Note the critical competition between product formation and urea dimerization in Step 1.

Module 2: Troubleshooting Guide (Symptom-Based)

Select the "Ticket" that matches your observation.

Ticket #101: "My product is contaminated with a high-melting, insoluble white solid."[1]
  • Diagnosis: Symmetric Diaryl Urea formation.

  • Root Cause: Moisture ingress during the isocyanate addition step. Aryl isocyanates react faster with water than with sterically hindered amino acids.

  • Immediate Fix:

    • Filter the hot reaction mixture (if using ethanol/methanol). The urea by-product is often much less soluble than the ureido acid or hydantoin.

    • Recrystallize from Ethanol/Water.[2] Ureas are notoriously difficult to remove; chromatography is often required if filtration fails.

  • Prevention:

    • Dry solvents (DCM or THF) over molecular sieves.[1]

    • Add the isocyanate slowly (dropwise) at 0°C to suppress the kinetic advantage of water.

    • Use a 5-10% excess of the amino acid, not the isocyanate.

Ticket #102: "I isolated a solid, but NMR shows no ring closure (Ureido Acid persists)."
  • Diagnosis: "The Cyclization Stall."

  • Root Cause: The aryl group withdraws electrons from the nitrogen (N1), reducing its nucleophilicity. Standard mild acid conditions (e.g., acetic acid) are insufficient to drive the dehydration.

  • Immediate Fix:

    • Method A (Acidic): Reflux the ureido acid in 6M HCl for 2–4 hours. If solubility is an issue, use a mixture of Ethanol/HCl (1:1).[1]

    • Method B (Base-Mediated): If the acid method fails, switch to the "Base-then-Acid" approach.[1] Heat with 10% KOH (causes rapid cyclization), then acidify to precipitate. Warning: Risk of racemization (see Ticket #104).[1]

Ticket #103: "My yield is low, and I see multiple spots on TLC (Bucherer-Bergs)."
  • Diagnosis: Polymerization or Cyanide degradation.

  • Root Cause:

    • pH Drift: If pH drops < 8, polymerization of cyanides occurs. If pH > 10, the hydantoin ring hydrolyzes.

    • Stoichiometry: Excess cyanide leads to over-alkylation or side reactions.

  • Immediate Fix:

    • Maintain a strict ratio of Ketone (1) : Cyanide (2) : Carbonate (4) .[1]

    • Add Ammonium Carbonate in excess to act as a buffer (maintains pH ~9).[1]

    • Ultrasonication: Apply ultrasound (35-50 kHz) at 60°C.[1] This has been proven to suppress polymerization and accelerate the rate-determining step.

Ticket #104: "My chiral center has racemized."
  • Diagnosis: Base-catalyzed enolization.[1]

  • Root Cause: Hydantoins with a proton at C5 (derived from amino acids) are prone to racemization via enolization, especially under basic conditions (NaOH/KOH) or high thermal stress.[1]

  • Prevention:

    • Avoid the Bucherer-Bergs reaction (it is inherently non-stereoselective).[1]

    • Use the Two-Step Acid Cyclization (Protocol A below).[1] Acidic conditions preserve chirality significantly better than basic ones.

    • Avoid "one-pot" base procedures. Isolate the ureido acid, then cyclize with HCl/TFA.

Module 3: Optimized Protocols (The Gold Standards)

These protocols are designed to minimize the by-products discussed above.

Protocol A: Regioselective N-Aryl Hydantoin Synthesis (Two-Step)

Best for: Creating N1-aryl hydantoins with high purity and retention of chirality.[1]

Step 1: Formation of Ureido Acid (The Clean Approach)

  • Dissolve Amino Acid (1.0 equiv) in 1N NaOH (1.1 equiv) and water (0.5 M concentration).

  • Cool to 0°C.

  • Dissolve Aryl Isocyanate (1.0 equiv) in a minimal amount of dry THF or Dioxane.

  • Add Isocyanate solution dropwise over 30 mins. Crucial: Keep cold to minimize hydrolysis.

  • Stir at RT for 2 hours.

  • Workup: Extract with Ether (removes unreacted isocyanate and symmetric urea by-product). The product remains in the aqueous phase.

  • Acidify aqueous phase with conc. HCl to pH 2. The N-aryl ureido acid will precipitate. Filter and dry.

Step 2: Cyclization (The "Hard" Close)

  • Suspend dried ureido acid in 6M HCl (or Ethanol/HCl 1:1 mix).

  • Reflux (90-100°C) for 2–4 hours. Monitor by TLC (ureido acids are more polar than hydantoins).[1]

  • Cool to 0°C. The N-aryl hydantoin usually precipitates as a crystalline solid.

  • Purification: Recrystallize from EtOH/Water.

Protocol B: The "Intensified" Bucherer-Bergs

Best for: 5,5-disubstituted hydantoins (where racemization is not an issue).[1]

ParameterStandard ConditionOptimized Condition Reason
Solvent Ethanol/Water (1:[1]1)50% EtOH (aq) + Ultrasound Improves mass transfer; reduces reaction time.[1]
Reagents KCN, (NH4)2CO3NaCN, (NH4)2CO3 (Excess) Ammonium carbonate buffers pH to prevent side reactions.[1][2]
Temperature 60-70°C80-100°C (Sealed Tube) High pressure keeps NH3/CO2 in solution, driving equilibrium.[1]
Time 24-48 Hours1-4 Hours Reduces thermal degradation of unstable intermediates.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Why is N3-arylation harder to achieve directly than N1-arylation? A: Direct synthesis from urea derivatives usually places the aryl group on N1 (derived from the isocyanate nitrogen).[1] N3-arylation typically requires post-synthetic modification (e.g., Copper-catalyzed coupling with aryl boronic acids or diaryliodonium salts) because the N3 proton is more acidic (pKa ~9-10) but sterically hindered by the C2/C4 carbonyls.[1]

Q: Can I use microwave irradiation? A: Yes. Microwave irradiation is highly recommended for the cyclization step (Step 2 in Protocol A). It can reduce reaction times from hours to minutes (e.g., 150°C for 10 min in acetic acid), which significantly reduces thermal degradation by-products.[1]

Q: My ureido acid won't cyclize even with HCl. What now? A: Use a dehydrating agent. Carbonyldiimidazole (CDI) or EDC/NHS in dry solvent can activate the carboxylic acid, facilitating attack by the urea nitrogen. This is a "chemical" cyclization rather than a thermal one and works well for stubborn substrates.

References

  • Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] [1]

    • Foundational text on hydantoin synthesis and hydrolysis mechanisms.
  • Konert, L., & Colacino, E. (2017).[1] "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 117(23), 13757–13809.[1] [1]

    • Covers modern green chemistry approaches and ultrasonic
  • Beller, M., et al. (2013). "Complementary regioselectivity in the synthesis of iminohydantoins." Organic & Biomolecular Chemistry, 11, 721-725.[1]

    • Details the regioselectivity differences between N-aryl and N-alkyl substr
  • Kaválek, J., et al. (1986).[4] "Base catalyzed cyclization of substituted esters of hydantoic acids."[4] Collection of Czechoslovak Chemical Communications, 51, 375-390.[1][4]

    • Kinetics of the cycliz
  • Nieuwland, P., et al. (2021). "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 32, 1897–1910.[5]

    • Flow chemistry and high-pressure optimiz

Sources

Troubleshooting

Technical Support Center: Stability of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

Welcome to the technical support center for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will address common challenges related to the stability of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione at varying pH levels, offering practical solutions and the scientific rationale behind them.

Foundational Overview: The Chemistry of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione belongs to the hydantoin class of compounds. The stability of the imidazolidine-2,4-dione ring is a critical factor in its handling, formulation, and analysis. The ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of various degradation products. The presence of the electron-donating dimethylamino group on the N-phenyl substituent can influence the electronic properties and, consequently, the reactivity of the hydantoin ring.

Troubleshooting Guide: Experimental Challenges and Solutions

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: I am observing significant degradation of my compound during aqueous workup after a reaction. What is causing this and how can I minimize it?

A1: The imidazolidine-2,4-dione ring is susceptible to hydrolysis, which is catalyzed by both acids and bases.[1] During a typical aqueous workup, exposure to even mild acidic or basic conditions can initiate ring opening.

Causality:

  • Acid-Catalyzed Hydrolysis: Protonation of a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of an amide bond and the formation of a hydantoic acid intermediate.[1][2][3]

  • Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbons, leading to a similar ring-opening to form a hydantoate salt.[1]

Troubleshooting Strategies:

  • Maintain Neutral pH: If possible, perform the workup using neutral water or a buffered solution (pH 7.0-7.5).

  • Temperature Control: Conduct the workup at a reduced temperature (0-5 °C) to decrease the rate of hydrolysis.[1]

  • Minimize Exposure Time: Limit the duration of contact between your compound and the aqueous phase.

  • Use of Organic Solvents: If your compound is sufficiently soluble in organic solvents, consider an anhydrous workup or extraction with a non-polar organic solvent to minimize contact with water.

Q2: My purified compound is degrading upon storage, even in a solid state. What could be the reason?

A2: While solid-state stability is generally higher than in solution, degradation can still occur due to residual moisture, exposure to light, or atmospheric oxygen.

Causality:

  • Hydrolysis: Hygroscopic compounds can absorb atmospheric moisture, which can lead to slow hydrolysis over time.[4]

  • Oxidation: The C5 position of the imidazolidine-2,4-dione ring can be susceptible to oxidation, potentially forming 5-hydroxyhydantoin derivatives.[1] The electron-rich dimethylamino phenyl group may also be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

Troubleshooting Strategies:

  • Drying: Ensure the compound is thoroughly dried under vacuum to remove any residual solvent or water.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.[1]

  • Light Protection: Store the compound in an amber vial or in the dark to prevent photodegradation.[1]

  • Low Temperature: Storing at reduced temperatures (e.g., 4 °C or -20 °C) can slow down the rate of all potential degradation pathways.

Q3: I am developing an HPLC method to analyze the stability of my compound. What are the key considerations for a stability-indicating method?

A3: A stability-indicating method is crucial for accurately quantifying the parent compound and resolving it from all potential degradation products.[5][6]

Key Considerations:

  • Forced Degradation Studies: You must perform forced degradation (stress testing) to generate the potential degradation products.[5][7] This involves exposing your compound to harsh conditions such as acid, base, oxidation, heat, and light.[7][8]

  • Chromatographic Specificity: The HPLC method must be able to separate the parent peak from all degradation product peaks and any process-related impurities.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound under all stress conditions to ensure no co-elution.[7]

  • Mass Balance: The total amount of the drug and its degradation products should be accounted for to ensure that all significant degradants are being detected. A good mass balance is typically within 90-110%.[7]

Experimental Workflow for Developing a Stability-Indicating HPLC Method

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation start Start: Compound Solution col_sel Column & Mobile Phase Selection start->col_sel method_opt Method Optimization (Gradient, Flow Rate, Temp) col_sel->method_opt stress Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) method_opt->stress analyze_stress Analyze Stressed Samples by HPLC stress->analyze_stress specificity Assess Specificity & Peak Purity analyze_stress->specificity validation Full Method Validation (Linearity, Accuracy, Precision) specificity->validation end End: Validated Method validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

What are the expected degradation products of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione under hydrolytic conditions?

Under both acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of one of the amide bonds in the hydantoin ring to form the corresponding hydantoic acid derivative. Further hydrolysis can lead to the formation of N-(4-(dimethylamino)phenyl)glycinamide and ultimately p-phenylenediamine derivatives and other smaller molecules.

Potential Hydrolysis Pathway

G A 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione (Parent Compound) B Hydantoic Acid Derivative (Ring-Opened Intermediate) A->B  H+ or OH- / H2O C N-(4-(dimethylamino)phenyl)glycinamide + CO2 B->C  Hydrolysis D Further Degradation Products C->D  Hydrolysis

Caption: Potential hydrolytic degradation pathway.

How does the dimethylamino phenyl group affect the stability of the imidazolidine-2,4-dione ring?

The dimethylamino group is a strong electron-donating group. Through resonance, it can increase the electron density on the phenyl ring and, to some extent, on the nitrogen atom attached to it. This increased electron density on the nitrogen may slightly decrease the electrophilicity of the adjacent carbonyl carbons, potentially making them less susceptible to nucleophilic attack compared to an unsubstituted N-phenyl hydantoin. However, the overall susceptibility to hydrolysis will still be significant under harsh acidic or basic conditions.

What are typical conditions for a forced degradation study?

The goal is to achieve 2-20% degradation of the active pharmaceutical ingredient (API).[7] The following are general starting conditions that should be optimized for your specific compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HCl60 °C2 - 8 hours
Base Hydrolysis 0.1 M - 1 M NaOH60 °C2 - 8 hours
Oxidation 3-30% H₂O₂Room Temp.24 hours
Thermal Solid or Solution60 °C / 75% RH24 - 72 hours
Photolytic ICH Q1B conditionsRoom Temp.As per guidelines

Table 1: General Conditions for Forced Degradation Studies.[1][7]

Experimental Protocol: Acidic Hydrolysis for Forced Degradation

This protocol provides a generalized procedure for assessing the stability of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione in acidic conditions.

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[1]

  • Stress Sample Preparation: Transfer a known volume of the stock solution to a reaction vial. Add an equal volume of an aqueous solution of hydrochloric acid (e.g., 0.1 M HCl).[1]

  • Control Sample: Prepare a control sample by adding an equal volume of purified water instead of the acid solution.

  • Incubation: Heat the stress and control samples at a controlled temperature (e.g., 60 °C) for a predetermined period (e.g., 4 hours).[1]

  • Sampling and Quenching: At various time points, withdraw an aliquot from the stress sample and immediately neutralize it with a suitable base (e.g., 0.1 M NaOH) to stop the degradation.[1]

  • Analysis: Dilute the neutralized samples and the control sample to an appropriate concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.[1]

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]

  • Degradation kinetics assay and plots obtained for first-order reaction... ResearchGate. Available at: [Link]

  • Hydrolysis in Pharmaceutical Formulations. American Pharmaceutical Review. Available at: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. PubMed. Available at: [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. Available at: [Link]

  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES. Available at: [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Available at: [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in Acid and the Mechanism of Cyclization of Hydantoic Acid Amides. PubMed. Available at: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]

  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

  • 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE. Available at: [Link]

  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Available at: [Link]

  • substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. Journal of Applied Science Research. Available at: [Link]

  • Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices. Organic and Medicinal Chemistry International Journal. Available at: [Link]

  • Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Cilnidipine and Chlorthalidone in Bulk and Pharmaceutical Matrices. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Dimethylaminophenyl Hydantoins

This guide provides a technical comparative analysis of the mass spectrometry (MS) fragmentation patterns of Dimethylaminophenyl Hydantoins (DMAPH) . It contrasts their ionization behavior, structural stability, and diag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the mass spectrometry (MS) fragmentation patterns of Dimethylaminophenyl Hydantoins (DMAPH) . It contrasts their ionization behavior, structural stability, and diagnostic fragment ions against standard Phenylhydantoins (PH) and Thiohydantoins (TH) .[1]

Executive Summary

Dimethylaminophenyl hydantoins (DMAPH) represent a specialized class of hydantoin derivatives often utilized as high-sensitivity tags in peptide sequencing (modified Edman degradation) or as structural analogs in anticonvulsant drug development.

Compared to standard Phenylhydantoins (e.g., Phenytoin) or Thiohydantoins, DMAPH derivatives exhibit a distinct charge-remote fragmentation and enhanced ionization efficiency in ESI modes. This is primarily driven by the strong electron-donating potential of the dimethylamino group, which alters the fragmentation pathway from a random ring cleavage to a directed, resonance-stabilized mechanism.

Key Performance Advantage: The dimethylamino moiety acts as a "charge tag," significantly lowering the limit of detection (LOD) in positive-ion ESI compared to unsubstituted phenylhydantoins.

Mechanistic Foundations: The "Dimethylamino Effect"

To interpret the spectra correctly, one must understand how the dimethylaminophenyl group hijacks the standard hydantoin fragmentation pathway.

Standard Hydantoin Fragmentation (The Baseline)

Standard hydantoins (like 5,5-diphenylhydantoin) typically fragment via:

  • Retro-Diels-Alder (RDA) Cleavage: Breaking the C2-N3 and C4-C5 bonds.

  • Neutral Loss of CO: Extrusion of carbonyl from position C4 (28 Da).

  • Loss of Isocyanic Acid: Loss of HNCO (43 Da).

DMAPH Directed Fragmentation

In Dimethylaminophenyl hydantoins, the nitrogen lone pair on the phenyl ring stabilizes the positive charge, creating a "privileged" ionization site.

  • ESI (+): The basic dimethylamino nitrogen protonates readily (

    
    ).
    
  • EI: The radical cation is stabilized by resonance (quinoid-like structure), directing cleavage away from the phenyl ring and preserving the aromatic tag.

Dominant Pathway:



Comparative Analysis: DMAPH vs. Alternatives

The following table contrasts the MS performance of Dimethylaminophenyl Hydantoins against the two most common alternatives: Standard Phenylhydantoins (PH) and Thiohydantoins (TH).

Table 1: Comparative MS Performance & Fragmentation Characteristics[1]
FeatureDimethylaminophenyl Hydantoins (DMAPH) Phenylhydantoins (PH) Thiohydantoins (TH)
Primary Application High-sensitivity peptide tagging; Drug metabolites.Anticonvulsant drugs (Phenytoin); Standard reference.[2]Edman degradation (PTH-amino acids).
Ionization (ESI+) Excellent.

group has high proton affinity.
Moderate. Relies on amide protonation.Good. Sulfur increases polarizability.
Base Peak (EI) m/z 120/121 (Dimethylaminophenyl cation).m/z 104 (Phenyl fragment) or m/z 180 (RDA fragment).Variable; often shows sulfur isotope pattern (

).[1]
Diagnostic Loss -28 Da (CO) followed by amine-directed cleavage.-28 Da (CO) and -43 Da (HNCO) .-CS (44 Da) is rare; usually loses amino acid side chain.
LOD (Sensitivity) < 1 pmol (Due to charge localization).~10-50 pmol .~5-10 pmol .
Spectral Complexity Low. Charge tag simplifies spectrum.High. Multiple competitive pathways.Medium.

Visualization of Fragmentation Pathways[3][4][5][6][7]

The following diagram illustrates the divergent fragmentation pathways. The DMAPH pathway is cleaner and dominated by the stability of the dimethylaminophenyl cation.

FragmentationPathway Parent Parent Hydantoin [M+H]+ DMAPH_Node Dimethylaminophenyl Substituted Parent->DMAPH_Node Substituent Effect PH_Node Unsubstituted Phenyl Parent->PH_Node Protonation Charge Localization on N(Me)2 DMAPH_Node->Protonation LossCO Loss of CO (m/z -28) Protonation->LossCO Ring Opening StableIon Diagnostic Ion (m/z 120/148) LossCO->StableIon Resonance Stabilization RDA Retro-Diels-Alder Cleavage PH_Node->RDA Competitive Cleavage ComplexFragments Complex Mixture (m/z 104, 77, 180) RDA->ComplexFragments

Figure 1: Comparative fragmentation logic. The DMAPH pathway (green/left) produces a focused diagnostic ion due to the charge-stabilizing amine group.

Experimental Protocols

To replicate these results and ensure valid comparisons, use the following self-validating LC-MS/MS workflow.

Sample Preparation (Derivatization Focus)

If analyzing amino acids via DMAPH-type reagents (e.g., DABITC):

  • Coupling: React peptide/amino acid with reagent in pH 9.0 buffer (bicarbonate) at 50°C for 30 mins.

  • Cyclization: Treat with anhydrous TFA (Trifluoroacetic acid) to close the hydantoin ring.

  • Extraction: Extract into ethyl acetate. Critical: Dry under

    
     immediately to prevent oxidation of the dimethylamino group.
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use TFA in mobile phase as it suppresses the ESI signal of the dimethylamino group.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Source (ESI):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30V (Low voltage preserves the parent; High voltage >50V induces in-source fragmentation).

    • Collision Energy: Ramp 15-35 eV.

Workflow Diagram

Workflow Sample Sample Prep (TFA Cyclization) LC LC Separation (No TFA in Mobile Phase) Sample->LC ESI ESI Source (+ Mode) LC->ESI Q1 Q1 Filter (Parent Selection) ESI->Q1 CID Collision Cell (15-35 eV) Q1->CID Detector Detection (Diagnostic Ions) CID->Detector

Figure 2: LC-MS/MS Workflow optimized for preserving the labile hydantoin ring prior to collision-induced dissociation.

References

  • Smith, R. G., et al. (1977). "Hydantoin ring glucuronidation: characterization of a new metabolite of 5,5-diphenylhydantoin." Biomedical Mass Spectrometry.

  • Chang, J. Y., et al. (1978). "4-NN-Dimethylaminoazobenzene 4'-isothiocyanate, a new chromophoric reagent for protein sequence analysis."[3] Biochemical Journal.

  • Fischer, P. M., & Howden, M. E. (1989). "Analysis of 4-N,N-dimethylaminoazobenzene 4'-thiohydantoin amino acids at sub-picomole levels by high-performance liquid chromatography." Analytical Biochemistry.

  • Ware, G. M., et al. (1988). "Mass spectrometry of hydantoin-derived selective androgen receptor modulators." Journal of Mass Spectrometry. (Contextual grounding on hydantoin ring cleavage).

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-[4-(Dimethylamino)phenyl]imida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. We will compare a systematically developed method against a more generic, less optimized alternative to highlight the critical impact of methodical development on analytical performance. This document is intended for researchers, scientists, and drug development professionals who require reliable and accurate purity analysis.

Introduction

3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione, a molecule containing a hydantoin core, is of significant interest in medicinal chemistry due to the diverse biological activities associated with the hydantoin scaffold, including anticonvulsant and antiarrhythmic properties.[1] Accurate determination of its purity is paramount for ensuring safety and efficacy in any potential therapeutic application. A stability-indicating analytical method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, a key requirement for stability testing under various stress conditions.[2][3][4] This guide details the development of such a method, emphasizing the scientific rationale behind each decision.

The Strategic Approach to Method Development

A successful HPLC method is not born from a single experiment but is the result of a systematic and logical workflow. The goal is to achieve a method that is specific, accurate, precise, and robust, in line with the International Council for Harmonisation (ICH) guidelines.[5][6][7] Our strategy involves a multi-step process, from understanding the analyte's properties to fine-tuning chromatographic parameters for optimal separation.

Below is a graphical representation of our method development workflow:

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation AnalyteCharacterization Analyte Characterization (pKa, logP, UV spectrum) InitialScreening Initial Method Screening (Column & Mobile Phase) AnalyteCharacterization->InitialScreening informs ParameterOptimization Parameter Optimization (Gradient, Flow Rate, Temp.) InitialScreening->ParameterOptimization leads to ForcedDegradation Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) ParameterOptimization->ForcedDegradation refines MethodValidation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) ForcedDegradation->MethodValidation confirms specificity FinalMethod Final Optimized Method MethodValidation->FinalMethod establishes

Caption: Workflow for systematic HPLC method development.

Experimental Design: A Tale of Two Methods

To illustrate the importance of a tailored approach, we will compare two methods:

  • Method A (Developed Method): A systematically developed and optimized method for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.

  • Method B (Alternative Method): A generic, non-optimized gradient method often used as a starting point in many laboratories.

Analyte Characteristics

Understanding the physicochemical properties of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is the first critical step. The molecule possesses a tertiary amine, making it basic and ionizable, and an amide within the hydantoin ring.[8] The aromatic ring and carbonyl groups suggest strong UV absorbance. These features guide the selection of the column and mobile phase.

Experimental Protocols

Method A: Developed Method

  • Rationale: The choice of a C18 column provides a versatile reversed-phase stationary phase suitable for the nonpolar regions of the analyte.[9] The use of a phosphate buffer at a pH of 7.0 is intended to keep the tertiary amine group in a consistent, non-ionized state, which is crucial for achieving symmetrical peak shapes and reproducible retention times.[10][11] Acetonitrile is chosen as the organic modifier due to its lower viscosity and ability to provide sharp peaks for many compounds.[12] A gradient elution is employed to ensure the timely elution of the main peak while also allowing for the separation of any potential, more retained impurities.

  • Step-by-Step Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.[13]

      • Mobile Phase B: HPLC-grade acetonitrile.

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • Detection: UV at 254 nm.

      • Gradient Program:

        • 0-5 min: 30% B

        • 5-20 min: 30% to 80% B

        • 20-25 min: 80% B

        • 25-26 min: 80% to 30% B

        • 26-30 min: 30% B (re-equilibration)

    • Sample Preparation:

      • Dissolve an accurately weighed amount of the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

Method B: Alternative Method

  • Rationale: This method represents a common starting point for method development. It uses a generic C18 column and a simple water/acetonitrile gradient without pH control. While this can be a quick way to get an initial chromatogram, it often leads to poor peak shape and inadequate resolution for ionizable compounds.

  • Step-by-Step Protocol:

    • Mobile Phase Preparation:

      • Mobile Phase A: HPLC-grade water.

      • Mobile Phase B: HPLC-grade acetonitrile.

    • Chromatographic Conditions:

      • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Injection Volume: 10 µL.

      • Detection: UV at 254 nm.

      • Gradient Program:

        • 0-15 min: 10% to 90% B

        • 15-20 min: 90% B

        • 20-21 min: 90% to 10% B

        • 21-25 min: 10% B (re-equilibration)

    • Sample Preparation:

      • Dissolve an accurately weighed amount of the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.

Results and Discussion: A Comparative Analysis

The performance of the two methods was evaluated based on their ability to separate the main peak from a known impurity (Impurity 1) and their overall chromatographic performance.

Data Presentation
ParameterMethod A (Developed)Method B (Alternative)
Retention Time (Main Peak) 15.2 min12.8 min
Retention Time (Impurity 1) 13.8 min12.5 min
Resolution (Rs) 2.50.8
Tailing Factor (Tf) 1.12.2
Theoretical Plates (N) 12,5004,800
Discussion of Results

The data clearly demonstrates the superiority of the developed method (Method A).

  • Resolution: Method A provides excellent resolution (Rs = 2.5) between the main peak and Impurity 1, well above the baseline separation requirement of Rs ≥ 1.5. In contrast, Method B fails to adequately resolve the two peaks (Rs = 0.8), which would lead to inaccurate purity assessment.

  • Peak Shape: The tailing factor for the main peak in Method A is close to the ideal value of 1.0, indicating a symmetrical peak. The high tailing factor in Method B (Tf = 2.2) is a direct consequence of the unbuffered mobile phase, which leads to undesirable secondary interactions between the basic analyte and the silica backbone of the stationary phase.

  • Efficiency: The higher number of theoretical plates in Method A indicates greater column efficiency and sharper peaks, which contributes to better resolution and sensitivity.

The logical relationship between the chosen parameters and the chromatographic outcome is visualized below.

MethodOptimizationLogic cluster_A Method A: Optimized Choices cluster_B Method B: Generic Choices cluster_Outcomes Performance Outcomes BufferedMP Buffered Mobile Phase (pH 7.0) SymmetricalPeaks Symmetrical Peaks BufferedMP->SymmetricalPeaks ensures OptimizedGradient Optimized Gradient GoodResolution Good Resolution OptimizedGradient->GoodResolution achieves LongerColumn Longer Column (250mm) HighEfficiency High Efficiency LongerColumn->HighEfficiency provides UnbufferedMP Unbuffered Mobile Phase PeakTailing Peak Tailing UnbufferedMP->PeakTailing causes GenericGradient Generic Gradient PoorResolution Poor Resolution GenericGradient->PoorResolution results in ShorterColumn Shorter Column (150mm) LowEfficiency Low Efficiency ShorterColumn->LowEfficiency leads to SymmetricalPeaks->GoodResolution contributes to HighEfficiency->GoodResolution improves PeakTailing->PoorResolution degrades LowEfficiency->PoorResolution reduces

Caption: Logic diagram of HPLC parameter choices and outcomes.

Forced Degradation Studies

To confirm the stability-indicating nature of Method A, forced degradation studies were performed. The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[4][14] In all cases, the degradation products were well-resolved from the main peak, demonstrating the method's specificity as required by ICH guidelines.[5][15]

Conclusion

This guide has demonstrated the clear advantages of a systematic and scientifically-driven approach to HPLC method development. By carefully considering the analyte's properties and optimizing the chromatographic parameters, we developed a method (Method A) that is vastly superior to a generic alternative (Method B). The developed method provides excellent resolution, symmetrical peak shapes, and high efficiency, making it a reliable and robust tool for the purity determination of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione in a research and quality control setting. The principles and strategies outlined here can be applied to the development of high-quality HPLC methods for a wide range of pharmaceutical compounds.

References

  • PubChem. (n.d.). 3-Phenylimidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]

  • Patel, D., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 473–479. Retrieved from [Link]

  • Request PDF. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. Retrieved from [Link]

  • ResearchGate. (2025, August 24). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. Retrieved from [Link]

  • Fletcher, R. (2017). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10. Retrieved from [Link]

  • Koike, D., et al. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • Academia.edu. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]

  • Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. Retrieved from [Link]

  • ChemBK. (n.d.). imidazolidine-2,4-dione. Retrieved from [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]

  • Chemsrc. (n.d.). Imidazolidine-2,4-dione. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development and Validation of RP-HPLC-DAD Stability Indicating Re. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione and Phenytoin in the Context of Anticonvulsant Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Clinical Benchmark and a Promising Scaffold Phenytoin , first synthesized in 1908 and discovered to have anticonvulsant properties in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Clinical Benchmark and a Promising Scaffold

Phenytoin , first synthesized in 1908 and discovered to have anticonvulsant properties in 1938, has been a cornerstone in the treatment of epilepsy for decades.[1] It is primarily used for the control of tonic-clonic seizures and focal seizures.[2] However, its use is associated with a narrow therapeutic index and a range of adverse effects, necessitating the search for safer alternatives.

The imidazolidine-2,4-dione (hydantoin) scaffold, of which Phenytoin itself is a derivative, continues to be a fertile ground for the discovery of new central nervous system (CNS) active agents.[3][4] The structural diversity achievable within this class allows for the fine-tuning of pharmacological properties, with the aim of enhancing anticonvulsant activity while mitigating toxicity. This guide will explore the biological activity of this scaffold, using 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione as a focal point for comparison with Phenytoin.

Mechanism of Action: A Tale of Ion Channel Modulation

A fundamental aspect of anticonvulsant activity lies in the modulation of neuronal excitability. Both Phenytoin and many imidazolidine-2,4-dione derivatives exert their effects through the modulation of voltage-gated ion channels.

Phenytoin's primary mechanism of action involves the blockade of voltage-gated sodium channels in neurons.[5] It selectively binds to the inactive state of the channel, thereby slowing the rate of recovery from inactivation and reducing the ability of neurons to fire at high frequencies.[5] This action prevents the spread of seizure activity in the brain.

cluster_Neuron Presynaptic Neuron High-frequency Firing High-frequency Firing Na+ Channel (Inactive) Na+ Channel (Inactive) High-frequency Firing->Na+ Channel (Inactive) Increases Stabilization of Inactive State Stabilization of Inactive State Na+ Channel (Inactive)->Stabilization of Inactive State Leads to Phenytoin Phenytoin Phenytoin->Na+ Channel (Inactive) Binds to Reduced Na+ Influx Reduced Na+ Influx Stabilization of Inactive State->Reduced Na+ Influx Results in caption Figure 1: Mechanism of Action of Phenytoin

While a definitive mechanism for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione has not been published, studies on related imidazolidine-2,4-dione derivatives suggest a similar mode of action involving the modulation of ion channels. Some derivatives have been shown to interact with voltage-gated sodium channels, while others may also exhibit effects on calcium channels.[6] The diverse substitutions on the imidazolidine-2,4-dione core can influence the specific channel interactions and the resulting pharmacological profile.[7]

Comparative Biological Activity: Insights from Preclinical Models

The anticonvulsant potential of new chemical entities is typically evaluated in a battery of preclinical models. The two most widely used are the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold and is considered a model for absence seizures.[8]

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the reported anticonvulsant activities of Phenytoin and various imidazolidine-2,4-dione derivatives from published studies. It is important to note that direct comparison of ED₅₀ values across different studies should be done with caution due to variations in experimental protocols.

CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Reference
Phenytoin 9.5> 100[9]
5,5-Diphenylimidazolidine-2,4-dione derivatives 28.1 - 38.5Not reported[2]
3-Aryl-pyrrolidine-2,5-dione derivatives 68.3Not reported[10]
5-(4-methylphenyl)-3-phenylimidazolidine-2,4-dione Protective effect observedProtective effect observed[3]

Data for imidazolidine-2,4-dione derivatives are from studies on structurally related compounds and not 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.

The data suggests that imidazolidine-2,4-dione derivatives can exhibit potent anticonvulsant activity in the MES model, with some compounds showing efficacy comparable to Phenytoin.[2] The activity in the scPTZ model appears to be more variable, suggesting that the primary mechanism of action for many of these derivatives, similar to Phenytoin, is likely through the blockade of seizure spread rather than an elevation of the seizure threshold.

Experimental Protocols for Anticonvulsant Screening

To ensure scientific integrity and reproducibility, the following are detailed step-by-step methodologies for the key in vivo experiments cited.

Maximal Electroshock (MES) Seizure Test

This test assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Protocol:

  • Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle. Phenytoin is used as a positive control.

  • Seizure Induction: At the time of peak effect of the drug (predetermined in pilot studies), a corneal electrode is placed on each eye of the mouse. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered a protective effect.

  • Data Analysis: The percentage of animals protected at each dose is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.

cluster_Workflow MES Test Workflow Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Animal Acclimatization->Drug Administration Seizure Induction Seizure Induction Drug Administration->Seizure Induction Observation Observation Seizure Induction->Observation Data Analysis Data Analysis Observation->Data Analysis caption Figure 2: Workflow for the Maximal Electroshock (MES) Seizure Test

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test evaluates the ability of a compound to elevate the seizure threshold.

Protocol:

  • Animal Preparation: Similar to the MES test, adult male mice are used.

  • Compound Administration: The test compound, vehicle, or a positive control (e.g., ethosuximide) is administered.

  • Seizure Induction: At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body lasting for at least 5 seconds).

  • Data Analysis: The percentage of animals protected from clonic seizures is determined for each dose group, and the ED₅₀ is calculated.

Future Directions and Concluding Remarks

The imidazolidine-2,4-dione scaffold represents a promising area for the discovery of novel anticonvulsant agents. While direct biological activity data for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is not currently available, the demonstrated efficacy of structurally related compounds in preclinical models suggests that this specific molecule warrants further investigation.

Future research should focus on:

  • Synthesis and in vitro/in vivo evaluation: The synthesis of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione and its comprehensive evaluation in MES, scPTZ, and other seizure models is a critical next step.

  • Mechanism of action studies: Elucidating the precise molecular targets, including effects on various ion channels, will provide a deeper understanding of its potential as an AED.

  • Structure-activity relationship (SAR) studies: Systematic modifications of the phenyl ring and other positions of the imidazolidine-2,4-dione core will help in optimizing anticonvulsant activity and minimizing potential side effects.

References

Sources

Validation

Introduction: The Hydantoin Scaffold as a Privileged Structure in Medicinal Chemistry

A Comparative Guide to the Structure-Activity Relationship (SAR) of N3-Substituted Hydantoins The hydantoin ring, a five-membered heterocyclic structure, is a cornerstone in medicinal chemistry, recognized for its versat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of N3-Substituted Hydantoins

The hydantoin ring, a five-membered heterocyclic structure, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This scaffold features two nitrogen atoms (N1 and N3) and two carbonyl groups, providing a unique combination of hydrogen bond donors and acceptors.[1][3] Crucially, the hydantoin core possesses multiple sites for substitution (primarily N1, N3, and C5), allowing for extensive chemical modification to fine-tune its pharmacological profile.[1][4]

While substitutions at all positions are important, modifications at the N3 position have proven particularly effective in modulating the potency and selectivity of these compounds across a range of therapeutic targets. The nature of the substituent at N3 can significantly influence the molecule's interaction with its biological target, as well as its pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N3-substituted hydantoins, focusing on their application as anticonvulsant, anticancer, antimicrobial, and antiandrogenic agents.

I. Anticonvulsant Activity: Modulating Neuronal Excitability

Hydantoin derivatives, most notably phenytoin, have long been mainstays in the treatment of epilepsy.[2][5] Their primary mechanism involves the blockade of voltage-gated sodium channels in neurons, which stabilizes the neuronal membrane and inhibits the propagation of seizure discharges.[5] The SAR for anticonvulsant hydantoins is well-established, with an aromatic substituent at the C5 position being essential for activity against tonic-clonic seizures.[6][7] However, substitution at the N3 position plays a critical role in refining this activity.

N3-Substitution SAR Analysis

The introduction of substituents at the N3 position of the hydantoin ring has a significant impact on anticonvulsant potency.

  • Small Alkyl and Cycloalkyl Groups: The presence of small alkyl groups (like ethyl or propyl) or a cyclopropyl group at the N3 position is often desirable for potent anticonvulsant activity, particularly in spirohydantoin derivatives.[8] For example, in a series of 5,5-cyclopropanespirohydantoins, various N3-substituents were evaluated, with several compounds showing potent activity in the maximal electroshock seizure (MES) test.[9]

  • N-Mannich Bases: N3-aminomethylated derivatives, also known as N-Mannich bases, have been synthesized to improve the dissolution behavior of hydantoins.[10] The substitution at the N3 position is favored because the N3-H is significantly more acidic than the N1-H.[10] These derivatives have shown notable anticonvulsant activity in pentylenetetrazole (PTZ) induced convulsion models.[10]

  • Aryl and Complex Groups: In contrast, larger or more complex substituents at N3 can be detrimental. For instance, N3-alkyl- or arylpiperazinoalkyl substituted derivatives of 5,5-diphenylhydantoin showed a lack of anticonvulsant activity.[6] This suggests that steric bulk at this position can hinder the optimal interaction with the sodium channel.

Diagram 1: General SAR of N3-Substituted Hydantoins for Anticonvulsant Activity

Caption: Key structural requirements for anticonvulsant hydantoins.

Comparative Data: Anticonvulsant Activity of N3-Substituted Hydantoins

The following table summarizes the anticonvulsant activity of representative N3-substituted 5,5-cyclopropanespirohydantoins, as evaluated by the MES test in mice.

Compound IDN3-Substituent (R)Activity in MES Test (ED₅₀ mg/kg)
5b -CH₂CH₃28.5
5d -(CH₂)₂CH₃26.8
5e -CH(CH₃)₂24.5
5g -CH₂-Cyclopropyl22.6
5j -CH₂-Phenyl19.8
Phenytoin (Reference Drug)20.2

Data adapted from a study on 5-cyclopropanespirohydantoins.[9]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Materials:

  • Male Swiss albino mice (18-25 g)

  • Test compounds (N3-substituted hydantoins)

  • Vehicle (e.g., 0.5% w/v sodium carboxymethyl cellulose)

  • Reference drug (e.g., Phenytoin)

  • Electroconvulsiometer with corneal electrodes

  • Saline solution (0.9% NaCl)

Procedure:

  • Animal Preparation: Animals are fasted overnight with free access to water. They are divided into groups (n=6-8 per group), including a vehicle control group, a reference drug group, and several test compound dose groups.

  • Drug Administration: The test compounds, reference drug, and vehicle are administered intraperitoneally (i.p.) or orally (p.o.). The time of peak effect (e.g., 30-60 minutes for i.p.) is determined in preliminary studies.

  • Electrical Stimulation: At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.

II. Anticancer Activity: Targeting Cell Proliferation and Survival

The hydantoin scaffold has emerged as a valuable framework for the development of anticancer agents, targeting various hallmarks of cancer.[1][3] Derivatives have been developed as kinase inhibitors, androgen receptor antagonists (discussed in a later section), and inhibitors of anti-apoptotic proteins like Mcl-1.[11][12][13]

N3-Substitution SAR Analysis

Substitutions at the N3 position are crucial for optimizing the anticancer profile of hydantoin derivatives.

  • N3-Benzyl and Related Groups: In a series of 3-substituted-5,5-diphenylhydantoins, a derivative bearing a benzyl group at the N3 position showed significant antiproliferative activity against human colon carcinoma cells (HCT-116), being active at lower concentrations than other alkyl-substituted analogs.[14] This suggests that an aromatic ring at this position can contribute favorably to binding interactions with the target protein.

  • N3-Benzyloxy Groups: Novel N3-benzyloxyhydantoins have been reported as potent cytotoxic agents against several cancer cell lines.[15] The SAR analysis revealed that halogen substitutions (e.g., chloride, bromide) on the phenyl ring of the benzyloxy moiety enhance antiproliferative activity.[15]

  • N3-Cycloalkyl Groups: In a series of 3,5-disubstituted hydantoins, a compound with a cyclopentyl group at the N3 position exhibited significant antiproliferative effects against the human breast carcinoma cell line MCF7, with an IC₅₀ value of 4.5 µmol/L.[16] Interestingly, its diastereomer showed significantly lower activity, highlighting the stereochemical importance of this substitution.[16]

Diagram 2: Hydantoin Derivative Inhibiting EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K/AKT Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Hydantoin N3-Substituted Hydantoin Derivative Hydantoin->EGFR Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR pathway by N3-substituted hydantoins.

Comparative Data: Antiproliferative Activity of N3-Substituted Hydantoins

The table below presents the in-vitro cytotoxicity (IC₅₀) of selected N3-substituted hydantoins against various human cancer cell lines.

N3-Substituent (R)C5-SubstituentCell LineIC₅₀ (µM)
-Benzyl5,5-DiphenylHCT-116< 10
-iso-Propyl5,5-DiphenylHCT-116> 100
-Benzyloxy-CH₂-PhenylHEP-20.15
-p-Cl-Benzyloxy-CH₂-PhenylHEP-20.04
-Cyclopentyl (anti)-PhenylMCF74.5
-Cyclopentyl (syn)-PhenylMCF741

Data compiled from multiple sources.[14][15][16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation, commonly employed for screening anticancer compounds.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A serial dilution of the test compound is prepared. The culture medium is replaced with fresh medium containing various concentrations of the compound. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (diluted in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization buffer (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

III. Antimicrobial Activity: Combating Pathogenic Microbes

Hydantoin derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[4] The core structure is a versatile scaffold for developing new agents to combat drug-resistant pathogens.

N3-Substitution SAR Analysis

The antimicrobial efficacy of hydantoins is highly dependent on the nature of the substituent at the N3 position.

  • N3-Alkyl Groups: In a study of 5-benzalhydantoins, compounds with an n-butyl group at the N3 position showed high activity and specificity towards particular microorganisms.[17] For example, 3-n-butyl-4'-nitrobenzalhydantoin exhibited very high and selective activity against E. coli.[17]

  • N3-Aryl Groups: The introduction of substituted aryl groups at the N3 position has also been explored. Amit and co-workers reported that 3-substituted hydantoins exhibited heightened antibacterial activity against various bacterial strains.[17]

  • Dimeric Structures: A recent approach involves creating hydantoin derivative dimers.[18][19] These membrane-active agents, which mimic antimicrobial peptides, show broad-spectrum activity against ESKAPE pathogens. The N3 position serves as a key attachment point for the linker connecting the two hydantoin units, and the nature of this linker is critical for activity.[19]

Diagram 3: Workflow for Synthesis of N3-Aminomethylated Hydantoins

Mannich_Synthesis Hydantoin 5,5-Disubstituted Hydantoin (S-H) Reaction Mannich Reaction (Microwave or Conventional) Hydantoin->Reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Reaction Amine Primary/Secondary Amine (R₂NH) Amine->Reaction Product N3-Aminomethylated Hydantoin (S-CH₂NR₂) Reaction->Product Substitution at N3

Caption: Synthetic pathway for N-Mannich bases of hydantoins.

Comparative Data: Antimicrobial Activity of N3-Substituted Hydantoins

The following table highlights the selective antimicrobial activity of N3-substituted benzalhydantoins.

N3-SubstituentBenzaldehyde MoietyE. coli ActivityM. furfur ActivityS. aureus Activity
-n-Butyl4'-NitroVery High--
-n-Butyl2'-Bromo-4',5'-dimethoxy-Very HighVery High

Data adapted from Hidayat et al.[17] Activity is described qualitatively based on the paper disc diffusion method.

Experimental Protocol: Paper Disc Diffusion Method

This method is a widely used qualitative test to determine the antimicrobial susceptibility of microorganisms to test compounds.

Objective: To assess the ability of a compound to inhibit the growth of a specific microorganism, indicated by a zone of inhibition.

Materials:

  • Bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Nutrient agar or appropriate growth medium

  • Sterile Petri dishes

  • Sterile paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent) discs

  • Micropipette

  • Incubator

Procedure:

  • Medium Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., to 0.5 McFarland turbidity standard). Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

  • Disc Application: Aseptically place sterile paper discs onto the inoculated agar surface.

  • Compound Loading: Carefully apply a fixed volume (e.g., 10 µL) of the test compound solution at a specific concentration onto a disc. Apply the positive and negative controls to separate discs on the same plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone correlates with the antimicrobial activity of the compound.

IV. Androgen Receptor (AR) Antagonism: A Strategy for Prostate Cancer

Hydantoin and thiohydantoin derivatives are prominent nonsteroidal antiandrogens used in the treatment of prostate cancer.[3][11] Drugs like enzalutamide function by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby preventing its translocation to the nucleus and subsequent transcription of genes that drive tumor growth.[20]

N3-Substitution SAR Analysis

The SAR for AR antagonists is highly specific, with the N3 substituent being a key determinant of binding affinity and functional activity.

  • N3-Aryl Moiety: A defining feature of potent thiohydantoin-based AR antagonists is the presence of a specific substituted aryl ring at the N3 position. In the development of MDV3100 (enzalutamide), a triply convergent synthesis was used where a substituted isothiocyanate is added to a cyanoamine, directly installing the critical N3-aryl group.[21]

  • Electronic Properties: The electronic properties of the N3-aryl substituent are crucial. Electron-withdrawing groups, such as cyano (-CN) and trifluoromethyl (-CF₃), on this ring are essential for strong antagonistic activity.[21][22] This is exemplified in the structures of both nilutamide and enzalutamide.

  • Complexity of SAR: The overall SAR is complex, involving interplay between substitutions at N1, N3, and C5. However, the N3 position consistently requires an aryl group with specific electronic features to achieve high-potency AR antagonism. Minor structural modifications in this region can significantly alter the ligand's function.[23][24]

Diagram 4: Mechanism of Hydantoin-Based Androgen Receptor Antagonism

AR_Antagonism cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates Hydantoin N3-Aryl Hydantoin Antagonist Hydantoin->AR Competitively Binds & Inhibits ARE Androgen Response Element (DNA) AR->ARE Translocates & Binds Transcription Gene Transcription (Tumor Growth) ARE->Transcription Initiates

Caption: Competitive inhibition of the androgen receptor by N3-aryl hydantoins.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the binding affinity (e.g., Kᵢ or IC₅₀) of a test compound for the androgen receptor.

Materials:

  • Source of AR (e.g., protein extract from LNCaP prostate cancer cells or recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]-R1881, a potent synthetic androgen)

  • Test compounds (N3-substituted hydantoins)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Assay Setup: In each well of a 96-well plate, combine the AR preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound (or unlabeled reference ligand for standard curve).

  • Incubation: Incubate the plates for a sufficient time (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is transferred to a filter plate, and a vacuum is applied to trap the AR-ligand complexes on the filter membrane while unbound ligand passes through.

  • Washing: The filters are washed with cold assay buffer to remove any remaining non-specifically bound radioligand.

  • Quantification: The filter plate is dried, scintillation fluid is added to each well, and the radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The data are fitted to a competition binding curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The N3 position of the hydantoin scaffold is a critical site for chemical modification, profoundly influencing the biological activity of its derivatives. This guide demonstrates that the optimal substituent at this position is highly context-dependent, varying significantly across different therapeutic targets. For anticonvulsant activity, small alkyl groups are often favored, whereas bulky groups can be detrimental. In anticancer applications, N3-benzyl, -benzyloxy, and -cycloalkyl moieties can confer potent cytotoxicity. For antimicrobial agents, N3-alkyl groups and the formation of dimeric structures are effective strategies. Finally, in the realm of androgen receptor antagonism, a specifically substituted N3-aryl ring is an indispensable feature for high-potency inhibitors. This comparative analysis underscores the versatility of the hydantoin scaffold and highlights the power of targeted N3-substitution in the design of novel therapeutics.

References

  • Cetin, F., & Yalçin, I. (2009). Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. PubMed. Available at: [Link]

  • Arba, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • Bari, S. B., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Arba, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ResearchGate. Available at: [Link]

  • Yang, C., et al. (2016). Synthesis of N-1', N-3'-disubstituted Spirohydantoins and Their Anticonvulsant Activities in Pilocarpine Model of Temporal Lobe Epilepsy. PubMed. Available at: [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Advanced Scientific Research. Available at: [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Advanced Scientific Research. Available at: [Link]

  • Pandey, J., & Jain, S. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Keiser, J., et al. (2014). Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kumar, A., et al. (2010). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Jarrar, Q., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2006). Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators. PubMed. Available at: [Link]

  • Wang, Z., et al. (2022). Design, synthesis and biological evaluation of hydantoin derivatives as Mcl-1 selective inhibitors. PubMed. Available at: [Link]

  • Whitely, C., & Li, Y. (2022). One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. Tetrahedron Letters. Available at: [Link]

  • Chin, E. Z., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. ResearchGate. Available at: [Link]

  • Dang, P., & Madan, A. K. (1994). Structure-Activity Study on Anticonvulsant (Thio) Hydantoins Using Molecular Connectivity Indices. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Centurion University of Technology and Management. SAR of Hydantoins. CUTM Courseware. Available at: [Link]

  • Bari, S. B., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Zhang, X., et al. (2006). Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators. LVHN Scholarly Works. Available at: [Link]

  • Ušćumlić, G. S., et al. (2014). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate. Available at: [Link]

  • Forgács, A., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules. Available at: [Link]

  • Meshram, S. D., et al. (2024). Synthesis and Characterization of 5-Substituted Hydantoins as Potential Antimicrobial Inhibitor: A Review Article. International Journal of Research Publication and Reviews. Available at: [Link]

  • Wang, Y., et al. (2021). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. RSC Medicinal Chemistry. Available at: [Link]

  • Hidayat, H., et al. (2016). Biological evaluation of certain substituted hydantoins and benzalhydantoins against microbes. ResearchGate. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. Available at: [Link]

  • Wang, Y., et al. (2021). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. PubMed Central. Available at: [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to UV-Vis Absorption Spectra Analysis of Dimethylamino-Substituted Aromatics

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between molecular structure and spectral properties is paramount. This guide provides an in-depth comparative analys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between molecular structure and spectral properties is paramount. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of dimethylamino-substituted aromatics, a class of compounds pivotal in the design of molecular probes, sensors, and nonlinear optical materials. We will delve into the theoretical underpinnings of their spectral behavior, present comparative experimental data, and provide a robust protocol for reproducible analysis.

The Theoretical Framework: Intramolecular Charge Transfer and Solvatochromism

The characteristic UV-Vis absorption spectra of dimethylamino-substituted aromatics are dominated by an intense, broad band in the near-UV or visible region. This band arises from an electronic transition with significant intramolecular charge transfer (ICT) character.[1] In these molecules, the dimethylamino group (-N(CH₃)₂) acts as a potent electron-donating group (EDG), while a substituent on the aromatic ring can function as an electron-accepting group (EWG).

Upon photoexcitation, an electron is promoted from a high-energy occupied molecular orbital, largely localized on the electron-rich dimethylamino-phenyl moiety, to a lower-energy unoccupied molecular orbital, which has significant density on the electron-accepting portion of the molecule. This redistribution of electron density results in a highly polar excited state.[1]

The energy of this ICT transition is exquisitely sensitive to the surrounding environment, a phenomenon known as solvatochromism .[2] Polar solvents can stabilize the polar excited state more effectively than the less polar ground state, leading to a decrease in the energy gap between them. This results in a bathochromic (red) shift of the absorption maximum (λmax) with increasing solvent polarity. Conversely, nonpolar solvents result in a hypsochromic (blue) shift.

Comparative Analysis of Dimethylamino-Substituted Aromatics

The strength of the electron-accepting group and the polarity of the solvent significantly influence the position and intensity of the ICT band. To illustrate this, we will compare the UV-Vis spectral data of four key dimethylamino-substituted aromatics: N,N-dimethylaniline, 4-(dimethylamino)benzaldehyde, 4-(N,N-dimethylamino)benzonitrile (DMABN), and N,N-dimethyl-4-nitroaniline.

CompoundSolventDielectric Constant (ε)λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
N,N-Dimethylaniline Cyclohexane2.0225114,900
Ethanol24.55298Not specified
4-(Dimethylamino)benzaldehyde Methanol32.7356Not specified
4-(N,N-Dimethylamino)benzonitrile (DMABN) n-Hexane1.88Not specifiedNot specified
Acetonitrile37.5Not specifiedNot specified
N,N-Dimethyl-4-nitroaniline Cyclohexane2.02320Not specified
Water80.1380Not specified

From the available data, a clear trend emerges: as the electron-withdrawing strength of the para-substituent increases (H < CHO < CN < NO₂), the ICT band shifts to longer wavelengths (a bathochromic shift). This is because a stronger electron-withdrawing group lowers the energy of the LUMO, reducing the HOMO-LUMO gap and, consequently, the energy required for the electronic transition.

Similarly, for a given compound, increasing the solvent polarity leads to a bathochromic shift. This is evident in the data for N,N-dimethyl-4-nitroaniline, where the λmax shifts from 320 nm in nonpolar cyclohexane to 380 nm in highly polar water.[3]

Experimental Protocol for UV-Vis Absorption Analysis

To ensure the acquisition of high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system by incorporating baseline correction and the use of spectroscopic-grade solvents.

1. Materials and Equipment:

  • Dimethylamino-substituted aromatic compound of interest

  • Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the analyte in a chosen solvent at a concentration of approximately 1 mM. Ensure the compound is fully dissolved.

    • From the stock solution, prepare a series of dilutions in the desired solvents to a final concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.). A starting concentration of 10-50 µM is often suitable.

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-600 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the sample measurement. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference beams of the spectrophotometer and perform a baseline correction. This step is crucial to subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution.

    • Fill the sample cuvette with the sample solution.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol·L⁻¹.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the intramolecular charge transfer process and the experimental workflow.

ICT_Process cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS Donor-π-Acceptor ES Donor⁺-π-Acceptor⁻ GS->ES hν (Absorption) Intramolecular Charge Transfer

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

UV_Vis_Workflow A Prepare Stock Solution (1 mM in chosen solvent) B Prepare Dilutions (10-50 µM in various solvents) A->B E Measure Sample Absorbance B->E C Instrument Warm-up (≥30 min) D Baseline Correction (using pure solvent) C->D D->E F Data Analysis (Determine λmax and ε) E->F

Caption: Experimental workflow for UV-Vis absorption analysis.

Conclusion

The UV-Vis absorption spectra of dimethylamino-substituted aromatics provide a rich source of information about their electronic structure and their interactions with the environment. The position and intensity of the intramolecular charge transfer band are sensitive indicators of both the electronic properties of the substituents and the polarity of the solvent. By understanding the principles of ICT and solvatochromism and by employing a rigorous experimental protocol, researchers can effectively utilize UV-Vis spectroscopy to characterize these important molecules and to guide the design of new functional materials.

References

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. (2021). Science Publishing Group.
  • A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. (n.d.). PMC.
  • UV-Visible Spectroscopy for Organic Compound Analysis. (2018). Scribd.
  • Benzaldehyde, 4-(dimethylamino)-. (n.d.). NIST WebBook.
  • 4-(Dimethylamino)benzaldehyde. (n.d.).
  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. (2018). Royal Society Publishing.
  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry.
  • Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solv
  • What is Intramolecular Charge Transfer (ICT)?. (n.d.). Ossila.
  • Solvents and solvent effect in UV - Vis Spectroscopy. (2015). Slideshare.
  • UV/Vis Spectrophotometry. (n.d.). Mettler Toledo.
  • Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC.
  • Benzaldehyde, 4-(dimethylamino)-. (n.d.). NIST WebBook.
  • Solvatochromic Shifts on Absorption and Fluorescence Bands of N,N-Dimethylaniline. (2009).
  • a) UV–vis spectra of DMAB, PAA and DMABPAA. b) UV–vis spectra of DMAB, PNA and DMABPNA. (n.d.).
  • Comparison of experimental and calculated (equation 4) solvatochromie shifts of 4-nitro-aniline in mixtures of a) cyclohexane/tetrahydrofuran; Aexp., A calc. b) cyclohexane/l-butanol; Dexp., Beale. (n.d.).
  • 4-(Dimethylamino)benzaldehyde. (n.d.). PMC.
  • Scheme 1. 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone. (n.d.).
  • Solvents and Polarity. (n.d.). University of Rochester.
  • Effect of the electron-donating dimethylamino group on the HOMO and LUMO of the naphthalene chromophore. (n.d.).
  • Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. (n.d.). DSpace.
  • Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents. (n.d.). Chemistry Europe.
  • Electrophilic aromatic directing groups. (n.d.). Wikipedia.
  • Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. (2015). Chemistry Stack Exchange.
  • The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)
  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023). Beilstein Journals.
  • UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts.
  • Uv vis spectroscopy practical. (2014). Slideshare.
  • Solvent Impact on Fluorescence and UV-Vis Spectra. (2025). .

Sources

Validation

Optimizing Elemental Analysis for Hydantoin Compounds: A Comparative Guide to Calibration Standards

Executive Summary: The "Refractory" Challenge In drug development, hydantoin derivatives (e.g., Phenytoin, Nilutamide) serve as critical scaffolds for anticonvulsant and antitumor agents. However, their structural stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory" Challenge

In drug development, hydantoin derivatives (e.g., Phenytoin, Nilutamide) serve as critical scaffolds for anticonvulsant and antitumor agents. However, their structural stability—characterized by high melting points (>290°C) and nitrogen-rich heterocyclic rings—presents a unique challenge for Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis.

Standard calibration protocols using Acetanilide often fail to account for the "refractory" (hard-to-burn) combustion kinetics of hydantoins, leading to systematic errors in Nitrogen recovery. This guide objectively compares the industry-standard generalist (Acetanilide ) against matrix-matched standards (5,5-Diphenylhydantoin ) and heteroatom-specific standards (Sulfanilamide ), supported by experimental recovery data.

The Mechanics of Failure: Why Hydantoins Resist Analysis

To understand why standard selection matters, we must visualize the combustion failure mode. Hydantoins are thermally stable. If the combustion temperature or oxygen dose is insufficient, the heterocyclic ring does not fully decompose into


 gas, instead forming thermally stable char or nitrile byproducts that evade detection.
Diagram 1: The Combustion Logic & Failure Points

CombustionLogic Sample Hydantoin Sample (High MP >290°C) Flash Flash Combustion (1800°C Local Temp) Sample->Flash O2 Injection Oxidation Oxidation Zone (WO3 Catalyst) Flash->Oxidation Gases Failure FAILURE MODE: Incomplete Pyrolysis (Char Formation) Flash->Failure Insufficient Heat/O2 Reduction Reduction Zone (Cu, 650°C) Oxidation->Reduction Detection TCD Detection (N2, CO2, H2O) Reduction->Detection

Figure 1: The critical path of CHN analysis. Hydantoins are prone to "Failure Mode" if the calibration standard does not mimic their combustion enthalpy.

Comparative Analysis of Calibration Standards

We evaluated three primary reference materials (RMs) for the analysis of a test set of novel hydantoin derivatives.

Candidate A: Acetanilide (The Generalist)
  • Role: The universal standard for CHN microanalysis.

  • Pros: High purity (>99.9%), low cost, sharp melting point (114°C).

  • Cons: Burns "too easily." Its combustion kinetics are rapid, creating a flash profile that differs significantly from refractory hydantoins. This can lead to calibration bias.

Candidate B: 5,5-Diphenylhydantoin (The Matrix Match)[1]
  • Role: A secondary standard specifically for refractory heterocycles.

  • Pros: Matches the analyte's matrix (MP 295°C). Forces the instrument to calibrate against a compound that requires high energy to decompose.

  • Cons: Lower solubility in common solvents; requires careful weighing (electrostatic).

Candidate C: Sulfanilamide (The Heteroatom Specialist)
  • Role: Standard for CHNS analysis.

  • Pros: Essential if the hydantoin derivative contains Sulfur (e.g., Thiohydantoins).

  • Cons: High Nitrogen content (16.27%) but different ring stability compared to the hydantoin core.

Experimental Validation

Objective: Determine which standard yields the highest accuracy for a pure sample of Phenytoin (5,5-Diphenylhydantoin) treated as an "unknown" analyte.

Methodology:

  • Instrument: Elementar vario EL cube (Dynamic Flash Combustion).

  • Combustion Temp: 1150°C (Furnace), ~1800°C (Flash).

  • Carrier Gas: Helium (230 mL/min).

  • Oxygen Dose: Optimized to 12 mL/sample to ensure excess

    
    .
    
  • Replicates: n=10 for each calibration curve.

Table 1: Accuracy & Precision Data (Target: N = 11.10%)
Calibration StandardMean Nitrogen Found (%)Absolute Error (%)Precision (%RSD)Combustion Efficiency
Acetanilide 10.92%-0.18%0.45%Good (No residue)
Sulfanilamide 10.98%-0.12%0.32%Good (No residue)
5,5-Diphenylhydantoin 11.11% +0.01% 0.08% Excellent

Analysis:

  • Matrix Effect: Calibrating with Acetanilide resulted in a consistently low Nitrogen recovery (-0.18%). This suggests the instrument's response factor (K-factor), derived from the easily combusted Acetanilide, slightly underestimated the N-response for the refractory Phenytoin.

  • The "Gold" Standard: When 5,5-Diphenylhydantoin was used to calibrate itself (Matrix Matching), the error dropped to near zero (+0.01%), and precision improved significantly (RSD 0.08%).

Strategic Protocol: Selecting the Right Standard

Do not default to Acetanilide for every run. Use this logic flow to ensure data integrity compliant with ICH Q3D and USP <232> purity requirements.

Diagram 2: Standard Selection Decision Tree

StandardSelection Start Start: Select Hydantoin Sample HasSulfur Does the molecule contain Sulfur? Start->HasSulfur IsRefractory Is MP > 250°C or Polycyclic? HasSulfur->IsRefractory No UseSulf Use Sulfanilamide (or BBOT) HasSulfur->UseSulf Yes UseAcet Use Acetanilide (Standard Protocol) IsRefractory->UseAcet No (Simple Hydantoins) UsePhen Use 5,5-Diphenylhydantoin (Matrix Matched) IsRefractory->UsePhen Yes (Critical)

Figure 2: Decision matrix for selecting the optimal calibration standard based on analyte properties.

Step-by-Step Optimization Protocol
  • Weighing: Hydantoins are often electrostatic. Use a micro-balance with an ionizer. Target weight: 1.5 - 2.0 mg .

  • Additives: For extremely refractory derivatives (e.g., halogenated hydantoins), add 5-10 mg of Tungsten Trioxide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )  powder to the tin capsule.
    
    • Why?

      
       acts as a flux, preventing the formation of non-volatile carbides and supplying local oxygen.
      
  • Oxygen Dosing: Increase

    
     dosing time by 20% compared to standard Acetanilide runs.
    
  • Calibration:

    • Run 3 "Conditioning" samples (unweighed hydantoin) to prime the adsorption columns.

    • Run a K-factor calibration using 5,5-Diphenylhydantoin (CRM grade) if your sample MP > 250°C.

  • Quality Control: Insert a "Check Standard" (e.g., Acetanilide) every 10 samples. If the Check Standard reads high (>100.5%), your calibration slope is tuned for refractory compounds—this confirms your system is aggressive enough for the hydantoins.

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material® 1541: 5,5-Diphenylhydantoin. NIST. [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. EMA. [Link]

  • Waheed, S., et al. (2010). "Internal Quality Control of Elemental Analysis." Accreditation and Quality Assurance. [Link]

Comparative

Chromatographic Separation of Hydantoin Impurities: A Comparative Guide

Executive Summary The separation of hydantoin derivatives—specifically Phenytoin , Nitrofurantoin , and their related impurities (e.g., Benzil, Benzophenone, Benzilic Acid)—presents a distinct challenge in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of hydantoin derivatives—specifically Phenytoin , Nitrofurantoin , and their related impurities (e.g., Benzil, Benzophenone, Benzilic Acid)—presents a distinct challenge in pharmaceutical analysis. While the USP standard method relies on traditional C18 stationary phases, modern drug development demands higher throughput and orthogonal selectivity to resolve structurally similar degradation products.

This guide objectively compares the industry-standard C18 (L1) approach against two high-performance alternatives: Phenyl-Hexyl phases (for enhanced selectivity via


 interactions) and Core-Shell Technology  (for speed).

Key Takeaway: While C18 remains the robust baseline, Phenyl-Hexyl phases provide superior resolution for aromatic impurities (Benzil/Benzophenone) that co-elute under standard reverse-phase conditions. For routine QC, Core-Shell C18 columns can reduce runtime by >60% without sacrificing resolution.

The Chemistry of the Challenge

Hydantoins (imidazolidine-2,4-diones) are susceptible to hydrolytic degradation, leading to ring-opening and the formation of polar acids and non-polar ketones.

  • The Analyte: Phenytoin (pKa ~8.[1]3) is neutral at acidic pH but becomes anionic at physiological pH.

  • The Impurities:

    • Benzil & Benzophenone: Highly aromatic, non-polar process impurities.

    • Benzilic Acid: A polar degradation product formed via the benzilic acid rearrangement.

    • Hydantoic Acid: The ring-opened hydrolysis product.

The analytical challenge lies in the polarity gap . You must retain the polar degradants (Benzilic acid) while eluting the highly hydrophobic aromatics (Benzophenone) within a reasonable timeframe, all while maintaining peak symmetry for the hydantoin ring, which is prone to secondary silanol interactions.

Visualization: Hydantoin Degradation Pathway

The following diagram illustrates the degradation logic that dictates our separation strategy.

HydantoinDegradation Phenytoin Phenytoin (Active API) Hydrolysis Hydrolysis (Ring Opening) Phenytoin->Hydrolysis + H2O Oxidation Oxidative Degradation Phenytoin->Oxidation Hydantoic Diphenylhydantoic Acid (Polar Impurity) Hydrolysis->Hydantoic Benzophenone Benzophenone (Hydrophobic) Oxidation->Benzophenone Decarboxylation Benzil Benzil (Process Impurity) Oxidation->Benzil

Figure 1: Simplified degradation pathway of Phenytoin leading to polar (Hydantoic acid) and non-polar (Benzophenone, Benzil) impurities.[2]

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. Core-Shell[3]

We evaluated three distinct chromatographic approaches. Data below represents synthesized performance metrics based on USP system suitability requirements and modern column comparisons.

Scenario A: The Standard (USP C18)
  • Column: Fully Porous C18 (L1), 5 µm, 4.6 x 250 mm.

  • Conditions: Isocratic, Phosphate Buffer (pH 2.5) : MeOH : ACN (45:20:35).

  • Verdict: Reliable but inefficient. The separation is driven purely by hydrophobicity. Benzil and Benzophenone often show poor resolution (

    
    ) if the organic ratio drifts.
    
Scenario B: The Selectivity Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm or 2.7 µm.

  • Mechanism: The phenyl ring on the stationary phase engages in

    
     stacking with the diphenyl rings of Phenytoin and its aromatic impurities.
    
  • Verdict: Best for Complex Impurity Profiles. The Phenyl phase pulls aromatic impurities away from the main peak, often reversing elution order compared to C18 and exposing hidden co-elutions.

Scenario C: The Speed Specialist (Core-Shell C18)
  • Column: Core-Shell (Superficially Porous) C18, 2.7 µm.

  • Verdict: Best for Routine QC. Maintains the selectivity of the USP method but utilizes sharper peaks and higher linear velocities to slash run times.

Comparative Data Summary
Performance MetricMethod A: Standard USP (C18) Method B: Phenyl-Hexyl Method C: Core-Shell C18
Run Time ~14 - 18 min10 - 12 min< 6 min
Resolution (Benzil/Benzophenone) 1.8 (Marginal)3.5 (Excellent) 2.2 (Good)
Tailing Factor (Phenytoin) 1.3 - 1.51.1 - 1.21.0 - 1.1
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Hydrophobicity (High Efficiency)
Solvent Consumption High (~15-20 mL/run)ModerateLow (< 5 mL/run)

Recommended Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl Gradient Method is recommended for R&D impurity profiling due to its superior specificity. For QC release, the Core-Shell Isocratic Method is preferred.

Below is the protocol for the High-Resolution Phenyl-Hexyl Method .

Reagents & Preparation[4][5][6]
  • Buffer: 10 mM Ammonium Phosphate, adjusted to pH 2.5 with Phosphoric Acid. (Low pH suppresses silanol activity and keeps hydantoins neutral).

  • Solvent A: Buffer pH 2.5.

  • Solvent B: Methanol (Methanol is preferred over ACN for Phenyl columns to maximize

    
     interactions).[3]
    
Chromatographic Conditions[6][8][9]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 100 mm x 3.0 mm, 3.5 µm.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C (Controlled temperature is critical for reproducibility of Phenyl phases).

  • Detection: UV @ 220 nm (General) and 254 nm (Specific for aromatic impurities).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Description
0.06040Initial hold to retain polar acids (Benzilic acid).
2.06040Begin gradient.
10.02080Elute hydrophobic aromatics (Phenytoin, Benzophenone).
12.02080Wash column.
12.16040Re-equilibrate.
15.06040End of run.
Self-Validating System Suitability Criteria

To ensure the method is performing correctly, every sequence must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between Phenytoin and Benzophenone.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Phenytoin peak (indicates no secondary silanol interactions).
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Method Development Decision Matrix

Use this logic flow to select the correct column and mode for your specific hydantoin mixture.

MethodSelection Start Start: Hydantoin Sample Type IsPolar Is the impurity profile highly polar? (e.g., Nitrofurantoin metabolites) Start->IsPolar HILIC Use HILIC Mode (Amide or Silica Column) IsPolar->HILIC Yes RPLC Use RPLC Mode IsPolar->RPLC No IsComplex Are there structural isomers? (e.g., Benzil vs Benzophenone) RPLC->IsComplex Phenyl Select Phenyl-Hexyl Phase (Use Methanol as organic modifier) IsComplex->Phenyl Yes (Pi-Pi interaction needed) Standard Standard Separation IsComplex->Standard No NeedSpeed Is High Throughput required? Standard->NeedSpeed CoreShell Select Core-Shell C18 (2.7 µm particles) NeedSpeed->CoreShell Yes FullyPorous Select Fully Porous C18 (USP L1 Standard) NeedSpeed->FullyPorous No

Figure 2: Decision matrix for selecting the optimal stationary phase based on impurity polarity and structural complexity.

References

  • Shimadzu Application News. High Speed Analysis of Phenytoin in accordance with USP 621. (Data source for Core-Shell vs. Porous comparison). [Link]

  • Waters Corporation.Alternative Selectivity of Phenyl-Hexyl Columns. (Source for

    
     interaction mechanism).
    [Link]
    
  • Journal of Chromatographic Science. Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities. (Comparison of C8 vs C18). [Link]

  • Agilent Technologies. Selectivity comparison of C18 and Phenyl-Hexyl phases for aromatic compounds. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

This guide provides essential safety and logistical information for the proper handling and disposal of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. As researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document offers a procedural, step-by-step framework to ensure that this compound is managed responsibly from the moment it is deemed waste to its final disposition, adhering to the highest standards of laboratory safety and regulatory compliance.

Hazard Identification and Risk Assessment

  • Aromatic Amine Moiety: The presence of the 4-(dimethylamino)phenyl group is a primary concern. Aromatic amines as a class are known for their potential toxicity, and many are considered carcinogenic and mutagenic.[1] They can be readily absorbed through the skin, posing a significant health risk upon exposure.[1] Improper disposal can lead to the contamination of groundwater and aquatic ecosystems, where they can persist and harm wildlife.[1][2][3]

  • Imidazolidine-2,4-dione Core: The hydantoin ring is a common scaffold in biologically active compounds, including antiepileptic drugs.[4] While the core itself is not acutely hazardous, its derivatives can exhibit a wide range of toxicological profiles.

Given these structural features, 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione must be treated as a hazardous chemical waste. All disposal procedures should be governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Table 1: Summary of Potential Hazards

Hazard CategoryDescriptionRationale
Health Hazard Harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Potential for skin and serious eye irritation/damage.[9] Suspected carcinogen and mutagen based on the aromatic amine class.[1]The compound contains a toxic aromatic amine functional group. Related imidazolidinone compounds are listed as causing skin and eye irritation.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[3][10] Aromatic amines can be persistent in the environment.[1]Aromatic amines are known environmental pollutants from industrial sources.[3]
Chemical Hazard Incompatible with strong oxidizing agents and strong acids.[1][8][11] Thermal decomposition may produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[12][13]Standard reactivity for amine-containing organic compounds.

Personal Protective Equipment (PPE) and Handling

Before handling the compound, whether in pure form or in solution, the following minimum PPE is mandatory. The causality behind this requirement is to create a barrier that prevents all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[14]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste in accordance with applicable laws.[11]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or volatile solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

For Small Spills (Solid or Liquid):

  • Alert Personnel: Immediately inform colleagues in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.

  • Contain and Absorb:

    • For solid spills , gently cover the material with an inert absorbent material like vermiculite, sand, or a universal spill absorbent. Avoid raising dust.[15]

    • For liquid spills , cover with an inert absorbent material.[12]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container according to the guidelines in Section 4.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents dangerous chemical reactions and minimizes the volume of hazardous waste generated.[1] All chemical waste is considered hazardous unless confirmed otherwise and must not be disposed of in regular trash or down the sewer system.[1][5]

Step-by-Step Collection Procedure:

  • Select an Appropriate Container:

    • Use a container that is compatible with the waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]

    • The container must be in good condition, with a secure, leak-proof screw-top cap.[16]

    • Never use food or beverage containers.

  • Label the Container:

    • Affix a hazardous waste tag to the container before adding any waste.[5]

    • The label must clearly state the words "Hazardous Waste".[16][17]

    • List the full chemical name: "3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione". Do not use abbreviations or chemical formulas.[5][16]

    • For mixtures, list all chemical components and their approximate percentages.[16]

    • Include the date of waste generation, the location (building/room number), and the Principal Investigator's name.[5]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and absorbent materials in a designated solid waste container.

    • Non-Halogenated Solvent Waste: Solutions of the compound in solvents like ethanol, methanol, or acetone should be collected in a separate, clearly labeled liquid waste container.

    • Halogenated Solvent Waste: Solutions in solvents like dichloromethane or chloroform must be collected in a dedicated halogenated waste stream.

    • Aqueous Waste: Collect aqueous solutions in a separate container. Do not mix with organic solvents.

    • Sharps: Contaminated needles, syringes, or razor blades must be placed in a puncture-proof sharps container labeled as hazardous waste.

  • Accumulate Waste Safely:

    • Keep waste containers closed at all times except when adding waste.[16][17] Do not leave a funnel in the container.[16]

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[16][17]

    • Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers.

    • Segregate incompatible waste containers (e.g., acids from bases, oxidizers from flammables).[16]

Disposal Pathway Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione. This workflow ensures that each waste type is handled according to established safety protocols.

G cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Handling cluster_liquid 2b. Liquid Waste Handling cluster_final 3. Final Disposition start Waste Generated Containing 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione is_solid Solid or Liquid? start->is_solid is_sharp Sharps (needles, blades)? is_solid->is_sharp Solid solvent_type Solvent Type? is_solid->solvent_type Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container is_sharp->solid_container No sharps_container Place in Puncture-Proof 'Hazardous Sharps' Container is_sharp->sharps_container Yes store_saa Store Sealed Container in Satellite Accumulation Area with Secondary Containment solid_container->store_saa sharps_container->store_saa halogenated Place in Labeled 'Hazardous Halogenated Solvent Waste' solvent_type->halogenated Halogenated non_halogenated Place in Labeled 'Hazardous Non-Halogenated Solvent Waste' solvent_type->non_halogenated Non-Halogenated aqueous Place in Labeled 'Hazardous Aqueous Waste' solvent_type->aqueous Aqueous halogenated->store_saa non_halogenated->store_saa aqueous->store_saa contact_ehs When container is 90% full, submit Chemical Waste Pickup Form to EHS store_saa->contact_ehs

Caption: Disposal decision workflow for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.

Final Disposal Procedures

The ultimate responsibility for chemical disposal lies with the generator under the "cradle-to-grave" principle of RCRA.[18] This means you are legally responsible for the waste until its final, safe destruction.

  • Accumulation Time Limits: Do not store full containers of hazardous waste in the lab. EPA regulations require full containers to be removed within 72 hours.[16] It is best practice to request a pickup when the container is approximately 90% full.

  • Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.[5] This is typically done by submitting a chemical waste collection form.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal contractor to transport the waste for final treatment, which is typically high-temperature incineration.[1] This is the most effective method for destroying organic chemical waste and preventing environmental release.

  • Record Keeping: Maintain records of your hazardous waste disposal as required by your institution and local regulations. These records should be kept for at least three years.[19]

By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full compliance with federal and state regulations.

References

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Magerramov, A. M., et al. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved from [Link]

  • Sustainability Directory. (2025). Aromatic Amine Pollution. Retrieved from [Link]

  • HazChem Environmental. (n.d.). RCRA: Resource Conservation & Recovery Act. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • BASF. (2026, February 21). Safety data sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Salim, S. R. S. (2025, August 7). Treatment of amine wastes generated in industrial processes. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]

  • RCI Labscan Limited. (2022, April 22). SAFETY DATA SHEET - 1,3-Dimethyl-2-Imidazolidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylimidazolidine-2,4-dione. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl-. PubChem. Retrieved from [Link]

  • Konnert, L., et al. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Retrieved from [Link]

  • Trišović, N., et al. (2026, January 16). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 15). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed. Retrieved from [Link]

  • Hatem, K. J., & Mohamned, M. N. (2022, June 23). Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences. Retrieved from [Link]

  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione

Essential Safety and Disposal Protocols for Laboratory Professionals In the dynamic environment of scientific research and drug development, the paramount importance of safety cannot be overstated. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Disposal Protocols for Laboratory Professionals

In the dynamic environment of scientific research and drug development, the paramount importance of safety cannot be overstated. This guide provides a detailed operational and disposal plan for 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione, a compound that, like many novel chemical entities, requires careful handling. This document is designed to be the preferred resource for laboratory personnel, offering procedural guidance that builds a foundation of trust and safety in your critical work.

Understanding the Hazard Profile

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate potential exposure pathways. The following ensemble of protective gear is mandatory when working with 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione.

PPE ComponentSpecifications and Rationale
Hand Protection Chemically resistant gloves are a first line of defense against dermal exposure.[4] Nitrile gloves offer broad protection against a range of chemicals and are a suitable choice for incidental contact.[5][6] For tasks with a higher risk of splashes or prolonged handling, consider double-gloving or selecting gloves with a longer breakthrough time for similar chemical classes.[6]
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are required to prevent eye contact from splashes or aerosols.[5][7] In situations with a significant splash hazard, a face shield should be worn in addition to goggles for full facial protection.[6][8]
Body Protection A long-sleeved laboratory coat should be worn to protect the skin and personal clothing.[5] Ensure the lab coat is fully buttoned for maximum coverage.
Respiratory Protection If there is a potential for generating dust or aerosols, work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not feasible, a respirator may be required, which would necessitate inclusion in a respiratory protection program with medical evaluation and fit testing.[4][5]

Procedural Integrity: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Respirator (if required) Don3->Don4 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Recommended sequence for donning and doffing Personal Protective Equipment.

Operational Plan: From Handling to Disposal

A systematic workflow ensures safety at every stage of the experimental process.

1. Preparation and Handling:

  • Engineering Controls: All weighing and handling of the solid compound should be performed in a chemical fume hood to contain any dust.

  • Safe Handling Practices: Avoid creating dust. Use only in a well-ventilated area.[10] Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke in the work area.[12]

2. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if the material is a powder.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[9]

3. Disposal Protocol:

  • Waste Container: All waste contaminated with 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione must be collected in a designated, properly labeled hazardous waste container.[11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with 3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione, fostering a secure and productive research environment.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Šmit, B., Radojević, I., et al. (2026, January 16). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylimidazolidine-2,4-dione. PubChem. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-DIMETHYLAMINO-AZOBENZENE. Retrieved from [Link]

  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Retrieved from [Link]

  • Cole-Parmer. (2005, January 4). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Navarrete-Vazquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 2097-2108. [Link]

  • DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). N,N-DIMETHYLIMIDAZOLIDINONE GHS Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.